Thieno[3,2-C]pyridine-2-carbaldehyde
Description
BenchChem offers high-quality Thieno[3,2-C]pyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[3,2-C]pyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
thieno[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWQVDSQWYRIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607176 | |
| Record name | Thieno[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94226-19-4 | |
| Record name | Thieno[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Thieno[3,2-c]pyridine Scaffold
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Thieno[3,2-c]pyridine-2-carbaldehyde
The fusion of thiophene and pyridine rings creates the thienopyridine scaffold, a privileged heterocyclic system in modern medicinal chemistry. This core is present in several FDA-approved drugs and numerous clinical candidates, valued for its ability to mimic purine structures and engage in a wide range of biological interactions. Thienopyridine derivatives have shown significant therapeutic potential as anti-inflammatory agents, potassium channel inhibitors, and anticancer agents.[1][2]
Within this class of compounds, Thieno[3,2-c]pyridine-2-carbaldehyde (CAS: 94226-19-4) emerges as a pivotal building block. Its aldehyde functionality serves as a versatile synthetic handle, enabling a diverse array of chemical transformations. This guide provides a comprehensive technical overview of its properties, a robust protocol for its synthesis, its key chemical reactions, and its application as a strategic intermediate in the development of complex, biologically active molecules.
Section 1: Core Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Identity and Physical Properties
The fundamental identifiers and predicted physical properties are summarized below. These values provide a baseline for experimental design, such as selecting appropriate solvent systems and purification techniques.
| Property | Value | Source / Method |
| CAS Number | 94226-19-4 | AiFChem[3] |
| Molecular Formula | C₈H₅NOS | AiFChem[3] |
| Molecular Weight | 163.20 g/mol | AiFChem[3] |
| Appearance | Predicted: Off-white to yellow solid | Analogous aromatic aldehydes |
| Melting Point | Not reported. Predicted: 130-150 °C | Based on similar heteroaromatic aldehydes |
| Boiling Point | Not reported. Predicted: >300 °C | High for rigid, polar heterocycles |
| Solubility | Predicted: Soluble in DMSO, DMF, CHCl₃; sparingly soluble in alcohols; insoluble in water. | General solubility of polar organic compounds |
Spectroscopic Signature
The anticipated spectroscopic data are critical for reaction monitoring and structural confirmation.
| Technique | Predicted Characteristic Data |
| ¹H NMR | δ ~10.0-10.2 ppm (s, 1H, -CHO); δ ~7.5-9.0 ppm (m, 4H, Ar-H). The aldehydic proton will be the most downfield signal. The protons on the pyridine and thiophene rings will appear in the aromatic region, with specific shifts influenced by the electron-withdrawing aldehyde and the positions of the heteroatoms. |
| ¹³C NMR | δ ~185-195 ppm (C=O); δ ~120-160 ppm (aromatic carbons). The aldehyde carbon will be highly deshielded. |
| IR Spectroscopy | ν ~1680-1710 cm⁻¹ (strong, sharp C=O stretch); ν ~2720-2820 cm⁻¹ (two weak C-H stretches for the aldehyde); ν ~3000-3100 cm⁻¹ (aromatic C-H stretch). |
| Mass Spectrometry | [M+H]⁺ = 164.0168. The exact mass provides confirmation of the elemental composition. |
Section 2: Synthesis via Vilsmeier-Haack Formylation
The most direct and industrially scalable method for introducing a formyl group onto an electron-rich heterocyclic system like thieno[3,2-c]pyridine is the Vilsmeier-Haack reaction .[4][5][6] This electrophilic aromatic substitution uses a Vilsmeier reagent, generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).
Causality and Mechanistic Rationale
The thieno[3,2-c]pyridine ring system is sufficiently electron-rich to undergo electrophilic substitution. The Vilsmeier reagent, a chloroiminium cation, is a moderately reactive electrophile, which allows for selective formylation without requiring harsh conditions that could degrade the substrate. The reaction proceeds via electrophilic attack on the thiophene ring, which is more activated than the pyridine ring, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde.
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard Vilsmeier-Haack procedures applied to similar heterocyclic substrates.[7]
-
Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid.
-
Substrate Addition: Dissolve the starting material, thieno[3,2-c]pyridine (1 equivalent), in a minimal amount of dry DMF or a suitable inert solvent like 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution to a pH of 8-9 using a saturated sodium hydroxide or sodium carbonate solution. This step hydrolyzes the iminium salt intermediate to the aldehyde.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Section 3: Chemical Reactivity and Synthetic Utility
The aldehyde group is a cornerstone of organic synthesis due to its balanced reactivity. It is susceptible to nucleophilic attack and can be readily oxidized or reduced, making Thieno[3,2-c]pyridine-2-carbaldehyde a versatile precursor for a wide range of derivatives.
Key Reaction Pathways
Caption: Key synthetic transformations of the aldehyde.
Oxidation to Carboxylic Acid
The aldehyde can be easily oxidized to the corresponding carboxylic acid, a key functional group for amide couplings in drug discovery.
-
Causality: The Pinnick oxidation (using sodium chlorite and a scavenger) is a highly effective method for converting aldehydes to carboxylic acids without oxidizing other sensitive functional groups on the heterocyclic core.
-
Protocol:
-
Dissolve Thieno[3,2-c]pyridine-2-carbaldehyde (1 eq.) in a mixture of t-butanol and water.
-
Add 2-methyl-2-butene (a chlorine scavenger, ~5 eq.).
-
Add a solution of sodium chlorite (NaClO₂, ~1.5 eq.) in water dropwise, keeping the temperature below 25 °C.
-
Stir for 2-4 hours, then acidify the mixture and extract the product.
-
Reduction to Alcohol
Reduction to the primary alcohol provides a site for etherification or esterification.
-
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes to alcohols in the presence of many other functional groups.
-
Protocol:
-
Dissolve the aldehyde (1 eq.) in methanol or ethanol at 0 °C.
-
Add NaBH₄ (1.1 eq.) portion-wise.
-
Stir for 1-2 hours, then quench with water and extract the product.
-
Carbon-Carbon Bond Formation
This is one of the most powerful applications of the aldehyde, enabling the extension of the carbon skeleton.
-
Wittig Reaction:
-
Insight: Reacting the aldehyde with a phosphorus ylide generates an alkene. This is a standard method for creating vinyl-linked aromatic systems.
-
Protocol: Add a solution of the aldehyde in dry THF to a pre-formed solution of the corresponding phosphonium ylide (generated from a phosphonium salt and a strong base like n-BuLi) at low temperature.
-
-
Knoevenagel Condensation:
-
Insight: This reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) under basic conditions yields electron-deficient alkenes, which are valuable Michael acceptors and precursors to other heterocycles.[8]
-
Protocol: Stir the aldehyde (1 eq.) and an active methylene compound (1.1 eq.) in ethanol with a catalytic amount of a base like piperidine or triethylamine at room temperature.
-
Reductive Amination
This reaction is a cornerstone of medicinal chemistry for introducing amine functionalities.
-
Causality: The aldehyde first reacts with a primary or secondary amine to form an iminium ion in situ. This intermediate is then selectively reduced by a mild hydride reagent like sodium triacetoxyborohydride (STAB), which is stable in acidic conditions often used to promote iminium formation.
-
Protocol:
-
Stir the aldehyde (1 eq.) and the desired amine (1.1 eq.) in an anhydrous solvent like 1,2-dichloroethane or THF.
-
Add a weak acid catalyst like acetic acid if necessary.
-
Add STAB (1.5 eq.) and stir at room temperature until the reaction is complete.
-
Section 4: Applications in Drug Discovery
Thieno[3,2-c]pyridine-2-carbaldehyde is not just a chemical curiosity; it is a strategic precursor for molecules with significant therapeutic potential. The thieno[3,2-c]pyridine core is a key component of compounds investigated as potassium channel inhibitors for diseases like cancer and autoimmune disorders.[9] Furthermore, derivatives of this scaffold are used as blood-platelet aggregation inhibitors and antithrombotics.[10][11]
The reactivity of the 2-carbaldehyde group allows medicinal chemists to rapidly synthesize libraries of analogues. For example:
-
Kinase Inhibitors: The carboxylic acid derived from the aldehyde can be used in amide coupling reactions to attach various side chains, a common strategy in the synthesis of kinase inhibitors.
-
GPCR Ligands: Reductive amination allows the introduction of diverse amine groups, which are crucial for interacting with G-protein coupled receptors (GPCRs).
-
Scaffold Elaboration: Knoevenagel and Wittig reactions enable the extension of the scaffold to probe larger binding pockets in target proteins.
Section 5: Safety and Handling
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
-
PubChem. (n.d.). Thieno(2,3-b)pyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Sanofi. (1984). Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use. European Patent Office.
-
Yadav, G., & Singh, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27354-27384. Retrieved from [Link]
- Sanofi. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application. United States Patent Office.
- CV Therapeutics, Inc. (2007). Thieno ( 3 , 2-c) pyridine compounds. World Intellectual Property Organization.
- Abdel-Wahab, B. F., et al. (2012). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Journal of Chemical Reviews, 1(1), 1-15.
- Parcor. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. United States Patent Office.
- Ghahremanzadeh, R., et al. (2012). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- Parcor. (1979). Thieno[3,2-c]pyridine derivatives. United States Patent Office.
- Gronowitz, S., & Sandberg, E. (1981). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Chemical Scripta, 18(4), 155-165.
- Comins, D. L., et al. (2011). HETEROCYCLES, Vol. 83, No. 9, 2011.
- Celebi, A., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. European Journal of Organic Chemistry, 2022(24), e202200060.
- Patel, B. Y., & Kapadiya, K. M. (2021). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. In New Trends in Chemical, Pharmaceutical, and Biological Research. IntechOpen.
- Patel, D., et al. (2023).
- Kandeel, M. M., et al. (1998). Synthesis and reactivity of thieno[2,3-b]pyridine-2,3-diamines. Journal of Chemical Research, Synopses, (8), 448-449.
- Marchand, P., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(12), 9847-9867.
- Reddy, C. R., et al. (2010). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 75(15), 5293-5296.
- Celebi, A., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 11(7), e202200060.
- El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19.
- Sureshbabu, N., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 15(3), 329.
- Wang, Y., et al. (2015). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 6(10), 1823-1828.
- Gámez-Montaño, R. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(9), 855.
- Jayabalakrishnan, C., et al. (2012). Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and catalytic oxidation of alcohols. RSC Advances, 2(1), 235-243.
- Teva Pharmaceutical Industries Ltd. (2002). Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives. World Intellectual Property Organization.
- Patel, A. M., et al. (2012). Synthesis, characterization and antimicrobial activity of substituted tetrahydrothieno [2,3-c]pyridin-2-yl)urea derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1085-1091.
-
The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 94226-19-4 | Thieno[3,2-c]pyridine-2-carbaldehyde - AiFChem [aifchem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 6. Thieno[2,3-b]pyridine-2-carbaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 10. EP0099802A1 - Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]
- 11. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
Thieno[3,2-c]pyridine-2-carbaldehyde: A Comprehensive Guide to Synthesis and Characterization
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The thienopyridine scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents. Among its isomers, the thieno[3,2-c]pyridine core is a key structural component in pharmaceuticals due to its unique electronic and steric properties that facilitate favorable interactions with biological targets. This guide provides a detailed technical overview of the synthesis and characterization of Thieno[3,2-c]pyridine-2-carbaldehyde, a critical building block for the elaboration of more complex, biologically active molecules. We present a robust synthetic protocol centered on the Vilsmeier-Haack reaction, offering insights into the mechanistic underpinnings and experimental rationale. Furthermore, a comprehensive characterization workflow is detailed, establishing a self-validating system for structural confirmation and purity assessment through spectroscopic and chromatographic techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical, in-depth understanding of this important synthetic intermediate.
Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold
Thienopyridines, bicyclic heteroaromatic compounds containing fused thiophene and pyridine rings, represent a vital class of structures in medicinal chemistry.[1] Their diverse biological activities span a wide range of therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.[2][3][4] The specific arrangement of the sulfur and nitrogen heteroatoms in isomers like thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, and thieno[3,2-c]pyridine dictates the molecule's electronic distribution, dipole moment, and potential for hydrogen bonding, profoundly influencing its pharmacological profile.
The thieno[3,2-c]pyridine isomer, in particular, has been explored for its potential as a scaffold for potassium channel inhibitors and other targeted therapies.[5] The introduction of a carbaldehyde group at the C2 position of the thiophene ring transforms the parent heterocycle into a versatile synthetic intermediate. This aldehyde functionality serves as a chemical handle for a multitude of subsequent reactions, including reductive amination, Wittig reactions, and condensations, enabling the construction of diverse chemical libraries for drug discovery programs. This guide focuses exclusively on providing a reliable methodology for the synthesis and rigorous characterization of Thieno[3,2-c]pyridine-2-carbaldehyde.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The formylation of electron-rich aromatic and heteroaromatic systems is a cornerstone of organic synthesis. For the introduction of a formyl group onto the thieno[3,2-c]pyridine core, the Vilsmeier-Haack reaction stands out as an efficient, mild, and economical method.[6] This reaction utilizes a "Vilsmeier reagent," typically an electrophilic chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[7][8]
Causality Behind the Choice: The thieno[3,2-c]pyridine system is sufficiently electron-rich to undergo electrophilic aromatic substitution. The thiophene ring is generally more activated towards electrophiles than the pyridine ring. The Vilsmeier reagent is a moderately reactive electrophile, which allows for selective formylation of the activated thiophene ring without requiring harsh reaction conditions that could lead to decomposition or unwanted side reactions. The reaction proceeds via the formation of an iminium salt intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde.[8][9]
Overall Synthetic Workflow
The synthesis can be visualized as a three-stage process: formation of the electrophile, electrophilic attack on the heterocycle, and hydrolysis to the final product.
Caption: General workflow for the Vilsmeier-Haack formylation of Thieno[3,2-c]pyridine.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified conditions and subsequent characterization against the provided data should confirm the successful synthesis of the target compound.
Disclaimer: All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents:
-
Thieno[3,2-c]pyridine (Starting Material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere. Place the flask under a gentle flow of nitrogen or argon.
-
Reagent Addition: To the flask, add Thieno[3,2-c]pyridine (1.0 eq). Dissolve it in anhydrous DMF (approximately 10 mL per gram of starting material). Cool the resulting solution to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation: While maintaining the temperature at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes. The formation of the Vilsmeier reagent is often exothermic. A thick slurry may form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back down to 0 °C in an ice-water bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the slow addition of cold water. This step hydrolyzes the intermediate iminium salt and should be performed with caution in a fume hood.
-
Neutralization: Basify the aqueous solution to a pH of 8-9 by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the mixture for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Thieno[3,2-c]pyridine-2-carbaldehyde.
Characterization and Data Interpretation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow and data provide the benchmark for validation.
Caption: A logical workflow for the comprehensive characterization of the final product.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for Thieno[3,2-c]pyridine-2-carbaldehyde (Molecular Formula: C₈H₅NOS, Molecular Weight: 163.19 g/mol ).
| Technique | Parameter | Expected Value / Observation | Rationale for Structural Confirmation |
| ¹H NMR | Chemical Shift (δ) | ~9.9 - 10.1 ppm (s, 1H) | Confirms the presence of the aldehyde proton (-CHO). |
| (CDCl₃, 400 MHz) | ~7.5 - 9.0 ppm (m, 4H) | Aromatic protons of the thieno[3,2-c]pyridine core. | |
| ¹³C NMR | Chemical Shift (δ) | ~185 - 190 ppm | Confirms the aldehyde carbonyl carbon (C=O). |
| (CDCl₃, 100 MHz) | ~120 - 160 ppm | Aromatic carbons of the bicyclic system. | |
| IR Spectroscopy | Wavenumber (ν) | ~1670 - 1690 cm⁻¹ | Strong absorption band characteristic of an aromatic C=O stretch.[10][11] |
| (KBr or thin film) | ~2820, 2720 cm⁻¹ | Two weak bands characteristic of the C-H stretch of an aldehyde. | |
| Mass Spectrometry | m/z (EI or ESI) | [M]+• at 163 or [M+H]⁺ at 164 | Confirms the molecular weight of the target compound. |
| HPLC | Purity | > 95% | A single major peak indicates a high degree of purity. |
Expert Insights on Data Interpretation:
-
¹H NMR: The most diagnostic signal is the singlet for the aldehyde proton in the far downfield region (9.9-10.1 ppm). Its integration value of 1H is crucial for confirmation. The coupling patterns of the other four aromatic protons will be complex but must integrate to 4H.
-
IR Spectroscopy: The strong carbonyl (C=O) peak is a key indicator. Its position slightly lower than a typical aliphatic aldehyde is due to conjugation with the aromatic ring system.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the measured mass matching the calculated mass (C₈H₅NOS) to within a few parts per million (ppm).
Safety, Handling, and Storage
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a dry, inert atmosphere and in a chemical fume hood.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Use in a well-ventilated area.
-
Thieno[3,2-c]pyridine-2-carbaldehyde (Product): The toxicological properties have not been fully investigated. Handle with care as with any new chemical entity.
-
Storage: Store the final product in a cool, dry, dark place under an inert atmosphere to prevent degradation via oxidation or polymerization.
Conclusion
This guide provides a comprehensive and actionable framework for the synthesis and characterization of Thieno[3,2-c]pyridine-2-carbaldehyde. The Vilsmeier-Haack reaction offers a reliable and scalable method for its preparation from the parent heterocycle. The detailed experimental protocol, coupled with the benchmark analytical data, establishes a robust, self-validating system for researchers. The successful synthesis and characterization of this aldehyde open the door to a vast array of chemical modifications, making it an invaluable intermediate for the discovery and development of novel thienopyridine-based therapeutics.
References
-
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: ResearchGate URL: [Link]
-
Title: Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan Source: Royal Society of Chemistry URL: [Link]
-
Title: Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study Source: Taylor & Francis Online URL: [Link]
-
Title: Scheme-1 3-Acetyl-2-aminothiophenes undergo Vilsmeier-Haack type reaction to form thienopyridines Source: ResearchGate URL: [Link]
-
Title: Thienopyridines: Synthesis, Properties, and Biological Activity Source: ResearchGate URL: [Link]
-
Title: Vilsmeier–Haack reaction Source: Wikipedia URL: [Link]
-
Title: Thieno(3,2-c)pyridine Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series Source: ACS Publications URL: [Link]
- Title: Thieno ( 3 , 2-c)
-
Title: Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Thieno[3,2-c]pyridine-2-carbaldehyde: An Analytical Framework
Abstract
Thieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound of significant interest, belonging to the thienopyridine class of molecules. This scaffold is the core of several blockbuster antithrombotic drugs, including clopidogrel and ticlopidine, which function as P2Y12 receptor antagonists to inhibit platelet aggregation[1][2][3]. As a functionalized derivative, the 2-carbaldehyde serves as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive, in-depth technical framework for the spectroscopic characterization of Thieno[3,2-c]pyridine-2-carbaldehyde (CAS: 94226-19-4, Molecular Formula: C₈H₅NOS, Molecular Weight: 163.20 g/mol )[4][5]. We will detail the anticipated results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and its spectral output. This document is intended for researchers, chemists, and drug development professionals requiring a robust analytical methodology for structural confirmation and purity assessment.
Molecular Structure and Numbering Scheme
For clarity in spectral assignments, the following IUPAC numbering scheme for the Thieno[3,2-c]pyridine core is used throughout this guide.
Caption: Molecular structure of Thieno[3,2-c]pyridine-2-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments provides definitive evidence of atomic connectivity and the electronic environment of each nucleus.
Experimental Protocol: NMR
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation: Dissolve ~5-10 mg of Thieno[3,2-c]pyridine-2-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organics, while DMSO-d₆ is used for less soluble compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard for chemical shift referencing.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution[6].
-
Data Acquisition:
-
¹H NMR: Acquire with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire using proton decoupling (e.g., zgpg30) to produce singlets for all carbon atoms. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
2D NMR: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments to establish correlations.
-
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show four distinct signals in the aromatic region and one highly deshielded signal for the aldehyde proton.
| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Integration | Causal Interpretation |
| 9.9 - 10.2 | Singlet (s) | H (Aldehyde) | 1H | The strong electron-withdrawing nature of the carbonyl oxygen and its anisotropic effect cause significant deshielding. This is consistent with other aromatic aldehydes like thiophene-2-carbaldehyde (δ 9.95 ppm)[7]. |
| ~8.8 | Doublet (d) | H-7 | 1H | The proton at C-7 is α to the electronegative nitrogen atom in the pyridine ring, leading to a downfield shift. It will be coupled to H-6. |
| ~8.2 | Singlet (s) | H-3 | 1H | This proton is on the electron-rich thiophene ring but is deshielded by the adjacent aldehyde group. It lacks adjacent protons, resulting in a singlet. |
| ~7.8 | Doublet (d) | H-4 | 1H | The proton at C-4 is γ to the nitrogen. It will appear as a doublet due to coupling with H-6 (meta coupling might not be resolved). |
| ~7.5 | Doublet-doublet (dd) | H-6 | 1H | The proton at C-6 is β to the nitrogen and will be coupled to both H-7 (ortho coupling, ~5-8 Hz) and H-4 (meta coupling, ~1-3 Hz). |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display 8 distinct signals corresponding to the 8 carbon atoms in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Causal Interpretation |
| 183 - 188 | C=O (Aldehyde) | The carbonyl carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom. This value is comparable to thiophene-2-carbaldehyde (δ 183.1 ppm)[7]. |
| ~155 | C-7a | This is a quaternary carbon at the fusion of the two rings, adjacent to the nitrogen, resulting in a downfield shift. |
| ~152 | C-7 | The carbon α to the nitrogen (C-7) is significantly deshielded. |
| ~145 | C-2 | The aldehyde-bearing carbon (C-2) is shifted downfield due to the attachment of the electron-withdrawing group. |
| ~135 | C-3 | Aromatic CH carbon on the thiophene ring. |
| ~130 | C-3a | Quaternary carbon at the ring fusion, adjacent to the sulfur atom. |
| ~125 | C-4 | Aromatic CH carbon on the pyridine ring. |
| ~120 | C-6 | Aromatic CH carbon on the pyridine ring. |
Structural Verification with 2D NMR
While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof of the structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, confirming the assignments made in the tables above.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing the molecular puzzle together. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The most diagnostic correlation would be from the aldehyde proton to the C-2 and C-3 carbons.
Caption: Key expected HMBC correlations from the aldehyde proton.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR
-
Methodology: The spectrum can be acquired using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. ATR is a modern, non-destructive technique requiring minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum is first collected. Then, the sample is placed on the ATR crystal (or the KBr pellet is placed in the sample holder) and the sample spectrum is recorded.
Predicted IR Absorption Bands
The IR spectrum will be dominated by a very strong carbonyl stretch, which is the most diagnostic feature for this molecule.
| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3100 - 3000 | Medium | Aromatic C-H | Stretch |
| 2850 - 2820 | Weak | Aldehyde C-H | Stretch (Fermi Doublet) |
| 2750 - 2720 | Weak | Aldehyde C-H | Stretch (Fermi Doublet) |
| 1700 - 1680 | Strong, Sharp | Aldehyde C=O | Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C / C=N | Ring Stretches |
| 1200 - 1000 | Medium | C-H in-plane bending | Bend |
| 900 - 675 | Strong | C-H out-of-plane bending | Bend (Fingerprint Region) |
The most critical peak to observe is the strong C=O stretch around 1690 cm⁻¹. Its position indicates conjugation with the aromatic system, which lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). This is consistent with values seen for pyridine-2-carboxaldehyde[8].
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
Experimental Protocol: MS
-
Ionization Method:
-
Electron Ionization (EI): This is a high-energy "hard" ionization technique that provides detailed fragmentation patterns, which are excellent for structural confirmation.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically shows the protonated molecule [M+H]⁺ with minimal fragmentation. It is ideal for confirming the molecular weight.
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain a high-accuracy mass measurement, which can confirm the elemental composition.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).
Predicted Mass Spectrum (EI)
Under EI conditions, the molecule will ionize and fragment in a predictable manner.
-
Molecular Ion (M⁺•): The spectrum will show a prominent molecular ion peak at m/z = 163 . The high-resolution mass should be 163.0092, corresponding to the formula C₈H₅NOS[5]. The stability of the fused aromatic ring system ensures that this peak will be one of the most abundant.
-
Key Fragmentation Pathways: Aromatic aldehydes exhibit characteristic fragmentation patterns. The primary pathways involve the loss of the aldehyde group.
Caption: Predicted primary fragmentation pathways for Thieno[3,2-c]pyridine-2-carbaldehyde in EI-MS.
-
Loss of a Formyl Radical (•CHO): This involves the cleavage of the C-C bond between the ring and the aldehyde, resulting in a fragment at m/z = 134 (M - 29). This is often a significant peak.
-
Loss of Carbon Monoxide (CO): Alpha-cleavage followed by rearrangement can lead to the expulsion of a neutral CO molecule, resulting in a fragment at m/z = 135 (M - 28)[9]. This corresponds to the stable thieno[3,2-c]pyridine radical cation.
Conclusion
The structural confirmation of Thieno[3,2-c]pyridine-2-carbaldehyde relies on a synergistic interpretation of data from multiple spectroscopic techniques. The anticipated ¹H NMR spectrum will clearly show the aldehyde proton and the distinct aromatic protons of the fused ring system. The ¹³C NMR will confirm the presence of eight unique carbons, including the characteristic downfield carbonyl signal. A strong, sharp absorption band around 1690 cm⁻¹ in the IR spectrum serves as a definitive marker for the conjugated aldehyde functional group. Finally, mass spectrometry will verify the molecular weight at m/z 163 and show characteristic fragmentation patterns involving the loss of CO and CHO moieties. By following this analytical framework, researchers can confidently verify the identity, purity, and structure of this valuable synthetic intermediate.
References
-
Cruz-Almanza, R., et al. (1999). 2D 1H and 13C NMR in the conformation of 4-aryl derivatives of thieno[3,2-c]pyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 1035–1048. [Link]
-
Farooq, Z., et al. (2023). IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. ResearchGate. [Link]
-
Hollosy, F., et al. (2011). Thienopyridines: Platelet ADP Receptor Antagonist. Journal of Drug Delivery and Therapeutics, 1(2). [Link]
-
MDPI. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores. MDPI Journals. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67500, Thieno(3,2-c)pyridine. PubChem. [Link]
-
Pattar, S. et al. Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides. Organic & Biomolecular Chemistry. [Link]
- Savi, P., & Herbert, J. M. (2005). Clopidogrel and ticlopidine: P2Y12 adenosine diphosphate-receptor antagonists for the prevention of atherothrombosis. Journal of Thrombosis and Haemostasis, 3(5), 835-843.
-
Spyridaki, K., et al. (2020). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[3,2-c]pyridine-2-carboxaldehyde | [frontierspecialtychemicals.com]
- 5. guidechem.com [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thieno[3,2-c]pyridine-2-carbaldehyde CAS 94226-19-4 properties
An In-Depth Technical Guide to Thieno[3,2-c]pyridine-2-carbaldehyde (CAS 94226-19-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of the thienopyridine scaffold, which is recognized as a privileged structure in drug discovery, this compound serves as a crucial intermediate for the synthesis of a wide array of biologically active molecules.[1][2] The thienopyridine core is a bioisostere of purine and is found in compounds targeting a range of conditions including cancer, inflammation, and cardiovascular diseases.[3][4] This guide provides a comprehensive technical overview of Thieno[3,2-c]pyridine-2-carbaldehyde, consolidating its physicochemical properties, plausible synthetic routes, characteristic reactivity, and its pivotal role in the development of novel therapeutics. The content herein is synthesized from available literature and chemical principles to offer field-proven insights for professionals in drug development and chemical research.
Physicochemical and Spectroscopic Profile
Thieno[3,2-c]pyridine-2-carbaldehyde is a solid organic compound whose identity is confirmed by its unique CAS number, 94226-19-4.[5] Its core structure consists of a thiophene ring fused to a pyridine ring, with an aldehyde functional group at the 2-position of the bicyclic system.
Core Properties
A summary of the key physicochemical properties is presented in the table below. These data are essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 94226-19-4 | [5][6] |
| Molecular Formula | C₈H₅NOS | [7] |
| Molecular Weight | 163.2 g/mol | [7] |
| MDL Number | MFCD18453108 | [6][7] |
| Synonyms | Thieno[3,2-c]pyridine-2-carboxaldehyde | [5][7][8] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and thiophene rings. A characteristic singlet for the aldehyde proton (-CHO) would appear significantly downfield, typically in the δ 9.5-10.5 ppm range.[10]
-
¹³C NMR: The carbon spectrum would feature a highly deshielded signal for the aldehyde carbonyl carbon (δ 180-195 ppm).[10] Aromatic carbons would resonate in the δ 120-160 ppm region.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde would be prominent around 1680-1710 cm⁻¹. C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, and C=C/C=N stretching bands would be observed in the 1450-1600 cm⁻¹ region.[9]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 163, corresponding to the molecular weight of the compound.
Synthesis Methodologies
The synthesis of the parent thieno[3,2-c]pyridine core has been approached through various strategies, often involving cyclization reactions.[11][12] A plausible and efficient route to Thieno[3,2-c]pyridine-2-carbaldehyde would likely involve the formylation of a pre-formed thieno[3,2-c]pyridine scaffold or building the aldehyde functionality during the heterocyclic ring construction.
Proposed Synthetic Workflow: Vilsmeier-Haack Formylation
A common and effective method for introducing an aldehyde group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction. The thieno[3,2-c]pyridine system is sufficiently activated for this transformation.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Experimental Protocol (Hypothetical):
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 1.1 eq.) in an appropriate solvent (e.g., anhydrous dichloroethane).
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the cooled POCl₃ solution while maintaining a low temperature (0-5 °C). Stir for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve Thieno[3,2-c]pyridine (1.0 eq.) in the reaction solvent and add it slowly to the Vilsmeier reagent.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is alkaline. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the target compound.
Chemical Reactivity and Derivatization
The reactivity of Thieno[3,2-c]pyridine-2-carbaldehyde is dominated by its aldehyde group, which serves as a versatile handle for a multitude of chemical transformations. The heterocyclic core also influences reactivity and can undergo its own set of reactions.
Caption: Key reaction pathways for derivatization.
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction involves forming a Schiff base with a primary or secondary amine, followed by in-situ reduction (e.g., with sodium cyanoborohydride) to yield substituted amine derivatives. This is a powerful method for library synthesis.
-
Condensation Reactions: The aldehyde readily undergoes Knoevenagel or similar condensation reactions with active methylene compounds to form α,β-unsaturated systems, which are themselves valuable synthetic intermediates.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various substituted alkenes, providing a route to extend carbon chains and introduce new functionalities.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., Ag₂O) or reduced to the primary alcohol with reducing agents like sodium borohydride (NaBH₄).
-
Nucleophilic Addition: The aldehyde carbonyl is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to generate secondary alcohols.
Applications in Medicinal Chemistry and Drug Discovery
The thienopyridine scaffold is a bio-active motif present in several approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[2] Thieno[3,2-c]pyridine-2-carbaldehyde is a key starting material for accessing novel analogues within this chemical space.
Caption: Role as an intermediate in drug discovery.
-
Antiplatelet Agents: The thieno[3,2-c]pyridine core is famously part of the structure of Clopidogrel, a P2Y₁₂ receptor antagonist used to prevent blood clots. This aldehyde provides a direct route to synthesize novel analogues with potentially improved efficacy or safety profiles.[4]
-
Anticancer Therapeutics: Thienopyridine derivatives have been investigated as inhibitors of various protein kinases, heat shock protein 90 (Hsp90), and smoothened (Smo) receptors in the Hedgehog signaling pathway, which are critical targets in oncology.[2][13]
-
Anti-inflammatory and Autoimmune Diseases: The scaffold has been utilized to develop potassium channel inhibitors, which have therapeutic potential in treating autoimmune and inflammatory diseases.[14]
-
Central Nervous System (CNS) Agents: The structural rigidity and synthetic tractability of the thienopyridine core make it an attractive scaffold for developing agents targeting CNS disorders.
Safety, Handling, and Storage
Thieno[3,2-c]pyridine-2-carbaldehyde is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
Hazard Identification
Based on available safety data sheets, the compound presents the following hazards:[5][6]
-
H302: Harmful if swallowed.
-
H312 / H315: Harmful in contact with skin / Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332 / H335: Harmful if inhaled / May cause respiratory irritation.
Recommended Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16]
-
Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15][17]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16] Store locked up.[15]
Conclusion
Thieno[3,2-c]pyridine-2-carbaldehyde (CAS 94226-19-4) is a high-value chemical intermediate with significant potential for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its versatile aldehyde functionality, coupled with the biologically relevant thienopyridine core, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthetic accessibility, and reactivity is paramount for leveraging its full potential in the discovery and development of next-generation therapeutics. While further research into its specific reaction kinetics and spectroscopic properties is warranted, the foundational knowledge outlined in this guide provides a robust framework for its effective application in scientific research.
References
- Fisher Scientific. (2023, September 5). Safety Data Sheet: Thieno[2,3-b]pyridine-2-carbaldehyde.
- Sigma-Aldrich. (2025, December 22). Safety Data Sheet.
- AiFChem. 94226-19-4 | Thieno[3,2-c]pyridine-2-carbaldehyde.
- ChemicalBook. Thieno[3,2-c]pyridine-2-carboxaldehyde (9CI) CAS#: 94226-19-4.
- ChemicalBlink. 94226-19-4 CAS MSDS (Thieno[3,2-c]pyridine-2-carboxaldehyde).
- Fisher Scientific. Safety Data Sheet.
- Apollo Scientific. 94226-19-4 Cas No. | Thieno[3,2-c]pyridine-2-carbaldehyde.
- Parcor SARL. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. U.S.
- CymitQuimica. (2024, December 19). Safety Data Sheet: Thieno[2,3-c]pyridine-2-carbaldehyde.
- ChemicalBook. Thieno[3,2-c]pyridine-2-carboxaldehyde (9CI).
- N/A. (N/A). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- N/A. (N/A). Thieno (3, 2-c) pyridine compounds.
- N/A. (2025, January 24). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors.
- N/A. (N/A). Process for the preparation of thieno(2,3-c).
- Wikipedia. Pyridine-2-carbaldehyde.
- N/A. (2019, April 1). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed.
- N/A. (N/A). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
- N/A. (N/A).
- N/A. (N/A). Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use.
- PubChem. Thieno(3,2-c)pyridine.
- N/A. (N/A). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm (RSC Publishing).
- Fisher Scientific. Thieno[2,3-b]pyridine-2-carbaldehyde, 97%, Thermo Scientific.
- PubChem. 3-Pyridinecarboxaldehyde.
- ResearchGate. a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the....
Sources
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0099802A1 - Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]
- 5. 94226-19-4 | Thieno[3,2-c]pyridine-2-carbaldehyde - AiFChem [aifchem.com]
- 6. 94226-19-4 Cas No. | Thieno[3,2-c]pyridine-2-carbaldehyde | Apollo [store.apolloscientific.co.uk]
- 7. Thieno[3,2-c]pyridine-2-carboxaldehyde (9CI) price,buy Thieno[3,2-c]pyridine-2-carboxaldehyde (9CI) - chemicalbook [chemicalbook.com]
- 8. Thieno[3,2-c]pyridine-2-carboxaldehyde (9CI) CAS#: 94226-19-4 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 12. US4161599A - Process for the preparation of thieno(2,3-c)- and thieno(3,2-c)pyridines - Google Patents [patents.google.com]
- 13. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.be [fishersci.be]
- 17. fishersci.com [fishersci.com]
Introduction: The Thienopyridine Core as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of the Thienopyridine Scaffold
The thienopyridine scaffold, a heterocyclic aromatic compound consisting of a thiophene ring fused to a pyridine ring, represents a cornerstone in modern drug discovery.[1] Its unique structural and electronic properties have established it as a "privileged scaffold"—a molecular framework that can bind to multiple, distinct biological targets, leading to a wide array of pharmacological activities.[2] While most famously recognized for its profound impact on cardiovascular medicine through the development of potent antiplatelet agents, the therapeutic potential of thienopyridine derivatives is continually expanding.[3][4] Researchers have successfully leveraged this scaffold to develop compounds with anticancer, anti-inflammatory, antimicrobial, and even bone-anabolic properties.[5][6][7][8]
This guide provides a comprehensive exploration of the biological activities of the thienopyridine core, written for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying mechanisms, structure-activity relationships (SAR), and experimental rationale that drive the field forward. We will begin with the scaffold's primary and most well-understood role as a P2Y12 receptor antagonist before delving into the exciting and diverse emerging applications that highlight its versatility.
Pillar of Antithrombotic Therapy: Mechanism of Action as P2Y12 Receptor Antagonists
The central role of platelets in the pathophysiology of atherothrombotic diseases, such as myocardial infarction and stroke, has made antiplatelet therapy a critical intervention strategy.[9][10] Thienopyridines were among the first classes of drugs developed to specifically target the adenosine diphosphate (ADP) pathway of platelet activation.[4]
The P2Y12 Receptor: A Key Mediator of Platelet Aggregation
Platelet activation is a complex cascade involving multiple agonists and signaling pathways. ADP, released from dense granules of activated platelets, plays a crucial role in amplifying and sustaining this response by engaging two key purinergic receptors on the platelet surface: P2Y1 and P2Y12.[11]
-
P2Y1 Receptor: Coupled to the Gq protein, its activation leads to a transient increase in intracellular calcium, inducing platelet shape change and initiating a weak, reversible aggregation.[11][12]
-
P2Y12 Receptor: This is the primary target of thienopyridines. It is a Gαi-coupled receptor whose activation inhibits adenylyl cyclase (AC).[9][12] This action reduces intracellular cyclic adenosine monophosphate (cAMP) levels, a key negative regulator of platelet activation. The resulting downstream signaling is essential for the completion and stabilization of the platelet aggregation response.[12]
An Irreversible Bond: The Thienopyridine Mechanism
The classic thienopyridines, including ticlopidine, clopidogrel, and prasugrel, are administered as inactive prodrugs.[13][14][15] Their mechanism involves a critical two-step process:
-
Metabolic Activation: Following oral administration, the prodrug undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, to generate a highly reactive thiol-containing active metabolite.[9][11] The specific CYP isoenzymes involved can vary between drugs, a factor that influences their clinical profile and potential for drug-drug interactions.[13]
-
Irreversible Receptor Inhibition: The active metabolite then forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[12] This binding is irreversible, meaning the receptor is permanently disabled.[3][14] Consequently, the platelet is unable to respond to ADP for the remainder of its 7-10 day lifespan.[12][14] This non-competitive antagonism effectively blocks the amplification of platelet aggregation, significantly reducing thrombus formation.[9]
Structure-Activity Relationships (SAR) and Drug Evolution
The clinical success of thienopyridines has driven extensive research into the relationship between their chemical structure and biological activity. The evolution from the first-generation ticlopidine to the more advanced prasugrel showcases how medicinal chemistry has optimized the scaffold for improved efficacy and safety.
-
First Generation (Ticlopidine): While effective, its use was limited by a slow onset of action and a risk of severe side effects like neutropenia and thrombotic thrombocytopenic purpura (TTP).[4][16][17]
-
Second Generation (Clopidogrel): Structurally similar to ticlopidine, clopidogrel offered a significantly improved safety profile, leading to its widespread use.[9][16] However, its metabolic activation is inefficient and highly variable among individuals, partly due to genetic polymorphisms in the CYP2C19 enzyme, leading to "clopidogrel resistance" in some patients.[18]
-
Third Generation (Prasugrel): Developed to overcome the limitations of clopidogrel, prasugrel's metabolic activation is more efficient and less dependent on CYP2C19.[10][19] This results in faster, more potent, and more consistent platelet inhibition, though this comes at the cost of an increased bleeding risk in certain patient populations.[19][20]
The key takeaway for drug development is that modifications to the side chains attached to the thienopyridine core critically influence pharmacokinetic properties—absorption, metabolic activation, and ultimately, the potency and consistency of the antiplatelet effect.
| Feature | Ticlopidine (Ticlid) | Clopidogrel (Plavix) | Prasugrel (Effient) |
| Generation | First | Second | Third |
| Approval Status | FDA-approved (rarely used)[17] | FDA-approved[9] | FDA-approved[3] |
| Prodrug | Yes[14] | Yes[9][13] | Yes[10][11] |
| Metabolic Activation | Hepatic CYP450[11] | Two-step, primarily CYP2C19 dependent[18] | More efficient, less CYP2C19 dependent[19] |
| Onset of Action | Slow (24-48 hours)[9][15] | Delayed[9] | Rapid[20] |
| Potency | Moderate | Moderate, variable response[18] | High, consistent response[19] |
| Key Side Effects | Neutropenia, TTP[4][16] | Bleeding; lower risk of neutropenia than ticlopidine[16] | Increased bleeding risk vs. clopidogrel[17][19] |
| Clinical Relevance | Largely replaced by newer agents due to side effect profile.[17] | Widely used, but efficacy can be limited by genetic factors.[6][9] | Used in high-risk patients needing potent inhibition; contraindicated in patients with prior stroke/TIA.[17][20] |
Emerging Biological Activities: Beyond Platelet Inhibition
The versatility of the thienopyridine scaffold extends far beyond P2Y12 antagonism. Researchers are actively exploring its potential in oncology, immunology, and other therapeutic areas, demonstrating its privileged nature.
Anticancer Activity
A growing body of evidence highlights the potential of novel thienopyridine and thienopyrimidine derivatives as anticancer agents.[6][21][22] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including hepatocellular carcinoma (HCC), breast cancer, and lung cancer.[21][23][24]
-
Mechanism of Action: Unlike the antiplatelet thienopyridines, these anticancer derivatives engage different molecular targets. Some have been shown to act as c-Met kinase inhibitors, disrupting a key signaling pathway involved in tumor growth and metastasis.[24] Others have been found to induce cell cycle arrest (specifically G0/G1 arrest) and trigger apoptosis in cancer cells.[23]
-
Structure-Activity Insights: Studies have identified specific derivatives with potent, low-micromolar IC50 values. For instance, compound 1g was found to specifically inhibit the proliferation of human hepatoma HepG2 cells with an IC50 of 0.016 µM, a potency significantly greater than the standard chemotherapeutic doxorubicin.[23] This specificity suggests a potential for targeted cancer therapy with reduced side effects.[23]
| Compound Class | Target Cell Line | Reported IC50 (µM) | Reference |
| Thieno[2,3-b]pyridine Derivative 1g | HepG2 (Hepatocellular Carcinoma) | 0.016 | [23] |
| Thieno[2,3-d]pyrimidine Derivative 14 | MCF7 (Breast Cancer) | 22.12 | [21] |
| Thieno[2,3-b]pyridine Derivative 10 | A549 (Lung Cancer) | 0.005 | [24] |
| Thieno[2,3-d]pyrimidine Derivative 13 | MCF7 (Breast Cancer) | 22.52 | [21] |
Anti-inflammatory and Immunomodulatory Effects
The link between inflammation and various chronic diseases is well-established. Thienopyridine derivatives have been investigated for their anti-inflammatory properties.[7][25] Ticlopidine itself was initially studied as an anti-inflammatory agent before its potent antiplatelet effects were discovered.[9] More recent studies have shown that certain derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines.[7] This suggests a potential application in treating inflammatory disorders.
Bone Anabolic Agents
In a novel application, a cell-based screening assay identified a thienopyridine derivative as a potent bone anabolic agent.[5] The study utilized alkaline phosphatase (ALPase) activity in stromal cells as an indicator of osteoblastic differentiation. Further optimization of the hit compound led to the discovery of derivatives that significantly enhanced ALPase activity.[5] One promising compound, when administered orally to ovariectomized rats (an animal model for osteoporosis), produced statistically significant improvements in bone mineral density.[5] This line of research opens a new therapeutic avenue for thienopyridines in the treatment of bone loss disorders.
Other Reported Activities
The biological scope of this scaffold also includes:
-
Antimicrobial and Antiviral Activity: Various thienopyridine and thienopyrimidine derivatives have been synthesized and shown to possess activity against bacterial, fungal, and viral pathogens.[2][8][16]
-
Hepatic Gluconeogenesis Inhibition: A screen of a small molecule library identified a thienopyridine derivative that inhibits glucose production in the liver, suggesting a potential role in the treatment of type 2 diabetes.[26]
Experimental Protocols: A Guide to In Vitro Evaluation
Validating the biological activity of novel thienopyridine derivatives requires robust and reproducible experimental methods. The most common application, antiplatelet activity, is typically assessed using platelet aggregation assays.
Protocol: In Vitro ADP-Induced Platelet Aggregation Assay
This protocol describes the evaluation of a test compound's ability to inhibit ADP-induced platelet aggregation in rat platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
1. Materials and Reagents:
-
Test Compound (e.g., a novel thienopyridine derivative)
-
Positive Controls: Clopidogrel, Prasugrel
-
Vehicle (e.g., DMSO, saline)
-
Adenosine Diphosphate (ADP)
-
3.2% Sodium Citrate solution
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from healthy rats.
2. Preparation of Platelet Suspensions:
-
Step 2.1: Draw whole blood from anesthetized rats via cardiac puncture into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio). The venipuncture must be clean to prevent premature platelet activation.[27]
-
Step 2.2: Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to obtain PRP (the supernatant).
-
Step 2.3: Transfer the PRP to a new tube. Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP (the supernatant), which will be used as a blank/reference.
-
Step 2.4: Adjust the platelet count in the PRP to approximately 3.0 x 10⁸ cells/mL using PPP.
3. Aggregation Measurement (Light Transmission Aggregometry):
-
Step 3.1: Pre-warm the PRP sample to 37°C for 5 minutes in the aggregometer cuvette with a stir bar.
-
Step 3.2: Add the test compound or vehicle to the PRP and incubate for a specified time (e.g., 10 minutes) to allow for interaction with the platelets.
-
Step 3.3: Set the baseline (0% aggregation) with the PRP sample and the maximum (100% aggregation) with the PPP sample.
-
Step 3.4: Induce platelet aggregation by adding a specific concentration of ADP (e.g., 10 µM) to the cuvette.
-
Step 3.5: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.
4. Data Analysis:
-
Step 4.1: Determine the maximum aggregation percentage for each sample.
-
Step 4.2: Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [1 - (Max Aggregation of Test Sample / Max Aggregation of Vehicle Control)] x 100
-
-
Step 4.3: Generate dose-response curves and calculate the ED50 (the dose required to achieve 50% inhibition) for potent compounds.[18]
Conclusion and Future Directions
The thienopyridine scaffold has proven to be a remarkably fruitful starting point for the development of life-saving medicines. Its initial success in cardiovascular therapy, rooted in the irreversible inhibition of the P2Y12 receptor, has paved the way for a deeper understanding of platelet biology and antithrombotic treatment. Yet, the story of the thienopyridine scaffold is far from over.
The emergence of derivatives with potent anticancer, anti-inflammatory, and bone-anabolic activities underscores its vast therapeutic potential. Future research will likely focus on several key areas:
-
Target Deconvolution: Identifying the specific molecular targets and mechanisms for the newer, non-antiplatelet activities.
-
Selectivity and Safety: Modifying the scaffold to enhance selectivity for novel targets (e.g., specific kinases in cancer cells) while minimizing off-target effects to ensure a favorable safety profile.
-
Novel Drug Delivery: For established activities like antiplatelet therapy, developing new prodrug strategies or delivery systems to further optimize the therapeutic window, balancing efficacy with bleeding risk.[18]
For drug development professionals, the thienopyridine scaffold remains a highly attractive and versatile core. Its rich history of clinical success and its demonstrated ability to interact with a diverse range of biological targets ensure that it will continue to be a source of novel therapeutic agents for years to come.
References
- Journal of Drug Delivery and Therapeutics. (2011, October 26).
- PubMed. (2013).
- PubMed. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance.
- Wikipedia. Thienopyridine.
- Oxford Academic. (2006, October 1).
- Patsnap Synapse. (2024, June 25).
- Oxford Academic. P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use.
- Benchchem.
- PMC. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
- PubMed. (2010, November 1). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC)
- ResearchGate.
- PubMed. (2018, May 25).
- MDPI. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H).
- MDPI.
- PubMed. The thienopyridines.
- ResearchGate. Thienopyridine derivatives (72–75)
- Healio. Thienopyridines.
- Semantic Scholar. (2004, March 1). Thienopyridines: synthesis, properties, and biological activity.
- Semantic Scholar. Thienopyridines in Acute Coronary Syndrome.
- PMC - NIH. (2022, January 26). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents.
- PubMed. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review.
- ResearchGate.
- Allied Academies.
- Circulation. (2009, May 19).
- Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists.
- PubMed. (2024, October 2).
- ResearchGate. (2025, August 7). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments.
- PubMed. (2009).
- UChicago Medicine Medical Laboratories. (2025, April 1). P2Y12 Inhibition Assay.
- ResearchGate. (2023, March 2).
- PubMed. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments.
Sources
- 1. Thienopyridines: synthesis, properties, and biological activity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyridine - Wikipedia [en.wikipedia.org]
- 4. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. What are P2Y12 receptor modulators and how do they work? [synapse.patsnap.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thienopyridines [healio.com]
- 18. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity [mdpi.com]
- 19. Thienopyridine antiplatelet agents: focus on prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. alliedacademies.org [alliedacademies.org]
- 22. researchgate.net [researchgate.net]
- 23. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Thienopyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the chemical reactivity of the aldehyde functional group appended to the thienopyridine scaffold. Thienopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry, forming the core of several marketed drugs.[1][2][3] The aldehyde group serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the generation of diverse molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document moves beyond a simple recitation of reactions. It is designed to provide practical, field-proven insights into the nuances of these transformations, explaining the "why" behind experimental choices and offering self-validating protocols.
The Thienopyridine Aldehyde: A Privileged Synthon
The thienopyridine core, a fusion of thiophene and pyridine rings, imparts a unique electronic character to the attached aldehyde group. The electron-withdrawing nature of the pyridine nitrogen and the electron-rich thiophene ring modulate the electrophilicity of the carbonyl carbon, influencing its reactivity towards various nucleophiles. The specific isomer of the thienopyridine (e.g., thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, or thieno[3,2-c]pyridine) and the position of the aldehyde group further tune this reactivity. This guide will primarily focus on the reactivity of aldehydes at the 2-position of the thieno[2,3-b]pyridine scaffold, a common and synthetically accessible starting material.
Key Chemical Transformations of the Thienopyridine Aldehyde
The aldehyde group on the thienopyridine ring readily participates in a variety of classical and modern organic reactions. This section details the mechanistic underpinnings and provides actionable protocols for several key transformations.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base.[4][5] This reaction is particularly useful for synthesizing α,β-unsaturated products, which are valuable intermediates in medicinal chemistry.
Causality of Experimental Choices: The choice of base is critical. A weak base, such as piperidine or triethylamine, is typically employed to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. The reaction is often performed in a protic solvent like ethanol to facilitate proton transfer steps in the mechanism. In some cases, the reaction can proceed without a catalyst, particularly with highly reactive substrates.[2]
Experimental Protocol: Catalyst-Free Knoevenagel Condensation of Thieno[2,3-b]pyridine-2-carbaldehyde with Malononitrile (Model Protocol)
This protocol is adapted from a general procedure for the catalyst-free Knoevenagel condensation of pyridinecarbaldehydes.[2]
-
Step 1: Reactant Preparation: In a round-bottom flask, dissolve thieno[2,3-b]pyridine-2-carbaldehyde (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Step 2: Addition of Active Methylene Compound: To the stirred solution, add malononitrile (1.0 mmol).
-
Step 3: Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Product Isolation: Upon completion, the product, 2-(thieno[2,3-b]pyridin-2-ylmethylene)malononitrile, will often precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Data Presentation: Representative Knoevenagel Condensation Reactions
| Aldehyde | Active Methylene Compound | Base | Solvent | Product | Yield (%) | Reference |
| Pyridine-4-carbaldehyde | Malononitrile | None | EtOH/H₂O | 2-(pyridin-4-ylmethylene)malononitrile | 95 | [2] |
| Pyridine-3-carbaldehyde | Ethyl Cyanoacetate | None | EtOH/H₂O | Ethyl 2-cyano-3-(pyridin-3-yl)acrylate | 92 | [2] |
| Pyridine-2-carbaldehyde | Cyanoacetamide | None | EtOH/H₂O | 2-Cyano-3-(pyridin-2-yl)acrylamide | 88 | [2] |
Visualization: Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel Condensation.
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[6][7][8] This reaction is particularly valuable for its high degree of regioselectivity in the formation of the double bond.
Causality of Experimental Choices: The Wittig reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent quenching of the strongly basic ylide. The ylide is usually generated in situ by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.[9] The choice of base and reaction conditions can influence the stereoselectivity (E/Z ratio) of the resulting alkene.
Experimental Protocol: Wittig Reaction of Thieno[2,3-b]pyridine-2-carbaldehyde (Model Protocol)
This protocol outlines the formation of a generic alkene from a thienopyridine aldehyde.
-
Step 1: Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. The formation of the orange-red ylide indicates a successful deprotonation. Stir the mixture at 0 °C for 30 minutes.
-
Step 2: Aldehyde Addition: Dissolve thieno[2,3-b]pyridine-2-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
Step 3: Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Step 4: Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization: Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Reductive Amination: Synthesis of Amines
Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[10][11][12] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in the same pot to the corresponding amine.
Causality of Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive amination because it is mild, selective for the reduction of imines in the presence of aldehydes, and does not require acidic conditions that might be detrimental to sensitive substrates.[10][11] The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).
Experimental Protocol: Reductive Amination of Thieno[2,3-b]pyridine-2-carbaldehyde with Benzylamine
This protocol is based on a general procedure for reductive amination using sodium triacetoxyborohydride.[10][12]
-
Step 1: Reactant Mixture: To a solution of thieno[2,3-b]pyridine-2-carbaldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL), add benzylamine (1.1 mmol).
-
Step 2: Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Step 3: Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Step 4: Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude N-benzyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine by flash column chromatography.
Data Presentation: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Features |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, DCM, THF | Mild, selective for imines, tolerates many functional groups. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Effective, but generates toxic cyanide waste. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Can reduce the starting aldehyde if imine formation is slow. |
Oxidation to Carboxylic Acids
The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that provides access to a key functional group for further derivatization, such as amide bond formation.
Causality of Experimental Choices: Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can effectively convert aromatic aldehydes to their corresponding carboxylic acids.[13][14] The reaction is typically carried out in an aqueous basic solution, followed by acidification to protonate the carboxylate salt. The use of a phase-transfer catalyst can be beneficial for substrates with low water solubility.
Experimental Protocol: Oxidation of Thieno[2,3-b]pyridine-2-carbaldehyde to Thieno[2,3-b]pyridine-2-carboxylic Acid
This protocol is a general method for the oxidation of heteroaromatic aldehydes.
-
Step 1: Reaction Setup: Dissolve thieno[2,3-b]pyridine-2-carbaldehyde (1.0 mmol) in a mixture of t-butanol (10 mL) and water (2 mL).
-
Step 2: Addition of Oxidant: To the stirred solution, add potassium permanganate (1.5 mmol) portion-wise over 30 minutes, maintaining the temperature below 30 °C.
-
Step 3: Reaction and Quenching: Stir the reaction mixture at room temperature for 2-4 hours. Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Step 4: Isolation and Purification: Filter the mixture through a pad of celite and wash the filter cake with water. Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. The product, thieno[2,3-b]pyridine-2-carboxylic acid, may precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, concentrate, and purify the residue by recrystallization or column chromatography.
Visualization: Oxidation of Aldehyde to Carboxylic Acid
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 13. jinjingchemical.com [jinjingchemical.com]
- 14. tsijournals.com [tsijournals.com]
A Comprehensive Technical Guide to the Functionalization of the Thieno[3,2-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-c]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its unique electronic properties and steric features make it a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of the thieno[3,2-c]pyridine core, with a focus on methodologies relevant to drug discovery and development. We will delve into various chemical transformations, including electrophilic substitutions, metal-catalyzed cross-coupling reactions, and C-H functionalization, offering detailed experimental protocols and mechanistic insights to empower researchers in this dynamic field.
Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold
The fusion of a thiophene and a pyridine ring to form the thieno[3,2-c]pyridine system creates a unique heteroaromatic scaffold with a distinct electronic landscape. This structural arrangement is found in several marketed drugs and clinical candidates, most notably the antiplatelet agent Prasugrel. The thieno[3,2-c]pyridine core serves as a versatile template for the development of compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. Its derivatives have demonstrated potential in therapeutic areas such as oncology, neurology, and cardiovascular diseases[1].
The functionalization of this core is paramount for modulating the physicochemical properties and biological activity of the resulting molecules. The regioselective introduction of substituents on both the thiophene and pyridine rings allows for the fine-tuning of parameters such as potency, selectivity, and pharmacokinetic profiles. This guide will explore the key strategies to achieve this, providing a toolkit for chemists engaged in the synthesis of novel thieno[3,2-c]pyridine derivatives.
Synthesis of the Thieno[3,2-c]pyridine Core
A robust and efficient synthesis of the core structure is the foundation for any functionalization campaign. Several methods have been reported for the construction of the thieno[3,2-c]pyridine skeleton, often starting from readily available thiophene or pyridine precursors.
Pictet-Spengler Reaction Approach
A common and effective method for constructing the saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core involves a Pictet-Spengler reaction. This approach is particularly useful for accessing precursors to a variety of functionalized derivatives[1].
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine [1]
-
Materials: 2-(Thiophen-3-yl)ethanamine, Paraformaldehyde, Dioxane, Sodium bicarbonate, Dichloromethane, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 2-(thiophen-3-yl)ethanamine (1.0 eq) in dioxane, add paraformaldehyde (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
-
Caption: Pictet-Spengler approach to the tetrahydrothieno[3,2-c]pyridine core.
Functionalization of the Thiophene Ring
The thiophene moiety of the thieno[3,2-c]pyridine core is generally more susceptible to electrophilic attack than the pyridine ring. This inherent reactivity allows for a range of selective functionalization strategies.
Halogenation
Halogenation, particularly bromination, is a key transformation that introduces a versatile handle for subsequent cross-coupling reactions. The regioselectivity of halogenation is influenced by the reaction conditions.
Experimental Protocol: Regioselective Bromination
-
Materials: Thieno[3,2-c]pyridine, N-Bromosuccinimide (NBS), Acetic acid, Dichloromethane.
-
Procedure:
-
Dissolve the thieno[3,2-c]pyridine starting material in a mixture of acetic acid and dichloromethane.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the brominated thieno[3,2-c]pyridine.
-
Metal-Catalyzed Cross-Coupling Reactions
Halogenated thieno[3,2-c]pyridines are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-thieno[3,2-c]pyridine [2]
-
Materials: Bromo-thieno[3,2-c]pyridine derivative (1.0 eq), Aryl/heteroaryl boronic acid or pinacol borane (1.2-1.6 eq), Potassium carbonate (6.0 eq), Pd(dppf)Cl₂·CH₂Cl₂ (2-4 mol%), 1,2-Dimethoxyethane (DME), Water.
-
Procedure:
-
To a reaction vessel, add the bromo-thieno[3,2-c]pyridine, the corresponding boronic acid/ester, and potassium carbonate.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂.
-
Add a 3:1 mixture of DME and water.
-
Heat the reaction mixture to 100 °C and stir for 3-4.5 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Caption: Suzuki-Miyaura coupling for C-C bond formation.
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations in drug discovery.
Experimental Protocol: Sonogashira Coupling
-
Materials: Iodo/Bromo-thieno[3,2-c]pyridine (1.0 eq), Terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), Copper(I) iodide (CuI) (1-3 mol%), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the halo-thieno[3,2-c]pyridine and the terminal alkyne in a mixture of THF and TEA, add the palladium catalyst and CuI.
-
Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings. This reaction typically proceeds with good regioselectivity on the thiophene ring of the thieno[3,2-c]pyridine core[3][4][5][6].
Experimental Protocol: Vilsmeier-Haack Formylation [3]
-
Materials: Thieno[3,2-c]pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloroethane (DCE), Sodium thiosulfate.
-
Procedure:
-
Prepare the Vilsmeier reagent by adding POCl₃ (0.015 moles) to DMF at 0 °C.
-
Add the thieno[3,2-c]pyridine (0.01 mol) to the Vilsmeier reagent.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a solution of sodium bicarbonate and treat with 5% sodium thiosulfate solution.
-
Extract the product with DCE.
-
Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and purify the product by column chromatography.
-
Functionalization of the Pyridine Ring
Functionalizing the pyridine ring of the thieno[3,2-c]pyridine core is generally more challenging due to its electron-deficient nature. However, several strategies have been developed to achieve this, including the use of pre-functionalized precursors and directed metalation techniques.
Synthesis of Chloro-Substituted Thieno[3,2-c]pyridines
The introduction of a chlorine atom on the pyridine ring provides a valuable handle for nucleophilic aromatic substitution and cross-coupling reactions. A multi-step synthesis starting from the tetrahydrothieno[3,2-c]pyridine core can be employed[1].
Experimental Protocol: Synthesis of 6-Chlorothieno[3,2-c]pyridine [1]
-
Materials: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-6-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline, Toluene, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dioxane.
-
Procedure:
-
Chlorination: In a flame-dried flask under an inert atmosphere, suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-6-one (1.0 eq) in anhydrous toluene. Add N,N-dimethylaniline (1.2 eq) followed by the dropwise addition of POCl₃ (3.0 eq) at 0 °C. Heat the mixture to reflux for 3-5 hours. After cooling, pour onto crushed ice, basify with sodium bicarbonate, and extract with an organic solvent.
-
Aromatization: Dissolve the crude chlorinated intermediate in anhydrous dioxane. Add DDQ (1.2 eq) and heat to reflux for 8-12 hours. Cool the reaction, filter to remove the precipitated hydroquinone, and concentrate the filtrate. Purify the crude product by column chromatography to afford 6-chlorothieno[3,2-c]pyridine.
-
Caption: Synthesis of 6-chlorothieno[3,2-c]pyridine.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. By employing a directing metalation group (DMG), deprotonation with a strong base occurs specifically at the ortho position, followed by quenching with an electrophile[7][8][9]. While specific examples on the thieno[3,2-c]pyridine core are less common in the literature, the principles of DoM on pyridine can be conceptually applied. A suitable DMG, such as an amide or a methoxy group, would need to be installed on the pyridine ring to direct the lithiation.
Conceptual Workflow for DoM on Thieno[3,2-c]pyridine
-
Installation of a Directing Metalation Group (DMG): Synthesize a thieno[3,2-c]pyridine derivative bearing a DMG (e.g., a carboxamide) on the pyridine ring.
-
Directed Lithiation: Treat the DMG-substituted thieno[3,2-c]pyridine with a strong lithium base (e.g., n-butyllithium or LDA) at low temperature to effect regioselective deprotonation ortho to the DMG.
-
Electrophilic Quench: Introduce an electrophile (e.g., an alkyl halide, a carbonyl compound, or a silyl chloride) to react with the generated aryllithium species.
-
Optional DMG Removal/Modification: If desired, the DMG can be removed or converted to another functional group in a subsequent step.
Data Summary
The following table summarizes representative functionalization reactions on the thieno[3,2-c]pyridine core, highlighting the reaction type, conditions, and typical yields.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Bromination | Thieno[3,2-c]pyridine | NBS, AcOH/CH₂Cl₂ | Bromo-thieno[3,2-c]pyridine | Good | - |
| Suzuki-Miyaura | Bromo-thieno[3,2-c]pyridine | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME/H₂O | Aryl-thieno[3,2-c]pyridine | 60-90 | [2] |
| Sonogashira | Iodo-thieno[3,2-c]pyridine | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, TEA, THF | Alkynyl-thieno[3,2-c]pyridine | 70-95 | - |
| Vilsmeier-Haack | Thieno[3,2-c]pyridine | POCl₃, DMF | Formyl-thieno[3,2-c]pyridine | Moderate-Good | [3] |
| Chlorination/Aromatization | Tetrahydrothieno[3,2-c]pyridin-6-one | 1. POCl₃, PhNMe₂; 2. DDQ | 6-Chlorothieno[3,2-c]pyridine | Good | [1] |
Conclusion
The thieno[3,2-c]pyridine core represents a highly valuable scaffold in medicinal chemistry. The ability to selectively functionalize both the thiophene and pyridine rings provides medicinal chemists with a powerful platform for the design and synthesis of novel therapeutic agents. This guide has outlined key synthetic methodologies, from the construction of the core to a variety of functionalization reactions, complete with experimental protocols and mechanistic considerations. As the demand for new and effective drugs continues to grow, the development of innovative and efficient methods for the derivatization of privileged scaffolds like thieno[3,2-c]pyridine will remain a critical area of research.
References
-
Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate. (2019). [Link]
-
Wikipedia. (2023). Directed ortho metalation. [Link]
-
Lithium Link. (2003). Directed (ortho) Metallation. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. National Institutes of Health. (2024). [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Andrew G Myers Research Group. ortho metalation. [Link]
-
Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. ResearchGate. (2025). [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. (2025). [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed Ortho Metalation [organic-chemistry.org]
The Ascendant Therapeutic Potential of Thieno[3,2-c]pyridine Derivatives: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-c]pyridine scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanistic underpinnings of novel thieno[3,2-c]pyridine derivatives. We will explore their development as potent anticancer agents, through the modulation of critical signaling pathways such as Hedgehog and voltage-gated potassium channels, and their promise in the treatment of neuropathic pain via antagonism of metabotropic glutamate receptors. This document is intended to serve as a comprehensive resource, integrating detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visual representations of complex biological pathways to empower researchers in the rational design of next-generation therapeutics based on this versatile scaffold.
The Thieno[3,2-c]pyridine Core: A Gateway to Diverse Pharmacological Activity
The fusion of a thiophene and a pyridine ring to form the thieno[3,2-c]pyridine nucleus creates a unique electronic and structural architecture, making it a compelling starting point for the design of novel therapeutic agents. Its structural rigidity and defined vectoral presentation of substituents allow for precise interactions with biological targets. This scaffold has been successfully exploited to develop compounds with a wide array of pharmacological effects, including antiplatelet, antipsychotic, and, more recently, targeted anticancer and neuromodulatory activities.[1][2]
Synthetic Strategies: Building the Thieno[3,2-c]pyridine Scaffold
The efficient construction of the thieno[3,2-c]pyridine core and its derivatives is crucial for exploring their therapeutic potential. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern.
Synthesis of Tetrahydrothieno[3,2-c]pyridines
A prevalent strategy for accessing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, a key intermediate for many biologically active derivatives, involves a multi-step sequence starting from 2-thiophene ethylamine.[3]
Experimental Protocol: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride [3]
-
Imine Formation: In a reaction flask, combine water (200 parts by mass), formaldehyde (50-60 parts by mass), and 2-thiophene ethylamine (120-130 parts by mass). Heat the mixture to 50-55 °C and maintain for 20-30 hours. After the reaction is complete, extract the solution with dichloroethane. Combine the organic layers and wash with saturated sodium chloride solution. Evaporate the organic layer under reduced pressure to obtain the crude imine.
-
Cyclization and Salt Formation: Place the crude imine into a reaction flask and add ethanolic hydrogen chloride and water. Heat the mixture to 65-75 °C and maintain the temperature. Add activated carbon, continue heating, and then filter. Cool the filtrate to 0-5 °C and maintain for 1-2 hours. Collect the resulting precipitate by filtration and dry in an oven to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
This method provides a straightforward and scalable route to the tetrahydrothieno[3,2-c]pyridine core, which can then be further functionalized.
Functionalization of the Thieno[3,2-c]pyridine Core
Further derivatization of the core structure is key to tuning the pharmacological activity. For instance, N-acylation of the tetrahydro-scaffold is a common strategy to introduce diverse side chains.
Experimental Protocol: Synthesis of (S)-4-Phenyl-5-prolyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine [4]
-
Amide Coupling: To a solution of N-(tert-butoxycarbonyl)-L-proline (0.26 mmol, 56 mg) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA). Stir the mixture at room temperature.
-
Addition of the Core: Add 4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (0.23 mmol, 50 mg) to the reaction mixture and continue stirring at room temperature.
-
Boc-Deprotection: After completion of the coupling reaction, add trifluoroacetic acid (TFA) in DCM to the mixture to remove the Boc protecting group.
-
Purification: Purify the crude product by column chromatography to yield the final compound.
Therapeutic Applications of Novel Thieno[3,2-c]pyridine Derivatives
Anticancer Activity: Targeting Key Oncogenic Pathways
The thieno[3,2-c]pyridine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. Derivatives have been shown to potently inhibit cancer cell growth by targeting distinct and critical signaling pathways.
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in several human cancers.[5] The Smoothened (SMO) receptor is a key transducer in this pathway, making it an attractive target for cancer therapy.[2] Novel tetrahydrothieno[3,2-c]pyridine derivatives have been designed and synthesized as potent SMO antagonists.[5]
Mechanism of Action: Thieno[3,2-c]pyridine Derivatives as Smoothened Antagonists
In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits the activity of SMO. Upon ligand binding, this inhibition is released, allowing SMO to activate the GLI family of transcription factors, which in turn promote the expression of genes involved in cell proliferation and survival. Thieno[3,2-c]pyridine-based SMO antagonists bind to the SMO receptor, preventing its activation and thereby blocking the downstream signaling cascade, leading to an inhibition of tumor growth.
Caption: Hedgehog signaling pathway and the inhibitory action of Thieno[3,2-c]pyridine antagonists on SMO.
Voltage-gated potassium (Kv) channels play a critical role in regulating cell proliferation and apoptosis, and their dysregulation is often observed in various cancers.[6] Certain thieno[3,2-c]pyridine compounds have been identified as inhibitors of these channels, suggesting a novel mechanism for their anticancer effects.[6]
Mechanism of Action: Thieno[3,2-c]pyridine Derivatives as Kv Channel Inhibitors
The activity of Kv channels, such as Kv1.3, is important for maintaining the membrane potential necessary for cell cycle progression. Inhibition of these channels by thieno[3,2-c]pyridine derivatives leads to membrane depolarization, which can arrest the cell cycle and induce apoptosis in cancer cells that overexpress these channels.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative thieno[2,3-c]pyridine derivatives (a closely related isomer for which more data is available) against various human cancer cell lines.[1][7]
| Compound ID | Heterocyclic Substituent | Cell Line (Cancer Type) | IC50 (µM) |
| 6i | Thiomorpholine | HSC3 (Head and Neck) | 10.8 |
| T47D (Breast) | 11.7 | ||
| RKO (Colorectal) | 12.4 | ||
| 6a | Piperidine | HSC3 (Head and Neck) | 14.5 |
| RKO (Colorectal) | 24.4 |
Neuromodulatory Effects: Targeting Metabotropic Glutamate Receptors for Neuropathic Pain
Metabotropic glutamate receptor 1 (mGluR1) is a key player in modulating synaptic plasticity and neuronal excitability, and has been implicated in the pathophysiology of chronic pain states, including neuropathic pain.[8] Tetrahydrothieno[2,3-c]pyridine derivatives (a related isomer) have been discovered as selective mGluR1 antagonists with promising preclinical efficacy in models of neuropathic pain.[8]
Mechanism of Action: Thieno[3,2-c]pyridine Derivatives as mGluR1 Antagonists
mGluR1 is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade leading to increased intracellular calcium and subsequent neuronal hyperexcitability, a hallmark of neuropathic pain. Thieno[3,2-c]pyridine-based mGluR1 antagonists competitively block the binding of glutamate to the receptor, thereby dampening this signaling cascade and reducing pain transmission.
Caption: mGluR1 signaling pathway in neuropathic pain and its antagonism by Thieno[3,2-c]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the thieno[3,2-c]pyridine scaffold have provided valuable insights into the determinants of biological activity. For anticancer activity, the nature of the substituent on the pyridine nitrogen is critical. For instance, the incorporation of a thiomorpholine moiety has been shown to enhance cytotoxicity against a panel of cancer cell lines compared to a piperidine substituent.[1] This suggests that the electronic and steric properties of this substituent play a key role in the interaction with the biological target. Further optimization of this position, along with exploration of substitutions on the thiophene ring, holds promise for the development of more potent and selective agents.
Future Directions and Conclusion
The thieno[3,2-c]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The diverse biological activities exhibited by its derivatives underscore the potential for this chemical space to yield drugs with novel mechanisms of action for a range of diseases. Future research should focus on:
-
Elucidation of Novel Targets: Expanding the biological screening of thieno[3,2-c]pyridine libraries to identify novel molecular targets.
-
Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.
-
Combination Therapies: Investigating the synergistic potential of thieno[3,2-c]pyridine derivatives with existing therapeutic agents to overcome drug resistance and enhance treatment outcomes.
References
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025). Pharmaceuticals. [Link]
-
Hedgehog pathway inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]
-
Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. (2016). MedChemComm. [Link]
-
Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. (2015). European Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase. (2019). Journal of Medicinal Chemistry. [Link]
- Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use. (1984).
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1990). Journal of Medicinal Chemistry. [Link]
- Thieno [3,2-c] pyridine derivatives and their therapeutic application. (1985).
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (1976).
- Thieno ( 3 , 2-c) pyridine compounds. (2007).
- Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (2012).
- Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives. (2005).
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (2010). Journal of Medicinal Chemistry. [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2022). ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 13C NMR Spectral Data for Substituted Thieno[3,2-b]pyridines
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for substituted thieno[3,2-b]pyridines. Thieno[3,2-b]pyridine and its derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and functional materials.[1] A thorough understanding of their spectroscopic properties, particularly 13C NMR, is paramount for unequivocal structure elucidation, reaction monitoring, and quality control in research, development, and manufacturing settings. This document is intended for researchers, scientists, and drug development professionals actively working with this important scaffold.
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine nucleus, a fusion of thiophene and pyridine rings, imparts unique physicochemical and biological properties to molecules.[1] This scaffold is a key component in a variety of biologically active compounds, including negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu5), which have potential applications in treating neurological disorders.[2] The precise substitution pattern on the thieno[3,2-b]pyridine core dictates the molecule's pharmacological activity, making accurate structural characterization essential. 13C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of these molecules.
The Thieno[3,2-b]pyridine Core: Numbering and Visualization
A standardized numbering system is crucial for the unambiguous assignment of NMR signals. The numbering of the thieno[3,2-b]pyridine ring system is illustrated in the diagram below. This convention will be used throughout this guide.
Caption: Structure and numbering of the thieno[3,2-b]pyridine core.
Characteristic 13C NMR Chemical Shifts of the Unsubstituted Thieno[3,2-b]pyridine Core
The 13C NMR spectrum of the parent thieno[3,2-b]pyridine serves as a baseline for understanding the effects of substitution. The chemical shifts for the unsubstituted core, measured in deuterochloroform (CDCl3), are presented in the table below.[3]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 | 122.5 |
| C3 | 129.0 |
| C3a | 141.1 |
| C5 | 146.5 |
| C6 | 118.4 |
| C7 | 131.2 |
| C7a | 154.2 |
The Influence of Substituents on 13C NMR Chemical Shifts
The introduction of substituents onto the thieno[3,2-b]pyridine ring system leads to predictable changes in the 13C NMR chemical shifts. These changes are primarily governed by the electronic nature (electron-donating or electron-withdrawing) and the position of the substituent. A comprehensive study on monosubstituted thieno[3,2-b]pyridines provides a wealth of data to understand these effects.[3]
General Trends
-
Ipso-Carbon (Carbon directly attached to the substituent): The chemical shift of the ipso-carbon is significantly affected by the substituent. Electron-withdrawing groups (e.g., -NO2, -CN, -COCH3) generally cause a downfield shift (higher ppm), while electron-donating groups (e.g., -NH2, -OCH3) cause an upfield shift (lower ppm).
-
Ortho, Meta, and Para Effects: Substituents also influence the chemical shifts of the other carbons in the ring system, analogous to the ortho, meta, and para effects observed in substituted benzenes.[4]
-
Steric Effects: Bulky substituents can cause steric compression, which may lead to deshielding (downfield shift) of nearby carbon atoms.[3]
Tabulated Data for Monosubstituted Thieno[3,2-b]pyridines
The following tables summarize the 13C NMR chemical shifts for a selection of monosubstituted thieno[3,2-b]pyridines, demonstrating the impact of various substituents at different positions.[3] All data was recorded in CDCl3.
Table 1: 2-Substituted Thieno[3,2-b]pyridines
| Substituent (at C2) | C2 (δ, ppm) | C3 (δ, ppm) | C3a (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | C7 (δ, ppm) | C7a (δ, ppm) |
| -H | 122.5 | 129.0 | 141.1 | 146.5 | 118.4 | 131.2 | 154.2 |
| -CH3 | 137.9 | 127.8 | 140.7 | 146.2 | 118.2 | 130.9 | 154.0 |
| -Cl | 122.7 | 128.1 | 139.3 | 146.9 | 118.8 | 131.5 | 152.8 |
| -Br | 111.4 | 131.3 | 140.1 | 147.0 | 118.8 | 131.5 | 153.2 |
| -CHO | 145.1 | 135.2 | 141.6 | 148.1 | 119.6 | 132.3 | 155.1 |
| -NO2 | 149.2 | 124.6 | 141.0 | 148.7 | 120.2 | 132.8 | 154.1 |
Table 2: 3-Substituted Thieno[3,2-b]pyridines
| Substituent (at C3) | C2 (δ, ppm) | C3 (δ, ppm) | C3a (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | C7 (δ, ppm) | C7a (δ, ppm) |
| -H | 122.5 | 129.0 | 141.1 | 146.5 | 118.4 | 131.2 | 154.2 |
| -CH3 | 121.3 | 139.5 | 139.7 | 146.1 | 118.1 | 130.8 | 154.1 |
| -Cl | 123.6 | 121.2 | 139.1 | 146.5 | 118.8 | 131.4 | 152.6 |
| -Br | 125.1 | 110.1 | 140.0 | 146.6 | 118.8 | 131.4 | 152.9 |
| -CHO | 128.7 | 143.1 | 141.1 | 147.7 | 119.5 | 132.1 | 154.8 |
| -NO2 | 121.9 | 148.8 | 139.4 | 148.2 | 120.1 | 132.5 | 153.6 |
Table 3: 5-Substituted Thieno[3,2-b]pyridines
| Substituent (at C5) | C2 (δ, ppm) | C3 (δ, ppm) | C3a (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | C7 (δ, ppm) | C7a (δ, ppm) |
| -H | 122.5 | 129.0 | 141.1 | 146.5 | 118.4 | 131.2 | 154.2 |
| -CH3 | 122.1 | 128.6 | 140.9 | 156.9 | 117.8 | 130.8 | 153.9 |
| -Cl | 123.3 | 129.8 | 139.6 | 147.9 | 119.5 | 131.9 | 152.8 |
| -Br | 123.1 | 129.6 | 140.1 | 136.9 | 122.4 | 132.0 | 153.4 |
| -OCH3 | 121.7 | 128.1 | 141.2 | 162.2 | 106.9 | 131.4 | 154.5 |
Experimental Protocol for 13C NMR Spectroscopy
To ensure the acquisition of high-quality and reproducible 13C NMR data for substituted thieno[3,2-b]pyridines, a standardized experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterochloroform (CDCl3) is a common and suitable solvent for many thieno[3,2-b]pyridine derivatives due to its good dissolving power and relatively simple solvent signal.[3] For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d6) can be used.[5] It is crucial to be consistent with the solvent choice for comparative studies, as solvent effects can influence chemical shifts.[6]
-
Concentration: A concentration of 10-20 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal set to 0.00 ppm.
NMR Instrument Parameters
The following parameters are a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration if quantitative analysis is required.
-
Number of Scans (NS): This will depend on the sample concentration. For a 10-20 mg sample, 1024 to 4096 scans are usually sufficient.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally adequate to cover the entire range of carbon chemical shifts for these compounds.
-
Temperature: Room temperature (298 K) is standard.
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent signal (e.g., CDCl3 at 77.16 ppm).
Advanced NMR Techniques for Structure Elucidation
For complex substitution patterns or ambiguous assignments, advanced 2D NMR techniques are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, allowing for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
The workflow for structure elucidation using these techniques is depicted below.
Caption: Workflow for structure elucidation using 1D and 2D NMR.
Conclusion
The 13C NMR spectral data of substituted thieno[3,2-b]pyridines provide a detailed and predictable insight into their molecular structure. A systematic understanding of the chemical shifts of the parent scaffold and the influence of various substituents is essential for any scientist working with this important class of compounds. By following standardized experimental protocols and employing advanced 2D NMR techniques when necessary, researchers can confidently elucidate and characterize novel thieno[3,2-b]pyridine derivatives, accelerating the pace of discovery in medicinal chemistry and materials science.
References
-
Gronowitz, S., & Maltesson, A. (1975). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 29b(4), 457-464. [Link]
-
Patel, K., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 789. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [Link]
-
Perjési, P., & Bálint, J. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(12), 999-1008. [Link]
-
Noetzel, M. J., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 12(6), 947-954. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:). [Link]
-
Bakhite, E. A., Abeed, A. A. O., & Ahmed, O. E. A. (2017). Fused thieno[2,3-b]pyridines: synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136. [Link]
-
Bakhite, E. A., et al. (2021). Synthesis, Characterization and Photophysical Properties of Some New Thieno[2,3‐b]pyridines bearing phenylethenyl moiety. ChemistrySelect, 6(40), 10893-10899. [Link]
-
Buryi, D. S., et al. (2019). Synthesis and Properties of New Fluorine-Containing Thieno[2,3-b]pyridine Derivatives. Russian Journal of General Chemistry, 89(9), 1744-1751. [Link]
-
Alderweireldt, F., et al. (1981). 13C-NMR Shift Increments for 3-Substituted Pyridines. HETEROCYCLES, 16(11), 1893. [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]
-
ResearchGate. (2023). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
Human Metabolome Database. (2022). Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986). [Link]
-
ResearchGate. (2012). Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. [Link]
-
ResearchGate. (n.d.). Biologically active thieno[2,3-b]pyridines. [Link]
-
ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]
-
ResearchGate. (n.d.). Bioactive thieno[2,3-b]pyridines and organoselenium derivatives. [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986) [hmdb.ca]
- 2. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 5. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of Thieno[3,2-c]pyridine Analogs for Drug Discovery Professionals
Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the adage "it's not just what a drug does, but what it can get to" has never been more pertinent. The journey of a drug molecule from administration to its biological target is fraught with physicochemical challenges. For researchers and drug development professionals focused on the promising thieno[3,2-c]pyridine scaffold, a comprehensive understanding of its physicochemical properties is not merely an academic exercise; it is a strategic imperative. This guide provides an in-depth exploration of the key physicochemical parameters of thieno[3,2-c]pyridine analogs, offering both theoretical insights and practical, field-proven experimental protocols. Our goal is to empower you to make informed decisions, anticipate liabilities, and ultimately, accelerate the translation of promising compounds from the bench to the clinic.
The Thieno[3,2-c]pyridine Core: A Privileged Scaffold with Physicochemical Nuances
The thieno[3,2-c]pyridine core, a bicyclic heterocycle composed of a fused thiophene and pyridine ring, is a versatile scaffold that has been incorporated into a variety of biologically active molecules. Its unique electronic distribution and structural rigidity make it an attractive starting point for the design of targeted therapies. However, the inherent properties of this core and the influence of its substituents dictate its behavior in a biological milieu. The key physicochemical properties that demand our attention are lipophilicity, solubility, ionization (pKa), and metabolic stability.
The interplay of these properties governs a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn determines its bioavailability, efficacy, and potential for toxicity. A deep understanding of how to modulate these properties through structural modifications is paramount for successful drug design.
Core Physicochemical Descriptors and Their Interplay
A holistic view of a compound's developability requires a multi-parametric assessment. The following sections delve into the critical physicochemical properties and their implications for thieno[3,2-c]pyridine analogs.
Lipophilicity: The Double-Edged Sword
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable molecules like thieno[3,2-c]pyridine analogs, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is a more relevant descriptor.
Causality in Lipophilicity Modulation:
-
Increasing Lipophilicity: The introduction of non-polar substituents, such as alkyl chains, aryl groups, or halogens, to the thieno[3,2-c]pyridine core will generally increase its lipophilicity. This can enhance membrane permeability and target engagement within hydrophobic pockets of proteins.
-
Decreasing Lipophilicity: Incorporating polar functional groups, such as hydroxyls, amines, or carboxylic acids, will decrease lipophilicity. This can improve aqueous solubility and reduce off-target effects associated with excessive lipophilicity, such as binding to plasma proteins and hERG inhibition.
Aqueous Solubility: The Gateway to Bioavailability
A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. For thieno[3,2-c]pyridine analogs, which can be crystalline solids, both kinetic and thermodynamic solubility are important considerations.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves from a solid state, often from a DMSO stock solution, into an aqueous buffer. It is a high-throughput screening parameter used in early discovery to flag potential solubility issues.
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is a more definitive measure and is critical for later stages of drug development.
Strategies for Improving Solubility:
-
Introduction of Ionizable Groups: The pyridine nitrogen in the thieno[3,2-c]pyridine core is basic and can be protonated at physiological pH, which generally enhances aqueous solubility. The introduction of other ionizable groups (e.g., amines, carboxylic acids) can further improve solubility.
-
Disruption of Crystal Packing: The planarity of the thieno[3,2-c]pyridine core can lead to strong crystal lattice energy and, consequently, low solubility. Introducing bulky or flexible substituents can disrupt this packing and improve the energetics of dissolution.
-
Formulation Approaches: For compounds with persistent solubility challenges, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions can be employed.
Ionization Constant (pKa): The pH-Dependent Chameleon
The pKa of a molecule is the pH at which it is 50% ionized and 50% neutral. For thieno[3,2-c]pyridine analogs, the basicity of the pyridine nitrogen is a key determinant of its ionization state in different biological compartments. The pKa influences solubility, permeability, and target binding.
The Significance of pKa:
-
Solubility: The solubility of a basic compound like a thieno[3,2-c]pyridine derivative will be higher at pH values below its pKa, where it exists predominantly in its protonated, more polar form.
-
Permeability: The neutral form of a molecule is generally more membrane-permeable. Therefore, for a basic compound, absorption in the higher pH environment of the small intestine might be favored.
-
Target Engagement: The ionization state of a drug can be critical for its interaction with the target protein. A specific charge state may be required for optimal binding.
The pKa of the thieno[3,2-c]pyridine core can be modulated by the electronic effects of its substituents. Electron-donating groups will increase the basicity (raise the pKa) of the pyridine nitrogen, while electron-withdrawing groups will decrease its basicity (lower the pKa).
Metabolic Stability: The Race Against Clearance
The in vivo persistence of a drug is determined by its metabolic stability. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role. Understanding the metabolic liabilities of the thieno[3,2-c]pyridine scaffold is crucial for designing compounds with an appropriate pharmacokinetic profile.
Assessing and Improving Metabolic Stability:
-
In Vitro Assays: Incubating compounds with liver microsomes or hepatocytes provides a measure of their intrinsic clearance.
-
Metabolite Identification: Identifying the sites of metabolism on the thieno[3,2-c]pyridine core allows for targeted structural modifications to block these "soft spots." Common metabolic transformations include oxidation, hydroxylation, and dealkylation.
-
Blocking Metabolic Sites: Introducing substituents, such as fluorine atoms, at metabolically labile positions can block enzymatic degradation and improve metabolic stability.
A Framework for Physicochemical Profiling: An Integrated Workflow
A systematic and iterative approach to physicochemical profiling is essential for efficient drug discovery. The following workflow outlines a logical progression of experiments and decision-making.
Methodological & Application
Thieno[3,2-c]pyridine-2-carbaldehyde: A Versatile Scaffold for Advanced Synthesis
Introduction: The Strategic Value of the Thienopyridine Core
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of both electron-rich (thiophene) and electron-deficient (pyridine) rings create a unique electronic landscape, making it an ideal core for developing a diverse range of functional molecules. Thienopyridine derivatives have demonstrated significant potential as kinase inhibitors for cancer therapy, potassium channel modulators, and agents targeting neurodegenerative diseases.[1][2] The introduction of a formyl group at the 2-position of this scaffold yields Thieno[3,2-c]pyridine-2-carbaldehyde, a highly versatile synthetic building block. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of new chemical space in drug discovery and materials development.
This application note provides a comprehensive guide to the synthesis and application of Thieno[3,2-c]pyridine-2-carbaldehyde, offering detailed protocols for its preparation and subsequent derivatization through key organic reactions. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to leverage the full potential of this valuable synthetic intermediate.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and responsible use of any chemical building block.
Table 1: Physicochemical Properties of Thieno[3,2-c]pyridine-2-carbaldehyde
| Property | Value | Source |
| CAS Number | 94226-19-4 | [3] |
| Molecular Formula | C₈H₅NOS | [4] |
| Molecular Weight | 163.20 g/mol | [4] |
| Appearance | (Predicted) Light yellow to brown solid | General knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide. | General knowledge |
Safety and Handling:
Thieno[3,2-c]pyridine-2-carbaldehyde, like many heterocyclic aldehydes, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Hazard Statements: Based on analogous compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]
-
Precautionary Statements: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Synthesis of Thieno[3,2-c]pyridine-2-carbaldehyde
The introduction of a formyl group onto the thieno[3,2-c]pyridine core can be effectively achieved via the Vilsmeier-Haack reaction. This reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][6][7]
Figure 1: General scheme for the synthesis of Thieno[3,2-c]pyridine-2-carbaldehyde via the Vilsmeier-Haack reaction.
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
This protocol describes a general procedure for the formylation of thieno[3,2-c]pyridine. The starting material, thieno[3,2-c]pyridine, can be synthesized according to literature procedures.[8]
Materials:
-
Thieno[3,2-c]pyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of anhydrous DMF (3.0 eq.) in anhydrous DCM to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Cool the reaction mixture back to 0 °C and add a solution of thieno[3,2-c]pyridine (1.0 eq.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until the effervescence ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Thieno[3,2-c]pyridine-2-carbaldehyde.
Characterization: The structure of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show a characteristic singlet for the aldehyde proton between δ 9.8 and 10.1 ppm.
Applications in Synthetic Chemistry
The aldehyde functionality of Thieno[3,2-c]pyridine-2-carbaldehyde opens a gateway to a vast array of chemical transformations, making it an invaluable building block for the synthesis of more complex molecules.
Figure 2: Key synthetic transformations of Thieno[3,2-c]pyridine-2-carbaldehyde.
Wittig Reaction: Synthesis of Vinyl-Substituted Thienopyridines
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[9][10][11][12][13] By reacting Thieno[3,2-c]pyridine-2-carbaldehyde with a variety of phosphonium ylides, a wide range of vinyl-substituted thienopyridines can be prepared. These products can serve as monomers for polymerization or as intermediates for further functionalization.
This protocol provides a general procedure for the Wittig reaction with a stabilized ylide.
Materials:
-
Thieno[3,2-c]pyridine-2-carbaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (or other suitable stabilized ylide)
-
Anhydrous Toluene
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of Thieno[3,2-c]pyridine-2-carbaldehyde (1.0 eq.) in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding ethyl 3-(thieno[3,2-c]pyridin-2-yl)acrylate.
Rationale: The use of a stabilized ylide generally favors the formation of the (E)-alkene. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3][14][15] This reaction is particularly useful for creating carbon-carbon bonds and synthesizing α,β-unsaturated compounds, which are valuable intermediates in organic synthesis.
Materials:
-
Thieno[3,2-c]pyridine-2-carbaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve Thieno[3,2-c]pyridine-2-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
After the reaction is complete (typically 1-4 hours), collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 2-(thieno[3,2-c]pyridin-2-ylmethylene)malononitrile.
Rationale: The basic catalyst (piperidine) deprotonates the active methylene compound (malononitrile) to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the condensation product.
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating diverse libraries of amine derivatives.
Materials:
-
Thieno[3,2-c]pyridine-2-carbaldehyde
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of Thieno[3,2-c]pyridine-2-carbaldehyde (1.0 eq.) and the primary amine (1.1 eq.) in DCE or THF, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. It is less reactive towards the starting carbonyl compound compared to the intermediate iminium ion, which minimizes side reactions.
Conclusion
Thieno[3,2-c]pyridine-2-carbaldehyde is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group in key transformations such as the Wittig reaction, Knoevenagel condensation, and reductive amination make it an essential tool for researchers in medicinal chemistry and materials science. The protocols provided in this application note offer a solid foundation for the exploration of novel thienopyridine derivatives with potential applications in various scientific disciplines.
References
- Shetty, P., et al. (2020). Synthesis of 1,3-diphenylpyrazole-4-carboxaldehyde and its use in the synthesis of Schiff bases with antibacterial activity. Journal of Chemical Sciences, 132(1), 1-9.
-
PubChem. (n.d.). Thieno(2,3-b)pyridine-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). Retrieved from [Link]
-
Bulgarian Chemical Communications. (2015). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]
- Patil, S. B., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1149-1155.
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]
-
Bulgarian Chemical Communications. (2015). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Google Patents. (n.d.). WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones ....
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. Retrieved from [Link]
- Google Patents. (n.d.). EP0099802A1 - Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use.
-
ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Thieno(2,3-b)pyridine-2-carbaldehyde | C8H5NOS | CID 289925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: Thieno[3,2-c]pyridine-2-carbaldehyde in Modern Medicinal Chemistry
The thieno[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This bicyclic system, which seamlessly fuses a thiophene and a pyridine ring, serves as a versatile template for the design of potent and selective modulators of various biological targets. Among the numerous derivatives of this scaffold, Thieno[3,2-c]pyridine-2-carbaldehyde emerges as a particularly valuable synthetic intermediate. Its aldehyde functionality provides a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with tailored biological functions. This guide provides an in-depth exploration of the synthesis, derivatization, and medicinal chemistry applications of Thieno[3,2-c]pyridine-2-carbaldehyde, offering detailed protocols and insights for researchers in drug discovery and development.
The Strategic Importance of the Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine framework is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows thienopyridine derivatives to interact with a range of biological targets that recognize purine-like structures, including kinases and G-protein coupled receptors (GPCRs). The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring creates a unique electronic landscape that can be fine-tuned through substitution to optimize binding affinity and selectivity for specific targets.
Derivatives of the thieno[3,2-c]pyridine scaffold have demonstrated a broad spectrum of biological activities, including:
-
Potassium Channel Inhibition: Certain derivatives have been patented as potent inhibitors of voltage-gated potassium channels, which are implicated in a variety of diseases including cancer, autoimmune disorders, and cardiac arrhythmias.[1]
-
Antithrombotic Activity: The tetrahydrogenated form of the scaffold has been explored for its blood-platelet aggregation inhibiting properties, highlighting its potential in the development of antithrombotic agents.[2]
-
Kinase Inhibition: The thienopyridine core is a key feature in a number of kinase inhibitors, targeting enzymes that play crucial roles in cell signaling and proliferation.[3]
-
GPCR Modulation: Thienopyridine derivatives have been investigated as modulators of various GPCRs, which are involved in a vast array of physiological processes.
The introduction of a carbaldehyde group at the 2-position of the thieno[3,2-c]pyridine ring system provides a critical entry point for the synthesis of a diverse library of compounds with potential therapeutic applications.
Synthesis of Thieno[3,2-c]pyridine-2-carbaldehyde: Protocols and Mechanistic Insights
While a direct, one-step synthesis of Thieno[3,2-c]pyridine-2-carbaldehyde from the parent heterocycle is not extensively documented in readily available literature, two primary strategies can be employed: direct formylation via the Vilsmeier-Haack reaction or a two-step approach involving the synthesis and subsequent reduction of the corresponding carboxylic acid.
Protocol 1: Vilsmeier-Haack Formylation of Thieno[3,2-c]pyridine
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃).[4] The electron-rich nature of the thiophene ring in the thieno[3,2-c]pyridine system makes it susceptible to electrophilic substitution at the 2-position.
Reaction Scheme:
A plausible synthetic workflow for Vilsmeier-Haack formylation.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. The reaction is exothermic and should be controlled carefully. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve Thieno[3,2-c]pyridine (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Thieno[3,2-c]pyridine-2-carbaldehyde.
Causality and Experimental Choices:
-
The use of anhydrous conditions is crucial to prevent the premature hydrolysis of the Vilsmeier reagent and POCl₃.
-
The dropwise addition of POCl₃ at low temperature is essential to control the exothermic reaction.
-
Heating the reaction mixture after the addition of the substrate is often necessary to drive the electrophilic substitution to completion.
-
The aqueous work-up with a basic solution hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes excess acid.
Protocol 2: Synthesis via Thieno[3,2-c]pyridine-2-carboxylic Acid
An alternative route involves the synthesis of Thieno[3,2-c]pyridine-2-carboxylic acid, which can then be reduced to the corresponding aldehyde.
2.2.1. Synthesis of Thieno[3,2-c]pyridine-2-carboxylic Acid
The carboxylic acid can be prepared through various methods, including the carbonation of a lithiated intermediate.
Reaction Scheme:
Workflow for the synthesis of the carboxylic acid intermediate.
Step-by-Step Protocol:
-
Lithiated Intermediate Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Thieno[3,2-c]pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carbonation: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the 2-position.
-
Quenching with CO₂: Add an excess of crushed dry ice (solid CO₂) to the reaction mixture in one portion.
-
Work-up: Allow the reaction to warm to room temperature. Quench the reaction with water and then acidify with 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization.
2.2.2. Reduction of the Carboxylic Acid to the Aldehyde
The reduction of a carboxylic acid to an aldehyde requires a mild reducing agent to avoid over-reduction to the corresponding alcohol. Several methods are available for this transformation.[5][6][7]
Step-by-Step Protocol (using a modern method):
-
Activation of Carboxylic Acid: In a flame-dried flask under a nitrogen atmosphere, dissolve Thieno[3,2-c]pyridine-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as THF or DCM.
-
Formation of an Activated Intermediate: Add a suitable activating agent. For instance, convert the carboxylic acid to its corresponding acid chloride using oxalyl chloride or thionyl chloride, or form an activated ester.
-
Reduction: Cool the solution to -78 °C and add a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) dropwise.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction carefully with water or a saturated aqueous solution of Rochelle's salt.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic phase, and concentrate. Purify the crude aldehyde by column chromatography.
Derivatization of Thieno[3,2-c]pyridine-2-carbaldehyde for Medicinal Chemistry Applications
The aldehyde functionality of Thieno[3,2-c]pyridine-2-carbaldehyde serves as a versatile anchor for the introduction of diverse functional groups and the construction of more complex molecular scaffolds. Key derivatization strategies include reductive amination, Wittig olefination, and condensation reactions.
Protocol 3: Reductive Amination for the Synthesis of Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in situ reduction.
Reaction Scheme:
General workflow for reductive amination.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve Thieno[3,2-c]pyridine-2-carbaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Imine Formation: If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature overnight or until completion as monitored by TLC. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the desired amine by column chromatography.
Table 1: Examples of Amines for Reductive Amination and Their Potential Therapeutic Relevance
| Amine Moiety (R1R2NH) | Potential Therapeutic Target Class | Rationale |
| Benzylamine | Kinases, GPCRs | Introduction of an aromatic ring can lead to beneficial pi-stacking interactions in the binding pocket. |
| Piperazine derivatives | GPCRs (e.g., dopamine, serotonin receptors) | A common scaffold in CNS-active drugs, often used to improve physicochemical properties. |
| Morpholine | Kinases | Can act as a hydrogen bond acceptor and improve solubility and metabolic stability. |
| Amino acid esters | Various targets | Can serve as prodrugs or introduce chirality and specific interactions. |
Further Derivatizations
-
Wittig Reaction: The aldehyde can be converted to an alkene using a phosphonium ylide. This allows for the introduction of various substituted vinyl groups, which can be further functionalized.
-
Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can lead to the formation of α,β-unsaturated systems, which are valuable intermediates for the synthesis of other heterocyclic rings.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be converted to amides, esters, and other carboxylic acid derivatives.
-
Reduction: Reduction of the aldehyde to the corresponding alcohol provides another point for diversification, for example, through etherification or esterification.
Biological Evaluation of Thieno[3,2-c]pyridine-2-carbaldehyde Derivatives
Based on the known biological activities of the broader thienopyridine class, derivatives of Thieno[3,2-c]pyridine-2-carbaldehyde can be screened against a variety of targets.
Protocol 4: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of synthesized compounds against a panel of protein kinases.
Materials:
-
Synthesized thieno[3,2-c]pyridine derivatives
-
Recombinant protein kinases
-
ATP and a suitable kinase substrate (e.g., a generic peptide substrate)
-
Kinase assay buffer
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well plates
-
A plate reader capable of luminescence detection
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., at 10 mM). Create a serial dilution of each compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate in the assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Protocol 5: Ion Channel Electrophysiology Assay
Objective: To evaluate the effect of synthesized compounds on the activity of specific ion channels (e.g., potassium channels).
Materials:
-
A cell line stably expressing the ion channel of interest (e.g., HEK293 cells)
-
Patch-clamp electrophysiology setup
-
Intracellular and extracellular recording solutions
-
Synthesized thieno[3,2-c]pyridine derivatives
Step-by-Step Protocol:
-
Cell Preparation: Culture the cells expressing the target ion channel to an appropriate density.
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings from single cells.
-
Compound Application: After establishing a stable baseline recording of ion channel activity, apply the test compound at various concentrations to the cell via a perfusion system.
-
Data Acquisition: Record the changes in ion channel currents in response to the compound.
-
Data Analysis: Measure the extent of inhibition or activation of the ion channel current at each compound concentration. Calculate the IC₅₀ or EC₅₀ value from the dose-response curve.
Conclusion and Future Perspectives
Thieno[3,2-c]pyridine-2-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its straightforward, albeit not always directly documented, synthesis and the reactivity of its aldehyde group provide access to a vast chemical space of novel thienopyridine derivatives. The established and emerging biological activities of this scaffold in areas such as oncology, immunology, and cardiovascular disease underscore the potential of its 2-carbaldehyde derivatives as starting points for the development of new therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising heterocyclic intermediate in their drug discovery endeavors.
References
- Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use.
- Thieno ( 3 , 2-c) pyridine compounds.
- Process for the preparation of new thieno (3,2-c) pyridine derivatives.
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutam
- Thieno[3,2-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction.
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
- Vilsmeier-Haack Transformations under Non Classical Conditions. IntechOpen.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
- Our approach for the synthesis of thieno[2,3-c]pyridine derivatives.
- Process for the preparation of thieno(2,3-c).
- Thieno [3,2-c] pyridine derivatives and their therapeutic application.
- A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines.
- Sci-Hub: Synthesis of thieno[2,3-c].
- Thieno[3,2-c]pyridine-2-carboxylic acid. Frontier Specialty Chemicals.
- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
- Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems.
- Reduction of carboxyl compounds to aldehydes. Organic Chemistry Portal.
- Reduction of Carboxylic Acids and their Derivatives to Aldehydes.
- 18.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from Thieno[3,2-c]pyridine-2-carbaldehyde
Introduction: The Thieno[3,2-c]pyridine Scaffold as a Privileged Kinase Inhibitor Core
The thieno[3,2-c]pyridine nucleus represents a significant "privileged scaffold" in medicinal chemistry. This heterocyclic system is an isostere of quinoline, a common motif in many biologically active compounds. The fusion of a thiophene and a pyridine ring creates a unique electronic and steric environment, making it an attractive starting point for the development of novel therapeutics.[1] In particular, thienopyridine derivatives have demonstrated considerable promise as inhibitors of various protein kinases.[2][3]
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[3][4] Several thieno[3,2-c]pyridine derivatives have been investigated as potent inhibitors of kinases such as Aurora kinases, VEGFR, PDGFR, and GSK-3β, underscoring the versatility of this scaffold in targeting diverse kinase families.[2][5][6]
This document provides a detailed guide for the synthesis of a potential kinase inhibitor starting from thieno[3,2-c]pyridine-2-carbaldehyde. The protocols herein are designed to be robust and adaptable, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Synthetic Strategy: From Aldehyde to a Potential Kinase Inhibitor
The aldehyde functionality at the 2-position of the thieno[3,2-c]pyridine core is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Our synthetic approach will utilize a two-step sequence: a Knoevenagel condensation followed by a reductive amination, a common strategy in the synthesis of kinase inhibitors.[7]
Part 1: Detailed Synthetic Protocols
Protocol 1.1: Knoevenagel Condensation of Thieno[3,2-c]pyridine-2-carbaldehyde
The Knoevenagel condensation is a classic reaction that involves the reaction of an aldehyde or ketone with an active methylene compound to form a new C=C bond.[7] This reaction is often catalyzed by a weak base.
Materials:
-
Thieno[3,2-c]pyridine-2-carbaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
To a 100 mL round-bottom flask, add thieno[3,2-c]pyridine-2-carbaldehyde (1.0 eq), ethyl cyanoacetate (1.1 eq), and ethanol (20 mL).
-
Stir the mixture at room temperature to ensure dissolution.
-
Add piperidine (0.1 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.
-
The resulting product, ethyl 2-cyano-3-(thieno[3,2-c]pyridin-2-yl)acrylate, can be further purified by recrystallization or column chromatography if necessary.
Protocol 1.2: Reductive Amination to the Final Product
Reductive amination is a powerful method for forming C-N bonds. In this step, we will first form an imine or enamine intermediate from the product of Protocol 1.1 and a desired amine, which is then reduced in situ to the final amine product.
Materials:
-
Ethyl 2-cyano-3-(thieno[3,2-c]pyridin-2-yl)acrylate (from Protocol 1.1)
-
A primary or secondary amine (e.g., 4-fluoroaniline, as an example)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 2-cyano-3-(thieno[3,2-c]pyridin-2-yl)acrylate (1.0 eq) and the chosen amine (e.g., 4-fluoroaniline, 1.2 eq) in anhydrous DCM (30 mL).
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 12-24 hours.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
Part 2: Mechanism of Action and Biological Context
The synthesized compounds are designed as ATP-competitive kinase inhibitors. The thieno[3,2-c]pyridine core acts as a scaffold that can form key hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine part of ATP. The substituents introduced via the synthetic route can then extend into other pockets of the active site to enhance potency and selectivity.
Potential Kinase Targets:
The thienopyridine scaffold has been shown to be effective against a range of kinases. Below is a table summarizing some reported thienopyridine-based kinase inhibitors and their activities.
| Compound Class | Target Kinase(s) | Reported IC50 | Reference |
| Thieno[3,2-c]pyridine Derivatives | Aurora A, Aurora B | Not specified | [2][5] |
| Thieno[3,2-c]pyrazol-3-amine | GSK-3β | 3.1 nM | [6] |
| Thieno[3,2-d]pyrimidines | SIRT1, SIRT2, SIRT3 | 2.7-4.0 nM | [8] |
| Thieno[2,3-c]pyridines | COT kinase | Sub-micromolar | [9] |
Part 3: Protocols for Biological Evaluation
Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Target kinase and its specific substrate
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, ATP, and the inhibitor at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP, and then measure the luminescence produced by the luciferase reaction.
-
The amount of luminescence is proportional to the amount of ADP formed and thus, the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3.2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the inhibitor compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 4 hours. Then, add a solubilizing agent and read the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and read the luminescence.
-
The signal is proportional to the number of viable cells.
-
Calculate the percent cell viability for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
References
- Thieno[3,2-c]pyridine derivatives as kinase inhibitors for use in the treatment of cancer.
- (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
- Thieno ( 3 , 2- c) pyridine compounds.
- ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. PubMed.
- Nouvelles synthses de thino[3,2- c ] - et thino[2,3- c ]pyridines. Semantic Scholar.
- Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed.
- A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
- Thienopyridine. Wikipedia.
- Discovery of thieno[2,3-c]pyridines as potent COT inhibitors. Request PDF.
- The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. PubMed.
- Thieno[3,2-c]pyridine derivatives as kinase inhibitors for use in the treatment of cancer.
- Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central.
- Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antipl
- THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process Research and Development for Heterocyclic p38 MAP Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Derivatization of Thieno[3,2-c]pyridine-2-carbaldehyde for Structure-Activity Relationship (SAR) Studies
Introduction: The Thieno[3,2-c]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The thieno[3,2-c]pyridine core is a heterocyclic motif of significant interest in drug discovery. This fused ring system is considered a "privileged structure," as it is a versatile scaffold found in compounds targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in various disease pathologies.[1] Its unique electronic properties and structural rigidity make it an excellent starting point for the design of targeted therapies.[2] The derivatization of this core, particularly at the 2-position, allows for the systematic exploration of the chemical space around the pharmacophore, which is essential for establishing robust Structure-Activity Relationships (SAR).
This guide provides an in-depth technical overview and detailed protocols for the derivatization of a key intermediate, thieno[3,2-c]pyridine-2-carbaldehyde , to generate a library of analogues for SAR studies. We will focus on three fundamental and versatile reactions: Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction. For each, we will not only provide a step-by-step protocol but also delve into the mechanistic rationale behind the experimental choices.
Core Derivatization Strategies: A Visual Overview
To effectively explore the SAR of the thieno[3,2-c]pyridine scaffold, it is crucial to introduce a diverse range of functional groups at the 2-position. The aldehyde functionality of our starting material is an excellent chemical handle for this purpose. The following diagram illustrates the three primary synthetic pathways we will explore to generate a library of derivatives.
Caption: Key derivatization pathways for thieno[3,2-c]pyridine-2-carbaldehyde.
Protocol 1: Reductive Amination - Introducing Diverse Amine Functionalities
Reductive amination is a powerful and reliable method for forming carbon-nitrogen bonds. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. This method is highly favored in medicinal chemistry for its broad substrate scope and generally high yields.
Scientific Rationale
The choice of reducing agent is critical. We will utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. Its steric bulk and reduced reactivity compared to reagents like sodium borohydride (NaBH₄) allow it to selectively reduce the protonated imine in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are excellent for dissolving the reactants and do not interfere with the reaction.
Detailed Step-by-Step Protocol
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thieno[3,2-c]pyridine-2-carbaldehyde (1 equivalent).
-
Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Caution: The addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the desired substituted amine.
Self-Validation and Troubleshooting
-
Purity Assessment: The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.
-
Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1 equivalents) can be added with the amine to catalyze imine formation.
-
Side Products: If reduction of the starting aldehyde is observed, ensure the reaction is anhydrous and that the NaBH(OAc)₃ is of high quality.
Protocol 2: Knoevenagel Condensation - Crafting α,β-Unsaturated Systems
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base. This reaction is particularly useful for synthesizing electron-deficient alkenes, which can act as Michael acceptors or introduce functionalities like nitriles and esters that can serve as hydrogen bond acceptors or donors in ligand-receptor interactions.
Scientific Rationale
This protocol utilizes a catalyst-free approach in an ethanol/water mixture, which aligns with the principles of green chemistry.[3] The reaction is driven by the formation of a stable, conjugated system. The choice of active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) allows for the introduction of various electron-withdrawing groups (EWGs), which can significantly impact the electronic properties and biological activity of the final molecule.
Detailed Step-by-Step Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve thieno[3,2-c]pyridine-2-carbaldehyde (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Active Methylene Compound Addition: Add the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture vigorously at room temperature. For less reactive substrates, the reaction mixture can be gently heated to 40-50 °C.
-
Reaction Monitoring: The reaction progress is often indicated by the precipitation of the product. Monitor by TLC until the starting aldehyde is consumed (typically 1-6 hours).
-
Work-up:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol/water (1:1), followed by a small amount of cold ethanol.
-
-
Purification: The precipitated product is often of high purity. If necessary, recrystallization from ethanol or purification by flash column chromatography can be performed.
Self-Validation and Troubleshooting
-
Product Characterization: Confirm the structure and stereochemistry (typically the E-isomer is favored) using ¹H NMR (look for the characteristic vinyl proton signal and coupling constant), ¹³C NMR, and mass spectrometry.
-
Low Yield: If the yield is low, a catalytic amount of a weak base like piperidine or triethylamine (0.1 equivalents) can be added to the reaction mixture.
Protocol 3: Wittig Reaction - Versatile Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[4][5] It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent). A key advantage of the Wittig reaction is the predictable placement of the double bond. The nature of the substituents on the ylide can also influence the stereochemistry (E/Z) of the resulting alkene.
Scientific Rationale
The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine oxide.[6] The stereochemical outcome is dependent on the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield the (E)-alkene, while non-stabilized ylides (containing alkyl groups) typically favor the (Z)-alkene.[4]
Detailed Step-by-Step Protocol
Part A: Preparation of the Phosphonium Salt
-
Reactant Combination: In a round-bottom flask, dissolve the appropriate alkyl halide (e.g., benzyl bromide or ethyl bromoacetate) (1 equivalent) in an anhydrous solvent like toluene or acetonitrile.
-
Phosphine Addition: Add triphenylphosphine (PPh₃) (1.05 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. The formation of a precipitate indicates the formation of the phosphonium salt.
-
Isolation: Cool the reaction mixture to room temperature, and collect the solid phosphonium salt by vacuum filtration. Wash the salt with a cold, non-polar solvent like diethyl ether or hexanes and dry under vacuum.
Part B: The Wittig Reaction
-
Ylide Formation: To a suspension of the dried phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange). Stir the mixture for 30-60 minutes at this temperature.
-
Aldehyde Addition: Dissolve thieno[3,2-c]pyridine-2-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-4 hours).
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be removed by this method.
Self-Validation and Troubleshooting
-
Stereochemistry Determination: The E/Z ratio of the alkene products should be determined by ¹H NMR analysis of the vinylic protons and their coupling constants.
-
Low Reactivity: For stabilized ylides, the reaction may be slower. Gentle heating may be required, but this can also affect the stereoselectivity.
-
Base Sensitivity: Ensure the chosen base is compatible with other functional groups in the reactants.
Structure-Activity Relationship (SAR) Insights
The derivatization of thieno[3,2-c]pyridine-2-carbaldehyde allows for a systematic investigation of how different substituents at the 2-position influence biological activity. While specific SAR is target-dependent, we can extrapolate some general principles from related studies on thienopyridine scaffolds.[1]
Hypothetical SAR Table
The following table presents a hypothetical SAR study for a generic kinase target, illustrating how the data generated from the above protocols can be organized and interpreted.
| Compound ID | Modification at C2-Position | Reaction Type | R Group | IC₅₀ (nM) | Notes |
| TPC-CHO | -CHO | - | - | >10,000 | Starting Material |
| TPC-01 | -CH₂-NH-Ph | Reductive Amination | Phenyl | 5,200 | Introduction of a simple aromatic amine. |
| TPC-02 | -CH₂-NH-CH₂-Py | Reductive Amination | Pyridin-4-ylmethyl | 850 | Addition of a basic nitrogen may improve solubility and interactions. |
| TPC-03 | -CH=C(CN)₂ | Knoevenagel | -C(CN)₂ | 1,500 | Introduction of strong H-bond acceptors. |
| TPC-04 | -CH=CH-COOEt | Knoevenagel | -COOEt | 2,300 | Ester group can act as an H-bond acceptor. |
| TPC-05 | -CH=CH-Ph | Wittig | Phenyl | 950 | Increased lipophilicity and potential for π-stacking. |
| TPC-06 | -CH=CH-(p-F-Ph) | Wittig | 4-Fluorophenyl | 450 | Electron-withdrawing group on the phenyl ring enhances potency. |
SAR Analysis Workflow
Caption: A workflow for systematic SAR studies.
-
Amine Derivatives (TPC-01, TPC-02): The introduction of a basic nitrogen atom in the side chain (TPC-02) significantly improved activity compared to a simple phenyl ring (TPC-01). This suggests a potential salt-bridge or hydrogen bond interaction with an acidic residue in the target's active site.
-
Knoevenagel Adducts (TPC-03, TPC-04): The presence of strong hydrogen bond acceptors like the dinitrile group (TPC-03) resulted in moderate activity.
-
Wittig Products (TPC-05, TPC-06): Extending the conjugation with a phenyl ring (TPC-05) was beneficial. Furthermore, substitution on this distal phenyl ring with an electron-withdrawing fluorine atom (TPC-06) led to a notable increase in potency, suggesting that this region of the molecule may be sensitive to electronic effects or involved in specific interactions within a hydrophobic pocket.
These initial findings would guide the next round of synthesis. For instance, one might explore other substituents on the phenyl ring of the Wittig products or introduce different heterocyclic amines in the reductive amination protocol.
Conclusion
Thieno[3,2-c]pyridine-2-carbaldehyde is a valuable and versatile starting material for generating diverse libraries of compounds for SAR studies. The reductive amination, Knoevenagel condensation, and Wittig reaction are three robust and high-yielding methods to introduce a wide range of chemical functionalities. By systematically applying these protocols and analyzing the resulting biological data, researchers can efficiently navigate the chemical space around the thieno[3,2-c]pyridine scaffold to identify and optimize lead compounds for drug development.
References
- Dandia, A., Singh, R., & Khaturia, S. (2007). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
-
Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
- Marchand, P., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 21(9), 1189.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Retrieved from [Link]
- El-Kashef, H. S., et al. (2015). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1386-1395.
- El-Gamal, M. I., et al. (2020). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1624-1638.
- Li, Y., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32(8), 1641-1650.
- Yaglioglu, A. S., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. European Journal of Organic Chemistry, 2021(29), 4153-4160.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- Li, J., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Wang, C., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1849.
- El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19.
- Patil, P. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
- WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds. (2007).
- RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... (2003).
- Saryan, L. A., et al. (1982). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 25(6), 723-728.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
Protocols for reactions involving Thieno[3,2-c]pyridine-2-carbaldehyde
An In-Depth Guide to the Synthetic Utility of Thieno[3,2-c]pyridine-2-carbaldehyde: Protocols and Mechanistic Insights
Introduction: The Thieno[3,2-c]pyridine Scaffold in Modern Chemistry
The thienopyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. This fused bicyclic system, integrating a thiophene and a pyridine ring, is the backbone of numerous pharmacologically active agents, most notably the P2Y12 receptor antagonists used as antiplatelet drugs, such as clopidogrel and prasugrel.[1][2][3][4] The specific isomer, Thieno[3,2-c]pyridine, and its derivatives are being explored for a wide range of therapeutic applications, including anticancer[5], anti-inflammatory, and antiviral properties.[6][7]
The 2-carbaldehyde derivative, Thieno[3,2-c]pyridine-2-carbaldehyde, serves as a highly versatile synthetic intermediate. The aldehyde functionality is a linchpin for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides detailed, field-proven protocols for three fundamental transformations of Thieno[3,2-c]pyridine-2-carbaldehyde: the Knoevenagel condensation, the Wittig reaction, and reductive amination. The protocols are designed for researchers in synthetic chemistry and drug development, with an emphasis on the underlying mechanisms and the rationale behind experimental choices.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone reaction for C=C bond formation, involving the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[8] The reaction is typically catalyzed by a weak base, such as piperidine, and proceeds through a nucleophilic addition followed by dehydration.[8][9] This protocol details the reaction of Thieno[3,2-c]pyridine-2-carbaldehyde with malononitrile.
Mechanism Overview
The reaction is initiated by the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct is then dehydrated to yield the final α,β-unsaturated product.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Thieno[3,2-c]pyridine-2-carbaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle
-
TLC plates (silica gel), ethyl acetate/hexane mobile phase
Procedure:
-
To a clean, dry round-bottom flask, add Thieno[3,2-c]pyridine-2-carbaldehyde (1.0 equiv) and malononitrile (1.1 equiv).
-
Dissolve the reactants in a minimal amount of anhydrous ethanol (approx. 5-10 mL per mmol of aldehyde).
-
Add a catalytic amount of piperidine (0.1 equiv) to the solution with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2-4 hours.
-
Monitor the reaction's progress by TLC, observing the consumption of the starting aldehyde.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution.
-
If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual reactants and catalyst.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
-
Dry the purified product under vacuum to obtain the desired 2-(thieno[3,2-c]pyridin-2-ylmethylene)malononitrile.
Scientist's Note: The use of a weak base like piperidine is crucial. A strong base could induce self-condensation of the aldehyde or other side reactions.[8] Ethanol is a common solvent as it effectively dissolves the reactants and the product often has lower solubility upon cooling, facilitating isolation.[10]
| Active Methylene Compound | Catalyst | Solvent | Typical Yield |
| Malononitrile | Piperidine | Ethanol | 85-95% |
| Ethyl Cyanoacetate | DABCO | Ethanol/Water | 80-90% |
| Barbituric Acid | Piperidine | Ethanol | >90% |
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[11] The reaction involves a triphenyl phosphonium ylide (Wittig reagent), and its primary driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[12] The stereochemical outcome (E/Z selectivity) is highly dependent on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[13]
Experimental Workflow
The process involves two main stages: the preparation of the phosphonium ylide from its corresponding phosphonium salt and a strong base, followed by the reaction of the ylide with the aldehyde.
Caption: A typical experimental workflow for the Wittig reaction.
Experimental Protocol: Wittig Reaction (Non-Stabilized Ylide)
Materials:
-
Methyltriphenylphosphonium bromide (1.1 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Thieno[3,2-c]pyridine-2-carbaldehyde (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, syringes, magnetic stirrer
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Ylide Generation:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-BuLi solution (1.05 equiv) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).
-
-
Olefination:
-
Dissolve Thieno[3,2-c]pyridine-2-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF in a separate dry flask.
-
Add the aldehyde solution dropwise to the cold ylide solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide.
-
Purify the product by flash column chromatography on silica gel to separate the desired alkene from the byproduct.
-
Scientist's Note: The Wittig reaction involving non-stabilized ylides must be performed under strictly anhydrous and inert conditions, as both the strong base (n-BuLi) and the ylide are sensitive to moisture and oxygen.[12] The low temperature addition of the aldehyde helps to control the reaction rate and can improve stereoselectivity.
| Ylide Type | Example Ylide | Base | Conditions | Predominant Product |
| Non-Stabilized | Ph₃P=CH₂ | n-BuLi, NaH | Anhydrous THF, -78°C to RT | (Z)-Alkene (if applicable) |
| Stabilized | Ph₃P=CHCO₂Et | NaOEt, K₂CO₃ | EtOH or DCM, RT to Reflux | (E)-Alkene |
Reductive Amination: Synthesis of Amines
Reductive amination is a highly efficient method for synthesizing amines from aldehydes or ketones. The process involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with an amine, which is then reduced in situ to the corresponding amine.[14] The use of mild, pH-sensitive reducing agents like sodium triacetoxyborohydride (STAB) is advantageous because they selectively reduce the iminium ion intermediate much faster than the starting aldehyde.
Mechanism Overview
The reaction begins with the nucleophilic attack of the amine on the aldehyde carbonyl to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (with primary amines) or an iminium ion (with secondary amines). A hydride reducing agent, present in the same pot, then reduces this C=N double bond to yield the final amine product.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thienopyridine - Wikipedia [en.wikipedia.org]
- 3. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: The Thienopyridine Scaffold in the Development of Smoothened Antagonists
Audience: Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction - Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, meticulously orchestrating cell fate, proliferation, and tissue patterning.[1][2] In adult organisms, its activity is significantly restricted, primarily serving roles in tissue homeostasis and repair.[1] However, the aberrant reactivation of this pathway is a well-established oncogenic driver in a variety of human cancers, most notably basal cell carcinoma (BCC) and medulloblastoma (MB).[2][3][4]
The signaling cascade is initiated when an Hh ligand (e.g., Sonic Hedgehog, Shh) binds to its transmembrane receptor, Patched (PTCH). In the absence of a ligand, PTCH actively suppresses the G protein-coupled receptor (GPCR)-like protein, Smoothened (SMO).[5] Ligand binding to PTCH alleviates this inhibition, allowing SMO to translocate to the primary cilium and become active. This triggers a downstream cascade culminating in the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then enter the nucleus to regulate the expression of Hh target genes responsible for cell proliferation and survival.[5][6][7]
Given its central role as the primary signal transducer of the pathway, SMO has emerged as a highly attractive and "druggable" target for therapeutic intervention.[4][8][9] The development of small-molecule SMO antagonists represents a promising strategy to shut down this oncogenic signaling cascade.
Caption: Figure 1: The canonical Hedgehog signaling pathway in its "OFF" and "ON" states.
Section 2: The Thienopyridine Scaffold: A Versatile Pharmacophore
The thienopyridine core is a heterocyclic chemical structure that has proven to be a highly successful scaffold in drug discovery. Its most prominent clinical application is in the development of antiplatelet agents, such as clopidogrel and ticlopidine.[10][11][12] These drugs function as irreversible antagonists of the P2Y12 receptor, a key player in ADP-mediated platelet aggregation, and are widely used in the prevention of atherothrombotic events.[10][12][13][14]
The success of the thienopyridine scaffold is not limited to P2Y12. Its rigid bicyclic structure and the potential for diverse substitutions at multiple positions make it a versatile starting point for medicinal chemistry campaigns targeting various proteins. Researchers have successfully modified the thienopyridine core to develop potent inhibitors for other targets, including VEGFR-2 kinase for anti-angiogenic therapy and novel bone anabolic agents.[15][16] This inherent adaptability provides a strong rationale for exploring its potential in developing antagonists for new and challenging targets like the Smoothened receptor.
Section 3: Application of Thienopyridine-Related Scaffolds in SMO Antagonist Design
While not a direct analogue of the canonical antiplatelet drugs, the exploration of related heterocyclic systems has led to the discovery of potent SMO antagonists. Through a strategy of scaffold morphing and structure-based design, researchers have identified novel series of tetrahydrothiazolopyridine derivatives as highly effective inhibitors of Hh signaling.[1] This work demonstrates the successful application of the core chemical principles of the thienopyridine family to the SMO target.
Structure-Activity Relationship (SAR) Insights
A key study in this area focused on optimizing a tetrahydrothiazolopyridine core. The SAR investigation revealed several critical insights for achieving high potency:[1]
-
Core Structure: The tetrahydrothiazolopyridine scaffold was identified as a viable and novel core for SMO antagonism.
-
Substitution at the 5-position: This position was found to be crucial for interaction with the SMO binding pocket. Attaching a substituted bipyridinyl moiety at this position yielded compounds with nanomolar potency.
-
Substitution at the 2-position: Introduction of a piperidin-4-ol group at this position was well-tolerated and contributed to favorable pharmacokinetic properties.
The optimization of these derivatives led to the identification of lead compounds with Hh signaling inhibition comparable or superior to the first-generation SMO inhibitor, Vismodegib.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic data for key tetrahydrothiazolopyridine-based SMO antagonists compared to the reference compound, Vismodegib.
Table 1: In Vitro Hedgehog Pathway Inhibition
| Compound | Scaffold Type | Shh-Light2 IC₅₀ (nM)[1] |
|---|---|---|
| Vismodegib | 2-phenylpyridine-carboxamide | 2.9 |
| Compound 11 | Tetrahydrothiazolopyridine | 2.5 |
| Compound 30 | Tetrahydrothiazolopyridine | 1.1 |
Table 2: Pharmacokinetic Profiles in Rat
| Compound | Oral Bioavailability (%)[1] | Cmax (ng/mL) @ 10 mg/kg[1] | Tmax (h) @ 10 mg/kg[1] |
|---|---|---|---|
| Vismodegib | N/A | N/A | N/A |
| Compound 11 | 34% | 344 | 0.5 |
| Compound 30 | 77% | 465 | 2.0 |
Data sourced from Zhang et al., European Journal of Medicinal Chemistry, 2015.[1] These results highlight that scaffold hopping to a thienopyridine-related structure can yield compounds with excellent potency and improved pharmacokinetic properties, such as oral bioavailability.[1]
Section 4: Experimental Workflow and Protocols
Developing novel thienopyridine-based SMO antagonists requires a robust and systematic screening cascade to identify potent, selective, and mechanistically validated compounds. The following workflow and protocols provide a comprehensive guide for researchers.
Caption: Figure 2: A hierarchical workflow for the discovery and validation of novel SMO antagonists.
Protocol 4.1: Primary Screening - Gli-Luciferase Reporter Gene Assay
Principle: This cell-based assay is the workhorse for high-throughput screening. It utilizes a cell line, such as Shh-LIGHT2 (derived from NIH-3T3 cells), which is stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.[17][18] Activation of the Hh pathway by a stimulant (recombinant Shh protein or the small-molecule SMO agonist SAG) induces the expression of firefly luciferase.[2] A SMO antagonist will prevent this induction, leading to a quantifiable decrease in luminescence.
Materials:
-
Shh-LIGHT2 cells (or equivalent Gli-reporter line)
-
DMEM with 10% Fetal Bovine Serum (FBS) and 0.5% Penicillin-Streptomycin
-
DMEM with 0.5% FBS (Assay Medium)
-
Recombinant Shh protein or Smoothened Agonist (SAG)
-
Thienopyridine compound library (dissolved in DMSO)
-
White, clear-bottom 96-well or 384-well plates
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells into 96-well plates at a density of 2.5 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: The next day, replace the growth medium with 90 µL of assay medium (0.5% FBS). Prepare serial dilutions of the test compounds. Add 10 µL of the compound dilutions to the respective wells (final DMSO concentration should be ≤0.5%).
-
Stimulation: Immediately add the Hh pathway stimulant. For example, add purified Sonic Hedgehog protein to a final concentration of 50 ng/mL or SAG to a final concentration of 100 nM.[18] Include "vehicle + stimulant" (positive control) and "vehicle only" (negative control) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.[2]
-
Lysis and Measurement: Discard the medium. Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol for the Dual-Luciferase system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percent inhibition relative to the positive and negative controls. Plot the dose-response curve and determine the IC₅₀ value for active compounds.
Protocol 4.2: Secondary Assay - BODIPY-Cyclopamine Competitive Binding Assay
Principle: This assay confirms that a hit compound directly interacts with the SMO receptor. It measures the ability of the test compound to displace a fluorescently-labeled, high-affinity SMO ligand, BODIPY-cyclopamine, from SMO expressed on the surface of cells.[8][9] A reduction in fluorescence intensity indicates competitive binding.
Materials:
-
HEK293T cells transiently or stably overexpressing human SMO
-
Poly-D-Lysine coated 96-well plates
-
BODIPY-cyclopamine (fluorescent ligand)
-
Binding Buffer (e.g., HBSS without Ca²⁺ and Mg²⁺)
-
Test compounds and a known SMO antagonist (e.g., SANT-1) as a positive control
-
High-content imager or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed SMO-overexpressing HEK293T cells onto coated plates and grow to confluence.
-
Fixation (Optional but recommended): Gently wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash 3x with PBS.
-
Competition: Prepare serial dilutions of the test compound in binding buffer. Also prepare a solution of BODIPY-cyclopamine at a fixed concentration (e.g., 5 nM) in the same buffer.[19]
-
Incubation: Add the mixture of test compound and BODIPY-cyclopamine to the wells. Incubate for 2-4 hours at room temperature, protected from light. Include wells with BODIPY-cyclopamine only (maximum binding) and wells with a high concentration of a known unlabeled antagonist like SANT-1 (non-specific binding).
-
Washing: Gently wash the cells 3-4 times with cold binding buffer to remove unbound fluorescent ligand.
-
Imaging/Reading: Add fresh buffer to the wells and measure the fluorescence intensity using a high-content imager or plate reader.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding signal from all other values. Plot the percent displacement versus the log concentration of the test compound to determine the IC₅₀ or Kᵢ value.
Protocol 4.3: Functional Validation - Target Gene Expression by qPCR
Principle: A bona fide SMO antagonist should suppress the transcription of endogenous Hh target genes. This protocol measures changes in the mRNA levels of GLI1 and PTCH1, two direct and reliable transcriptional targets of the Hh pathway, in response to compound treatment.[2][5]
Materials:
-
Hh-responsive cells (e.g., NIH-3T3 cells or a relevant cancer cell line)
-
Hh pathway stimulant (Shh-conditioned medium or SAG)
-
Test compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, serum starve them for 24 hours (e.g., in 0.5% FBS media).
-
Inhibition and Stimulation: Pre-treat the cells with the test compound at various concentrations for 1-2 hours. Then, add the Hh stimulant and incubate for an additional 24-48 hours.[2]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Quantify RNA and assess its purity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene. Compare the expression levels in compound-treated cells to the stimulant-only control.
Section 5: References
-
Hyman, J. M., et al. (2009). Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade. Proceedings of the National Academy of Sciences, 106(33), 14132-14137. [Link]
-
Wang, C., et al. (2012). Identification of Hedgehog Signaling Inhibitors with Relevant Human Exposure by Small Molecule Screening. PLoS ONE, 7(10), e47323. [Link]
-
Williams, J. A., et al. (2003). Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions. Proceedings of the National Academy of Sciences, 100(8), 4616-4621. [Link]
-
Hoch, L., et al. (2017). Discovery of a Novel Hedgehog Signaling Pathway Inhibitor by Cell-based Compound Discovery and Target Prediction. Scientific Reports, 7(1), 8964. [Link]
-
Shi, W., et al. (2020). Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog-N and Patched Interaction. Frontiers in Cell and Developmental Biology, 8, 496. [Link]
-
Stanton, B. Z., et al. (2011). A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model. PLoS ONE, 6(7), e21670. [Link]
-
Stanton, B. Z., et al. (2011). A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model. Semantic Scholar. [Link]
-
Lu, D., et al. (2016). Discovery of potent and novel smoothened antagonists via structure-based virtual screening and biological assays. Scientific Reports, 6, 25379. [Link]
-
Ferreiro, J. L., & Angiolillo, D. J. (2011). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Expert Opinion on Investigational Drugs, 20(11), 1561-1574. [Link]
-
Stott, K., et al. (2018). Probing the molecular pharmacology of the smoothened receptor with Nanoluciferase-based ligand binding assays. British Journal of Pharmacology, 175(13), 2640-2654. [Link]
-
Wang, P. B., et al. (2015). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 20(7), 13197-13212. [Link]
-
Scimemi, M. P., et al. (2020). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Molecules, 25(1), 187. [Link]
-
Costa, B., et al. (2021). A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. Cancers, 13(16), 4059. [Link]
-
Zhang, X., et al. (2015). Design, Synthesis, and Structure-Activity-Relationship of Tetrahydrothiazolopyridine Derivatives as Potent Smoothened Antagonists. European Journal of Medicinal Chemistry, 90, 85-96. [Link]
-
Lee, J. J., et al. (2013). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. Bioorganic & Medicinal Chemistry Letters, 23(21), 5809-5813. [Link]
-
Buonamici, S., et al. (2010). Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma. Science Translational Medicine, 2(51), 51ra70. [Link]
-
Quinn, M. J., & Fitzgerald, D. J. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 58(1), 28-35. [Link]
-
Li, X., et al. (2018). Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. Journal of Experimental & Clinical Cancer Research, 37(1), 103. [Link]
-
Wang, C., et al. (2014). Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs. Nature Communications, 5, 4355. [Link]
-
Hankey, G. J., & Sudlow, C. L. (2000). Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. Cochrane Database of Systematic Reviews, (2), CD001246. [Link]
-
Ohkura, T., et al. (2013). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. Bioorganic & Medicinal Chemistry Letters, 23(10), 2919-2923. [Link]
-
Zhou, Y. S., et al. (2011). [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo]. Yao Xue Xue Bao, 46(1), 70-74. [Link]
-
Ajjan, R. A., et al. (2007). Complementary effects of thienopyridine pretreatment and platelet glycoprotein IIb/IIIa integrin blockade with eptifibatide in coronary stent intervention; results from the ESPRIT trial. Catheterization and Cardiovascular Interventions, 70(1), 24-30. [Link]
-
Bhatt, D. L. (2002). The thienopyridines. Journal of Interventional Cardiology, 15(6), 461-469. [Link]
-
Sibbing, D., & Kastrati, A. (2012). Thienopyridines and other ADP-receptor antagonists. Handbook of Experimental Pharmacology, (210), 195-216. [Link]
-
Hashemzadeh, M., et al. (2009). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. Journal of Invasive Cardiology, 21(8), 406-412. [Link]
-
Angiolillo, D. J., & Ferreiro, J. L. (2010). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Journal of the American College of Cardiology, 56(1), 17-24. [Link]
-
Dangi, G., et al. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 1(1), 8-16. [Link]
-
Sudlow, C. L., & Hankey, G. J. (2008). Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. Cochrane Database of Systematic Reviews, (4), CD001246. [Link]
-
Shelke, S. B., et al. (2021). Synthesis, Biological and Molecular Docking Study of Benzimidazole-Clubbed Tetrahydrothieno [3, 2-c] Pyridine as Platelet Inhibitors. ChemistrySelect, 6(3), 398-405. [Link]
-
de Oliveira, R. B., et al. (2023). Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. European Journal of Medicinal Chemistry, 259, 115682. [Link]
-
Fraley, M. E., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 13(15), 2537-2541. [Link]
-
Dangi, G., et al. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. ResearchGate. [Link]
-
Tan, H. Y., et al. (2021). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Cancers, 13(12), 2979. [Link]
Sources
- 1. Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Small Molecule Inhibitors Targeting the Sonic Hedgehog [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Formation of Schiff Bases with Pyridine-2-carbaldehyde Derivatives: Protocols and Mechanistic Insights
An Application Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, characterization, and application of Schiff bases derived from pyridine-2-carbaldehyde and its analogues. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical aspects of structural verification.
Introduction: The Significance of Pyridyl Schiff Bases
Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone of modern coordination and medicinal chemistry.[1] They are typically formed through the condensation of a primary amine with an active carbonyl compound.[1] Among the vast library of carbonyl precursors, pyridine-2-carbaldehyde and its derivatives are particularly valuable. The resulting Schiff bases incorporate the pyridine ring, a privileged scaffold in medicinal chemistry, and an imine nitrogen, creating a flexible and powerful chelation site for metal ions.[1][2]
These pyridyl Schiff bases are not merely synthetic curiosities; they are potent bioactive ligands.[1] Their metal complexes have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][3] Furthermore, their unique photophysical properties upon ion binding have led to their extensive use in the development of chemosensors for detecting specific metal ions in biological and environmental samples.[1][3] This guide serves as a practical resource for harnessing the synthetic potential of these versatile molecules.
The Mechanism of Formation: A Stepwise Approach
The formation of a Schiff base is a reversible, two-step process involving nucleophilic addition followed by dehydration. Understanding this mechanism is critical for optimizing reaction conditions and maximizing yield.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of pyridine-2-carbaldehyde. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral carbinolamine (or hemiaminal).
-
Dehydration: The carbinolamine intermediate is unstable and undergoes elimination of a water molecule to form the stable C=N double bond of the imine. This dehydration step is the rate-determining step and is often catalyzed by the addition of a weak acid or base to facilitate the removal of the hydroxyl group.[4][5]
The overall mechanism can be visualized as follows:
Caption: General mechanism of Schiff base formation.
Experimental Protocols
The choice of solvent, temperature, and reaction time is dictated by the reactivity of the specific amine and aldehyde used. Below are three distinct, reliable protocols for the synthesis of pyridyl Schiff bases, ranging from a simple room temperature reaction to a solid-phase synthesis for catalytic applications.
A typical experimental workflow involves synthesis, isolation of the product, purification, and finally, structural confirmation through various spectroscopic techniques.
Caption: Standard experimental workflow for Schiff base synthesis.
This method is effective for reactions involving relatively reactive aromatic amines and aldehydes. It is simple, energy-efficient, and often yields a high-purity product directly via precipitation.
-
Materials:
-
Pyridine-2-carbaldehyde
-
p-Toluidine
-
Methanol (HPLC grade)
-
Nitrogen gas supply
-
-
Procedure: [4]
-
In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (e.g., 0.50 g, 4.6 mmol) in 10 mL of methanol.
-
In a separate beaker, dissolve an equimolar amount of p-toluidine (0.50 g, 4.6 mmol) in 7 mL of methanol.
-
Begin stirring the aldehyde solution at room temperature under a nitrogen atmosphere.
-
Add the amine solution dropwise to the aldehyde solution.
-
Continue stirring for 30 minutes. A beige precipitate should begin to form.
-
Allow the mixture to stir for an additional 2 hours to ensure the reaction goes to completion.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to afford the pure Schiff base.
-
This protocol is adapted for the condensation of pyridine-2-carbaldehyde with amino acids. The use of a base (KOH) deprotonates the amino acid, increasing its nucleophilicity, and refluxing provides the energy needed to drive the reaction.
-
Materials:
-
Pyridine-2-carbaldehyde
-
L-tryptophan
-
Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Nitrogen gas supply
-
-
Procedure: [6]
-
Dissolve L-tryptophan (e.g., 10 mmol) in 100 mL of an alcohol solution (ethanol or methanol) containing an equimolar amount of KOH (10 mmol). Stir under a dry nitrogen atmosphere until the amino acid is fully dissolved, forming its potassium salt.
-
To this solution, add an equimolar amount of pyridine-2-carbaldehyde (10 mmol).
-
Attach a condenser and reflux the reaction mixture at 50°C for 2 hours. The formation of the Schiff base is typically indicated by the development of a yellow color.[6]
-
After 2 hours, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
This advanced protocol details the immobilization of a pyridyl Schiff base onto functionalized magnetic nanoparticles, creating a recoverable catalyst.
-
Materials:
-
Ethylenediamine-functionalized Fe₃O₄@SiO₂ nanoparticles (NH₂(CH₂)₂NH(CH₂)₃@SiO₂@Fe₃O₄)
-
Pyridine-2-carbaldehyde
-
Dry Ethanol
-
Nitrogen gas supply
-
-
Procedure: [7]
-
Disperse 1 g of the amine-functionalized nanoparticles in 100 mL of dry ethanol in a round-bottom flask.
-
Add 10 mmol of pyridine-2-carbaldehyde to the suspension.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, separate the functionalized nanoparticles (Schiff-base-(CH₂)₃@SiO₂@Fe₃O₄) using a strong external magnet.
-
Decant the supernatant and wash the nanoparticles thoroughly with dry toluene (2 x 30 mL).
-
Dry the final product overnight at room temperature. This material can then be used, for example, to chelate metal ions for catalytic applications.[7]
-
Structural Characterization: Validating Your Synthesis
Unambiguous characterization is essential to confirm the formation of the desired Schiff base and assess its purity. The following spectroscopic methods are indispensable.
| Technique | Pyridine-2-carbaldehyde (Precursor) | Primary Amine (Precursor) | Schiff Base (Product) | Key Observation |
| IR Spectroscopy | Strong C=O stretch (~1700 cm⁻¹)[8] | N-H stretch (~3300-3400 cm⁻¹) | C=N (imine) stretch (~1620-1660 cm⁻¹)[2][4] | Disappearance of C=O and N-H bands; appearance of C=N band.[8] |
| ¹H NMR Spectroscopy | Aldehyde -CHO proton (~9-10 ppm)[8] | Amine -NH₂ protons (variable) | Azomethine -CH=N- proton (~8.0-9.0 ppm)[8][9] | Disappearance of aldehyde proton signal; appearance of a new singlet for the azomethine proton. |
| Mass Spectrometry | M | M' | M + M' - 18 | The molecular ion peak corresponds to the combined mass of the reactants minus the mass of water (18 amu). |
-
Infrared (IR) Spectroscopy: This is often the first and quickest method to confirm the reaction. The most telling evidence is the disappearance of the strong carbonyl (C=O) stretching band from the starting aldehyde and the appearance of a new, strong band corresponding to the imine (C=N) stretch.[2][4][8]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides definitive proof of Schiff base formation. The key diagnostic signal is a singlet in the downfield region (typically 8.0-9.0 ppm) corresponding to the azomethine proton (-CH=N-).[8][9] Concurrently, the singlet for the aldehyde proton of pyridine-2-carbaldehyde (around 9-10 ppm) will disappear completely.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compound, matching the calculated value for the expected chemical formula.[4]
Applications in Research and Development
The synthetic accessibility and potent chelating ability of pyridine-2-carbaldehyde Schiff bases make them valuable in numerous fields.
-
Coordination Chemistry and Catalysis: These Schiff bases act as versatile bi- or tridentate ligands, forming stable complexes with a wide range of transition metals.[9][10] These metal complexes are extensively studied as catalysts for various organic transformations, including oxidation and polymerization reactions.[9][10] The synthesis of heterogeneous catalysts, as described in Protocol 3, allows for easy recovery and reuse.[7]
-
Medicinal Chemistry and Drug Discovery: The pyridine moiety combined with the azomethine group forms a powerful pharmacophore. Schiff bases and their metal complexes derived from pyridine-2-carbaldehyde have shown significant potential as anticancer, antibacterial, and antifungal agents. The chelation of a metal ion can often enhance the biological activity of the parent Schiff base ligand.[6]
References
-
Al-Masri, A. A. (2017). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 9(12), 89-96. Available at: [Link]
- ResearchGate. (n.d.). Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes.
- ResearchGate. (n.d.). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results.
- ResearchGate. (n.d.). The Schiff base formed from the condensation of pyridine-2-carboxaldehyde with alanine...
-
Khanam, F., Chaubey, A., & Singh, A. K. (2023). Rapid Synthesis of Schiff Bases via Pyridine‐2‐Carboxylic Acid as an Effective Catalyst. ChemistrySelect, 8(29), e202301543. Available at: [Link]
-
Malakyan, M., Harutyunyan, L., et al. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. F1000Research, 5, 1859. Available at: [Link]
- ResearchGate. (n.d.). Metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde: Syntheses, spectral, catalytic activity and antimicrobial activity studies.
-
Karimi, M., Ramazani, A., Sajjadifar, S., & Rezayati, S. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances, 13(43), 30424-30438. Available at: [Link]
-
Shaker, A. M., & Mohamed, G. G. (2015). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Chemical Science International Journal, 1-11. Available at: [Link]
-
Kumar, P., & Sharma, S. (2021). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 37(3), 526-541. Available at: [Link]
- ResearchGate. (n.d.). IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L2.
-
Singh, R. B. (1987). Synthesis and Characterization of New Schiff Base Complexes of 2-Pyridinecarboxaldehyde and Thiosemicarbazides. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 17(6), 635-649. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of Novel Pyridyl-Base Schiff Base and Its Coordination Behaviour with Ruthenium(II) and Zinc(II).
-
Singh, M., & Singh, P. (2020). Review on Schiff Base: A Scrupulous Binding Detector for Metal Ions. Organic Chemistry Plus, 1(1), 29-34. Available at: [Link]
- ResearchGate. (n.d.). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors.
-
Kumar, S., & Choudhary, P. (2019). Synthesis and characterization of complexes of platinum(II) with bidentate Schiff base ligands. International Journal of Creative Research Thoughts (IJCRT), 7(2), 522-527. Available at: [Link]
-
Bencini, A., & Lippolis, V. (2022). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Molecules, 27(11), 3591. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A copper( ii ) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe 3 O 4 @SiO 2 nanoparticle ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05649J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Thieno[3,2-c]pyridine Compounds as Potassium Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the evaluation of thieno[3,2-c]pyridine compounds as inhibitors of potassium channels. It is designed for researchers in academia and industry engaged in drug discovery and development. This guide offers an in-depth exploration of the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for characterizing this important class of molecules. We will delve into the mechanism of action, structure-activity relationships, and the application of various screening and electrophysiological techniques.
Introduction: The Significance of Thieno[3,2-c]pyridines and Potassium Channels
Potassium (K+) channels are the most diverse group of ion channels, playing a critical role in regulating cellular excitability in both excitable and non-excitable cells.[1][2] Their functions are fundamental to a vast array of physiological processes, including the propagation of nerve impulses, muscle contraction, and hormone secretion.[2] Consequently, dysfunction of potassium channels is implicated in a wide range of pathologies, such as cardiac arrhythmias, autoimmune diseases, and neurological disorders, making them attractive targets for therapeutic intervention.[2][3][4]
The thieno[3,2-c]pyridine scaffold has emerged as a promising pharmacophore for the development of potent and selective potassium channel inhibitors.[3][5] These heterocyclic compounds have demonstrated activity against various potassium channel subtypes, offering potential therapeutic applications in areas such as cancer, autoimmune disorders, and atrial fibrillation.[3] This guide will provide the necessary protocols to effectively screen and characterize thieno[3,2-c]pyridine derivatives for their potential as potassium channel modulators.
Mechanism of Action: How Potassium Channel Inhibitors Work
Potassium channel blockers typically function by physically occluding the ion conduction pore, thereby preventing the efflux of potassium ions.[6] This disruption of ion flow leads to a prolongation of the action potential duration, which is the underlying mechanism for the therapeutic effects of many antiarrhythmic drugs.[6] The binding of these inhibitors can be state-dependent, with some compounds showing preference for the open, closed, or inactivated states of the channel.[7] Understanding the specific mechanism of inhibition is crucial for developing compounds with desired therapeutic profiles and minimizing off-target effects.
Experimental Workflows and Protocols
A systematic approach is essential for the successful identification and characterization of novel thieno[3,2-c]pyridine-based potassium channel inhibitors. The following sections outline key experimental workflows, from initial high-throughput screening to detailed electrophysiological characterization.
High-Throughput Screening (HTS) for Hit Identification
The initial step in identifying novel potassium channel inhibitors from a library of thieno[3,2-c]pyridine compounds is typically a high-throughput screening (HTS) campaign. Fluorescence-based assays are often employed due to their scalability and cost-effectiveness.[8][9]
Workflow for High-Throughput Screening:
Caption: High-throughput screening workflow for identifying potassium channel inhibitors.
Protocol: Fluorescence-Based Thallium Flux Assay
This assay is a common HTS method that uses the flux of thallium (Tl+), a surrogate for K+, through the potassium channel of interest.[10] The influx of Tl+ is detected by a Tl+-sensitive fluorescent dye.
Materials:
-
HEK-293 cells stably expressing the target potassium channel.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Thallium stimulation buffer.
-
384-well microplates.
-
Automated liquid handling system.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the HEK-293 cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the Tl+-sensitive fluorescent dye.
-
Compound Addition: Add the thieno[3,2-c]pyridine compounds from your library to the wells using an automated liquid handler. Include positive (known inhibitor) and negative (vehicle) controls.
-
Incubation: Incubate the plates with the compounds for a predetermined time.
-
Thallium Stimulation and Fluorescence Reading: Use a fluorescence plate reader equipped with an automated injection system to add the thallium stimulation buffer and simultaneously measure the fluorescence signal over time.
-
Data Analysis: Calculate the rate of Tl+ influx for each well. Identify "hits" as compounds that significantly inhibit the Tl+ flux compared to the negative control.
Electrophysiological Characterization for Lead Validation
Following hit identification from HTS, electrophysiology is the gold standard for confirming and characterizing the activity of compounds on ion channels.[10] Automated patch-clamp systems have increased the throughput of this technique, making it more amenable to drug discovery efforts.[10]
Signaling Pathway of a Voltage-Gated Potassium Channel:
Sources
- 1. Frontiers | Interaction of Medicinal Plants and Their Active Constituents With Potassium Ion Channels: A Systematic Review [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 7. Dihydropyridine Action on Voltage-dependent Potassium Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening reveals a small-molecule inhibitor of the renal outer medullary potassium channel and Kir7.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [High throughput screening method of potassium channel regulators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Screening Assay to Identify Drugs that Can Treat Long QT Syndrome Caused by Trafficking-Deficient KV11.1 (hERG) Variants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thienopyridine Synthesis
Welcome to the technical support center for thienopyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Thienopyridines are a cornerstone in medicinal chemistry, forming the core of several key therapeutic agents.[1][2] However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: Low or No Yield of the Desired Thienopyridine Product
Q: My reaction has resulted in a very low yield of the target thienopyridine. What are the likely causes and how can I improve it?
A: Low yields in thienopyridine synthesis often trace back to suboptimal reaction conditions or reactant quality. Two common and powerful methods for constructing the thienopyridine core are the Gewald aminothiophene synthesis followed by cyclization of the pyridine ring, and the Friedländer annulation.[3][4][5] Let's troubleshoot based on these approaches.
For Gewald-based Syntheses:
-
Incomplete Initial Condensation: The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is crucial.[5] If this step is inefficient, the overall yield will be poor.
-
Solution: Ensure your base catalyst (e.g., morpholine, triethylamine) is fresh and used in the correct stoichiometric amount. The reaction temperature is also critical; a systematic screen can identify the optimal temperature for your specific substrates.[6]
-
-
Ineffective Cyclization: The subsequent cyclization to form the thiophene ring requires elemental sulfur.
-
Solution: Use finely powdered sulfur to ensure maximum surface area and reactivity. The choice of solvent can also play a significant role; polar aprotic solvents like DMF or ethanol can improve solubility and facilitate the reaction.[7]
-
For Friedländer Annulation-based Syntheses:
-
Inappropriate Catalyst: The Friedländer synthesis is often catalyzed by acids or bases.[4][8] An incorrect choice or inactive catalyst can halt the reaction.
-
Poor Solubility of Reactants: The starting materials for the Friedländer reaction can sometimes have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.
-
Solution: Consider switching to a higher-boiling point, more polar solvent like DMF or using microwave irradiation to enhance solubility and reaction rates.[7]
-
The following table summarizes key parameters to investigate for low yield issues:
| Parameter | Potential Issue | Recommended Action | Source(s) |
| Catalyst | Inactive or inappropriate catalyst. | Use a fresh batch of catalyst; consider screening different acid or base catalysts. | [7][8] |
| Temperature | Suboptimal reaction temperature. | Perform a temperature screen in 10°C increments to find the optimal range. | [6][7] |
| Solvent | Poor solubility of reactants. | Switch to a more polar solvent (e.g., DMF, ethanol) or consider microwave-assisted synthesis. | [7] |
| Reactant Quality | Degradation or impurities in starting materials. | Use freshly purified starting materials. | [6] |
Below is a decision-making workflow for troubleshooting low yields:
Caption: A workflow for troubleshooting low reaction yields.
Issue 2: Formation of Significant Side Products
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are these impurities and how can I minimize them?
A: Side product formation is a common challenge, particularly in multi-step, one-pot syntheses like the Gewald reaction.
-
Dimerization of Intermediates: In the Gewald synthesis, the α,β-unsaturated nitrile intermediate can undergo self-condensation to form a dimer, which is a common byproduct.[6]
-
Solution: This side reaction is highly temperature-dependent. Lowering the reaction temperature can favor the desired intramolecular cyclization over intermolecular dimerization. Slow, controlled addition of reagents can also help.
-
-
Polymerization: At elevated temperatures, starting materials or intermediates can polymerize, leading to a tarry, dark brown reaction mixture and a decrease in the yield of the desired product.[6]
-
Solution: Maintain strict temperature control. If the reaction is highly exothermic, consider using a cooling bath to manage the temperature.
-
-
Incomplete Cyclization: In some cases, the linear intermediate may not fully cyclize, leading to contamination of the final product.
-
Solution: Ensure a sufficient amount of the appropriate cyclization agent (e.g., base or acid) is used and that the reaction is allowed to proceed for an adequate amount of time.[3]
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my thienopyridine product. I am observing peak tailing in my chromatography and low recovery. What should I do?
A: The basic nitrogen atom in the pyridine ring can lead to purification challenges, especially with silica gel chromatography.[10]
-
Peak Tailing in Chromatography: This is often caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel surface.[10]
-
Solution 1: Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1%), to your mobile phase. The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute with a better peak shape.[10]
-
Solution 2: pH Adjustment: For reverse-phase chromatography, lowering the mobile phase pH to around 2.5-3.0 with an additive like formic acid or trifluoroacetic acid (TFA) can protonate the pyridine nitrogen, leading to improved peak shape.[10]
-
-
Low Recovery: This can be due to irreversible binding of the product to the stationary phase or degradation during purification.
-
Solution 1: Use a Different Stationary Phase: If your compound is highly basic, consider using a different stationary phase like alumina or a polymer-based column, which are more robust to basic compounds.[10]
-
Solution 2: Gentle Workup: During the workup, avoid unnecessarily harsh acidic or basic conditions that could lead to degradation of your product.
-
The following table provides a summary of purification troubleshooting strategies:
| Issue | Potential Cause | Recommended Solution | Source(s) |
| Peak Tailing | Interaction with acidic silanol groups. | Add a competing base (e.g., TEA) to the mobile phase; use a less acidic stationary phase (e.g., alumina). | [10] |
| Low Recovery | Irreversible binding or degradation. | Use a different stationary phase; employ milder workup conditions. | [10] |
| Co-eluting Impurities | Similar polarity to the desired product. | Change the stationary phase (e.g., from C18 to a phenyl or cyano column) to alter selectivity. | [10] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting materials for my desired thienopyridine isomer?
A1: The substitution pattern of your final thienopyridine is determined by your choice of starting materials. For a Gewald-based approach, the ketone or aldehyde will determine the substituents on the thiophene ring, while the subsequent cyclization partner will determine the pyridine ring's substitution. For a Friedländer synthesis, the ortho-aminoaryl carbonyl compound and the active methylene compound will dictate the final substitution pattern.[3][4][5]
Q2: My thienopyridine product seems to be unstable. What storage conditions are recommended?
A2: Thienopyridines can be susceptible to oxidation, especially if they have electron-rich substituents. It is advisable to store your purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) and protected from light.
Q3: How can I confirm the structure of my synthesized thienopyridine?
A3: A combination of spectroscopic techniques is essential for structural confirmation.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure and substitution pattern of your thienopyridine.[11][12][13]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.
Experimental Protocols
Protocol 1: General Procedure for Gewald Aminothiophene Synthesis
This protocol provides a general framework for the Gewald reaction, a key step in many thienopyridine syntheses.[14]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile) (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base catalyst (e.g., morpholine or triethylamine) (2.0 mmol)
-
Solvent (e.g., ethanol or DMF) (10 mL)
Procedure:
-
To a round-bottom flask, add the ketone or aldehyde, active methylene nitrile, and solvent.
-
Add the base catalyst and stir the mixture at room temperature for 10-15 minutes.
-
Add the elemental sulfur in one portion.
-
Heat the reaction mixture to 50-70°C and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude 2-aminothiophene derivative.
Protocol 2: General Procedure for Friedländer Annulation
This protocol outlines a general method for the Friedländer synthesis of a quinoline, which is analogous to the synthesis of the pyridine ring in thienopyridines.[8]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Catalyst (e.g., molecular iodine or p-toluenesulfonic acid) (10 mol%)
-
Solvent (optional, e.g., ethanol)
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone, the active methylene compound, and the catalyst.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If iodine was used as a catalyst, dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
References
- Lodha, K., Shinde, V., Shewale, M., & Gejji, S. (2025). Restricted Rotation about the C-N Bond in Thienopyridine Derivatives: NMR and DFT Study. Current Organic Chemistry, 29(11), 900-912.
- Spectrochim Acta A Mol Biomol Spectrosc. (2009). 2D 1H and 13C NMR conformational studies of thienopyridines and carboline biarylic compounds. 74(2), 515-25.
- Klemm, L. H., & Jacquot, R. D. (1973). A comparison of crystallographic and NMR data for thieno[2,3-b:4,5-b′]dipyridine and its monohydroperchlorate salt. Journal of Heterocyclic Chemistry, 10(4), 543-548.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- BenchChem. (2025).
- Klemm, L. H., & Jacquot, R. D. (1973). A comparison of crystallographic and NMR data for thieno[2,3-b:4,5-b′]dipyridine and its monohydroperchlorate salt.
- Rizak, G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings, 2.
- BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.
- Litvinov, V. P., et al. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 864-904.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Wikipedia. (n.d.). Friedländer synthesis.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Priya, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(15).
- Li, Y., et al. (2018).
- Journal of Drug Delivery and Therapeutics. (2011).
- El-Saghier, A. M. M., et al. (2007). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives.
- El-Subbagh, H. I., et al. (2000).
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2019). Journal of Medicinal Chemistry, 62(17), 7840-7859.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. (2015). Journal of the Brazilian Chemical Society, 26(8), 1649-1655.
- Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. (2025). Bioorganic Chemistry, 151, 107649.
- Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. (2018). Oriental Journal of Chemistry, 34(2).
- Wikipedia. (n.d.). Gewald reaction.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2018). Current Organic Chemistry, 22(16), 1582-1601.
- Li, Y., et al. (2018).
- Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido)
- Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. (2018). Journal of Heterocyclic Chemistry, 56(2), 595-603.
- Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2007). The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry, 93, 1-137.
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2008). Bioorganic & Medicinal Chemistry Letters, 18(16), 4610-4614.
- Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. (2017). Current pharmaceutical design, 23(9), 1336-1347.
- Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. (2022). ACS Omega, 7(12), 10449-10461.
- Cyclization Reactions of Nitriles. Part 27. Synthesis of Anellated Pyridines and Thienopyridines from Pregna‐5,16‐dien‐3β‐ol‐20‐one Acetate and Methylene‐Active Nitriles. Molecular and Crystal Structure of 3′‐Amino‐6′‐methyl‐2′‐cyano‐3β‐hydroxyandrost‐5‐ene(16,17‐d)thieno(2′,3′‐b# )pyridine. (1989). ChemInform, 20(52).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. 2D 1H and 13C NMR conformational studies of thienopyridines and carboline biarylic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. futurity-proceedings.com [futurity-proceedings.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thieno[3,2-c]pyridine-2-carbaldehyde
Welcome to the technical support center for the purification of Thieno[3,2-c]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this important heterocyclic aldehyde. Our focus is on providing practical, field-tested insights to ensure the integrity and purity of your compound.
Introduction: The Purification Challenge
Thieno[3,2-c]pyridine-2-carbaldehyde is a valuable building block in medicinal chemistry, often synthesized via formylation reactions such as the Vilsmeier-Haack reaction. The inherent polarity of the thienopyridine core, combined with the reactive aldehyde functionality, presents a unique set of purification challenges. These can range from product decomposition on stationary phases to difficulties in removing closely related impurities. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that you may encounter during the purification of Thieno[3,2-c]pyridine-2-carbaldehyde, providing causative explanations and actionable solutions.
Issue 1: Low or No Recovery from Silica Gel Column Chromatography
Question: I'm trying to purify my crude Thieno[3,2-c]pyridine-2-carbaldehyde using silica gel column chromatography, but I'm getting very low yields, or in some cases, none of the desired product is eluting. What is happening?
Answer: This is a common issue when purifying aldehydes, especially those on a heterocyclic scaffold, using standard silica gel. The problem often stems from the acidic nature of the silica gel, which can lead to the decomposition of the aldehyde. Aldehydes can be sensitive and may undergo irreversible adsorption or acid-catalyzed side reactions on the column.
Root Cause Analysis:
-
Acidity of Silica Gel: Standard silica gel has acidic silanol groups on its surface, which can catalyze the degradation of sensitive compounds like aldehydes.
-
Irreversible Adsorption: The polar nature of both the thienopyridine nitrogen and the aldehyde carbonyl can lead to strong, sometimes irreversible, binding to the active sites on the silica.
-
Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid, a process that can be facilitated by prolonged exposure to air and the large surface area of the silica gel.[1]
Solutions & Protocol:
-
Deactivation of Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by incorporating a small amount of a basic modifier, such as triethylamine (Et₃N), into the eluent system.
-
Expert Insight: A 0.5-1% (v/v) addition of triethylamine to your mobile phase is typically sufficient to deactivate the silica gel without significantly altering the polarity of the eluent.
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina (neutral, Brockmann I) can be a good alternative to silica gel for acid-sensitive compounds.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for the purification of aldehydes.
-
dot
Caption: Troubleshooting workflow for low recovery during column chromatography.
Issue 2: Co-elution of Impurities During Column Chromatography
Question: I am able to recover my product from the column, but it is persistently contaminated with an impurity that has a very similar Rf value. How can I improve the separation?
Answer: This is a frequent challenge, particularly if the impurity is a structurally related byproduct from the synthesis. The key is to optimize the selectivity of your chromatographic system.
Potential Impurities from Synthesis (e.g., Vilsmeier-Haack):
-
Unreacted Starting Material: The parent thieno[3,2-c]pyridine.
-
Over-formylated or Isomeric Products: Although less common, diformylated products or formylation at a different position can occur.
-
Hydrolyzed Vilsmeier Reagent Byproducts: Residual dimethylamine hydrochloride.
Solutions & Protocol:
-
Solvent System Optimization: A systematic approach to selecting your eluent is critical.
-
Varying Solvent Polarity: Instead of simply increasing the percentage of the polar solvent, try a different solvent system altogether. A mixture of dichloromethane/methanol often provides different selectivity compared to ethyl acetate/hexanes.
-
Gradient Elution: If isocratic elution is failing, a shallow solvent gradient can effectively resolve compounds with close Rf values. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
-
Dry Loading the Sample: If your compound has limited solubility in the initial mobile phase, "dry loading" can lead to sharper bands and better separation.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.
-
| Parameter | Recommendation for Improved Separation |
| Stationary Phase | Silica Gel (deactivated with 1% Et₃N) |
| Eluent System 1 | Hexanes/Ethyl Acetate (gradient) |
| Eluent System 2 | Dichloromethane/Methanol (gradient) |
| Loading Technique | Dry loading for poorly soluble samples |
Issue 3: Difficulty in Achieving Crystallization
Question: I have a relatively pure oil of Thieno[3,2-c]pyridine-2-carbaldehyde, but I'm struggling to induce crystallization. What solvents and techniques should I try?
Answer: The inability to crystallize can be due to residual solvent, minor impurities inhibiting lattice formation, or the intrinsic properties of the molecule. A systematic screening of solvents and techniques is recommended.
Recrystallization Solvent Selection:
The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Recommended Solvents to Screen:
-
Single Solvents:
-
Isopropanol
-
Ethanol
-
Ethyl Acetate
-
Toluene
-
-
Solvent Pairs: (for when a single solvent is not ideal)
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
Ethanol/Water
-
Protocol for Recrystallization:
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.
-
Inducing Crystallization: If crystallization does not occur spontaneously, try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus.
-
Seeding: Add a single, pure crystal of the product to the solution.
-
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
dot
Caption: Decision tree for the recrystallization of Thieno[3,2-c]pyridine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: Can I use a bisulfite adduct formation to purify Thieno[3,2-c]pyridine-2-carbaldehyde?
A1: Yes, forming a water-soluble bisulfite adduct is a classic and effective method for purifying aldehydes.[1][2][3] This technique is particularly useful for removing non-aldehydic impurities.
Brief Protocol:
-
Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol) and treat it with a saturated aqueous solution of sodium bisulfite. The aldehyde will react to form a solid adduct, which may precipitate or remain in the aqueous phase.
-
Extraction: Wash the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar impurities.
-
Regeneration: After separating the aqueous layer containing the adduct, the aldehyde can be regenerated by adding a base (e.g., sodium carbonate or dilute sodium hydroxide) and then extracting the pure aldehyde into an organic solvent.
Expert Caution: The basic conditions used for regeneration can potentially cause side reactions if other sensitive functional groups are present. Always monitor the regeneration step carefully.
Q2: My purified Thieno[3,2-c]pyridine-2-carbaldehyde is a yellow oil, but the literature reports a solid. What could be the reason?
A2: The presence of a small amount of residual solvent or minor impurities can significantly depress the melting point of a compound, causing it to appear as an oil or a low-melting solid. Ensure your product is thoroughly dried under high vacuum. If it remains an oil, a final purification step, such as a short plug of silica (deactivated) or recrystallization, may be necessary to achieve the crystalline state.
Q3: How should I store the purified Thieno[3,2-c]pyridine-2-carbaldehyde?
A3: Due to the aldehyde's susceptibility to oxidation, it is best stored under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C). Protection from light is also recommended to prevent photochemical degradation.
References
- BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Purdue University. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ChemHelp ASAP. (2021).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. J. Vis. Exp. (134), e57337 (2018).
- Wikipedia. (n.d.). Vilsmeier-Haack reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
Sources
Troubleshooting low yields in Gewald reaction for thienopyridine precursors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of thienopyridine precursors. Thienopyridines are a critical class of heterocyclic compounds, forming the scaffold of numerous pharmaceutical agents.[1][2] Their synthesis, however, can present challenges, particularly in achieving high yields and purity. This guide provides in-depth troubleshooting advice and detailed protocols to navigate the common hurdles encountered during the two key stages of synthesis: the Gewald reaction to form the 2-aminothiophene intermediate, and the subsequent cyclization to construct the fused pyridine ring.
Part 1: The Gewald Reaction - Building the Thiophene Core
The Gewald reaction is a powerful one-pot, multi-component reaction that efficiently assembles the highly substituted 2-aminothiophene core.[3][4] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3] While versatile, achieving optimal yields requires careful control over several parameters.
Frequently Asked Questions (FAQs): Gewald Reaction
Q1: My Gewald reaction has a very low yield or is not proceeding at all. What are the likely causes?
A low or non-existent yield in a Gewald reaction typically points to issues with one of the three key stages: the initial Knoevenagel-Cope condensation, the sulfur addition, or the final cyclization.
-
Inefficient Knoevenagel-Cope Condensation: This initial step, forming the α,β-unsaturated nitrile intermediate, is crucial.[3] If this condensation is slow or incomplete, the overall yield will be poor.
-
Sub-optimal Base: The choice and amount of base are critical. For less reactive ketones, a stronger base or a different class of base may be necessary. While morpholine and triethylamine are common, exploring other options like piperidine can be beneficial.
-
Presence of Water: The condensation produces water, which can inhibit the reaction. While some protocols use aqueous media, for sluggish reactions, ensuring anhydrous conditions or using a Dean-Stark trap to remove water can improve yields.
-
-
Inactive Reagents or Catalyst:
-
Purity of Starting Materials: Impurities in the ketone/aldehyde, active methylene nitrile, or sulfur can interfere with the reaction. Ensure high purity of all reagents.
-
Catalyst Degradation: If using a basic catalyst, ensure it has not degraded over time.
-
-
Incorrect Reaction Temperature: While the Gewald reaction is often conducted at moderately elevated temperatures (e.g., 50-70 °C), the optimal temperature is substrate-dependent. Too low a temperature may result in a sluggish reaction, while excessively high temperatures can lead to side reactions and decomposition.[5]
Q2: My reaction mixture has turned into a dark brown or black tar. What went wrong and can I salvage my product?
The formation of a dark, tarry mixture is a common issue in the Gewald reaction and is often indicative of polymerization or the formation of complex polysulfides.[6]
-
Cause: Excessively high reaction temperatures are a primary culprit. At elevated temperatures, the starting materials or the reactive intermediates can polymerize, leading to a significant decrease in the desired product's yield and complicating purification.
-
Solution & Prevention:
-
Temperature Control: Meticulously control the reaction temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.
-
Reagent Purity: Impurities can catalyze these unwanted side reactions. Using highly pure starting materials is crucial.
-
Work-up: While salvaging the product from a tarry mixture is challenging, it is not always impossible. Diluting the mixture with a suitable solvent and attempting extraction or careful column chromatography may allow for the isolation of some product.
-
Q3: I'm observing a significant byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?
Dimerization of the α,β-unsaturated nitrile is a well-known competing side reaction in the Gewald synthesis.[6]
-
Minimization Strategies:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. Lowering the reaction temperature can often favor the desired intramolecular cyclization over the intermolecular dimerization.
-
Controlled Reagent Addition: Slow, controlled addition of the reagents, particularly the base, can help maintain a low concentration of the reactive intermediate, thereby reducing the likelihood of dimerization.
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different solvents of varying polarity can be beneficial.
-
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile Precursor
This protocol provides a general procedure for the synthesis of a 2-aminothiophene derivative, which can be adapted for various substrates.
Materials:
-
Ketone (e.g., cyclohexanone) (1.0 eq.)
-
Active methylene nitrile (e.g., malononitrile) (1.0 eq.)
-
Elemental sulfur (1.1 eq.)
-
Base (e.g., morpholine or triethylamine) (0.2-0.5 eq.)
-
Solvent (e.g., ethanol or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (1.0 eq.), and the chosen solvent.
-
Add the elemental sulfur (1.1 eq.) to the mixture.
-
With vigorous stirring, add the basic catalyst dropwise to the suspension.
-
Heat the reaction mixture to the optimized temperature (typically between 50-70 °C) and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Part 2: Pyridine Ring Annulation - Constructing the Thienopyridine Scaffold
Once the 2-aminothiophene precursor is synthesized, the next critical step is the construction of the fused pyridine ring to form the thienopyridine scaffold. Several classical organic reactions can be adapted for this purpose, with the Friedländer annulation and the Combes synthesis being two of the most common and versatile methods.
Frequently Asked Questions (FAQs): Pyridine Ring Annulation
Q4: I am attempting a Friedländer synthesis to form a thienopyridine, but my yields are consistently low. What should I troubleshoot?
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8] Low yields in the context of thienopyridine synthesis can arise from several factors:
-
Harsh Reaction Conditions: Traditional Friedländer conditions often utilize high temperatures and strong acid or base catalysts, which can lead to the degradation of the sensitive 2-aminothiophene starting material or the thienopyridine product.
-
Suboptimal Catalyst: The choice of catalyst is paramount. An inappropriate catalyst can result in low conversion or the formation of undesired side products. Modern approaches often favor milder and more efficient catalytic systems.
-
Acid Catalysis: While strong acids like sulfuric acid can be used, milder catalysts such as p-toluenesulfonic acid, iodine, or Lewis acids often provide better results.[7]
-
Base Catalysis: Bases like potassium hydroxide or sodium ethoxide are commonly used.
-
-
Competing Side Reactions: The self-condensation of the ketone reactant (an aldol condensation) is a significant competing reaction that can dramatically reduce the yield of the desired thienopyridine.
-
Regioselectivity Issues: When using unsymmetrical ketones, the reaction can potentially yield two different regioisomers, which can complicate purification and lower the yield of the desired product. The choice of catalyst and reaction conditions can influence the regioselectivity.[9]
Q5: What are the key differences between the Friedländer and Combes syntheses for preparing thienopyridines, and when should I choose one over the other?
While both are effective methods for constructing a fused pyridine ring, they differ in their reactants and reaction conditions.
-
Friedländer Synthesis: This reaction condenses a 2-aminothiophene bearing a carbonyl group at the 3-position with a compound containing an α-methylene group (e.g., another ketone).[10]
-
Combes Synthesis: This method involves the acid-catalyzed condensation of a 2-aminothiophene with a 1,3-dicarbonyl compound (e.g., acetylacetone).[11][12]
Choosing the right method depends on the availability of starting materials and the desired substitution pattern on the final thienopyridine.
Q6: I am struggling with the purification of my final thienopyridine product. What are some common challenges and solutions?
Thienopyridine derivatives can present unique purification challenges.
-
Product Solubility: Some thienopyridines exhibit poor solubility in common organic solvents, making recrystallization difficult. A careful screening of solvent systems is often necessary.
-
Decomposition on Silica Gel: Thiophene-containing compounds can sometimes decompose on acidic silica gel during column chromatography. To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
-
Removal of Catalysts: If using a non-volatile acid or base catalyst, it must be effectively removed during the work-up. Aqueous washes with a mild base (for acid catalysts) or a mild acid (for base catalysts) are typically employed.
Experimental Protocol: Friedländer Annulation for Thieno[2,3-b]pyridine Synthesis
This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis of a thieno[2,3-b]pyridine derivative.
Materials:
-
2-Amino-3-acylthiophene (e.g., 2-amino-3-acetylthiophene) (1.0 eq.)
-
Ketone with an α-methylene group (e.g., cyclohexanone) (1.2 eq.)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate) (10 mol%)
-
Solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the 2-amino-3-acylthiophene (1.0 eq.), the ketone (1.2 eq.), and the acid catalyst (10 mol%).
-
Add the solvent (e.g., toluene) to the flask.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Data Presentation & Visualization
Table 1: Troubleshooting Guide for Low Yields in the Gewald Reaction
| Symptom | Potential Cause | Suggested Solution |
| No or minimal product formation | Inefficient Knoevenagel-Cope condensation | Screen different bases (e.g., piperidine, morpholine); ensure anhydrous conditions. |
| Inactive reagents | Use high-purity starting materials and fresh catalyst. | |
| Insufficient temperature | Gradually increase the reaction temperature in 10°C increments. | |
| Dark, tarry reaction mixture | Polymerization/side reactions | Reduce reaction temperature; ensure high purity of reagents. |
| Significant byproduct formation | Dimerization of intermediate | Lower reaction temperature; use slow addition of reagents. |
| Incorrect stoichiometry | Carefully measure all reactants. |
Table 2: Catalyst and Condition Selection for Friedländer Annulation
| Catalyst | Typical Conditions | Advantages | Potential Issues |
| Brønsted Acids (p-TsOH, H₂SO₄) | Reflux in toluene or xylene | Readily available, effective for many substrates. | Can lead to degradation with sensitive substrates. |
| Lewis Acids (ZnCl₂, FeCl₃) | Varies with catalyst | Can offer higher selectivity and milder conditions. | Stoichiometric amounts may be required; metal contamination. |
| Bases (KOH, NaOEt) | Reflux in ethanol | Effective for certain substrate combinations. | Can promote aldol self-condensation of the ketone. |
| Iodine | Reflux in a suitable solvent | Mild and efficient catalyst. | Requires removal during work-up. |
Diagrams
References
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. (n.d.). Retrieved January 17, 2026, from [Link]
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]
-
Gewald reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Friedländer synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC - NIH. (2020). Scientific Reports, 10(1), 22002. [Link]
- EP3048108A1 - Thienopiperidine derivative and use thereof - Google Patents. (n.d.).
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved January 17, 2026, from [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (2024). Results in Chemistry, 7, 101416. [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. (2022). RSC Medicinal Chemistry, 13(3), 336-345. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
The thienopyridines - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved January 17, 2026, from [Link]
-
ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
- CN103864817A - Preparation method of thienopyridine compound - Google Patents. (n.d.).
-
Methods for the synthesis of thieno[2,3‐b]pyridines. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]
-
Scheme-2 Friedlander reaction and Gould-Jacobs reaction to form thienopyridines. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) THIENOPYRIDINES: PLATELET ADP RECTOR ANTAGONIST - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022). Sustainable Chemistry and Pharmacy, 29, 100782. [Link]
-
Friedländer Quinoline Synthesis - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024). [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - MDPI. (2017). Molecules, 22(11), 1993. [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST - Journal of Drug Delivery and Therapeutics. (2011). Journal of Drug Delivery and Therapeutics, 1(1), 38-43. [Link]
-
Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Thieno[3,2-c]pyridine-2-carbaldehyde
Welcome to the technical support guide for the synthesis of Thieno[3,2-c]pyridine-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of side products. This guide moves beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions encountered during the synthesis.
Q1: What is the most prevalent and reliable method for synthesizing Thieno[3,2-c]pyridine-2-carbaldehyde?
A: The most widely employed method is the Vilsmeier-Haack formylation of the parent heterocycle, Thieno[3,2-c]pyridine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and an amide solvent like N,N-dimethylformamide (DMF). This electrophilic aromatic substitution is highly effective for introducing a formyl group onto electron-rich heterocyclic systems.[1][2]
Q2: My reaction mixture turned dark brown or black and resulted in a complex, tar-like residue. What is the likely cause?
A: Severe decomposition or polymerization is the most probable cause. This is often triggered by excessive reaction temperatures (runaway reaction) or the presence of moisture. The Vilsmeier reagent is highly reactive and can promote side reactions if not controlled. It is crucial to maintain the recommended temperature profile and ensure all glassware and reagents are scrupulously dried.
Q3: After quenching the reaction, my TLC plate shows three prominent spots. What are they likely to be?
A: Assuming a typical workup, you are likely observing:
-
Least Polar Spot: Unreacted Thieno[3,2-c]pyridine starting material.
-
Intermediate Polarity Spot: The desired product, Thieno[3,2-c]pyridine-2-carbaldehyde.
-
Most Polar Spot(s): One or more side products. Common culprits include N-oxides or over-formylated species, which are significantly more polar than the desired aldehyde.
Q4: Why is the aqueous basic workup step so critical for the Vilsmeier-Haack reaction?
A: The workup serves two essential purposes. First, it neutralizes the highly acidic reaction medium, quenching any remaining POCl₃ and other acidic species. Second, the reaction does not directly produce the aldehyde. It forms a stable intermediate iminium salt. Hydrolysis of this salt, facilitated by the aqueous base, is required to release the final aldehyde product. Insufficient hydrolysis will lead to low yields.
Troubleshooting Guide: Side Product Identification & Mitigation
This section provides a detailed analysis of specific problems, their chemical origins, and actionable solutions.
Problem 1: Persistent Contaminant with a Similar Rf to the Product
You observe a side product that is difficult to separate from the desired aldehyde using standard column chromatography (e.g., Hexane/Ethyl Acetate). Mass spectrometry reveals a molecular weight of M+34 and an isotopic pattern characteristic of a chlorine atom.
-
Probable Identity: 4-Chloro-thieno[3,2-c]pyridine-2-carbaldehyde
-
Causality (The "Why"): This side product arises from a competitive reaction pathway where the phosphoryl chloride acts not only as a dehydrating agent to form the Vilsmeier reagent but also as a chlorinating agent. The pyridine nitrogen can be activated by POCl₃, making the C4 position susceptible to nucleophilic attack by a chloride ion. This is more prevalent at higher temperatures or with prolonged reaction times.
-
Proposed Mechanism for Chlorination:
-
Mitigation Strategy & Protocol:
-
Temperature Control: Strictly maintain the reaction temperature below 10 °C during the addition of POCl₃ and do not exceed 60-70 °C during the heating phase.
-
Stoichiometry: Use a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.3 equivalents).
-
Alternative Reagents: For sensitive substrates, consider using oxalyl chloride or phosgene with DMF, which can sometimes provide cleaner reactions at lower temperatures.
-
-
Data for Identification:
| Compound | Expected ¹H NMR Shift (Pyridine Protons) | Expected Mass (m/z) [M+H]⁺ |
| Product (C₈H₅NOS) | ~ δ 9.1 (d, H4), ~ δ 7.8 (d, H7) | 164.01 |
| Side Product (C₈H₄ClNOS) | H4 proton absent, H7 proton shifted | 197.97 / 199.97 (35Cl/37Cl) |
Problem 2: A Highly Polar Byproduct is the Major Contaminant
After workup, you isolate a significant amount of a water-soluble or highly polar compound that streaks on silica TLC. Mass spectrometry shows a molecular weight of M+16 compared to the starting material.
-
Probable Identity: Thieno[3,2-c]pyridine-5-oxide (N-oxide)
-
Causality (The "Why"): The lone pair on the pyridine nitrogen is nucleophilic and susceptible to oxidation. While POCl₃ is not typically a strong oxidant, trace impurities or reaction with DMF under certain conditions can lead to N-oxide formation. [3][4]This side reaction competes with the desired C2-formylation. Once formed, the N-oxide is generally deactivated towards electrophilic substitution, halting its conversion to the desired product and leaving it as a major byproduct.
-
Proposed Mechanism for N-Oxidation:
Caption: Competing pathways of N-oxidation and C2-formylation.
-
Mitigation Strategy & Protocol:
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Reagent Purity: Use freshly distilled, high-purity POCl₃ and anhydrous DMF. Older bottles of DMF can contain peroxides or other oxidative impurities.
-
Reverse Addition: Consider adding the Thieno[3,2-c]pyridine solution slowly to the pre-formed Vilsmeier reagent at 0 °C. This ensures the formylating agent is always in excess relative to the substrate, favoring C-attack over N-oxidation.
-
-
Data for Identification:
-
¹H NMR: Expect significant downfield shifts for the protons adjacent to the N-oxide (H4 and H7) compared to the parent heterocycle, often by >0.5 ppm.
-
TLC: The N-oxide will be significantly more polar (lower Rf) than both the starting material and the aldehyde product. It often streaks on silica gel.
-
Experimental Protocols
Protocol 1: General Vilsmeier-Haack Formylation Procedure
This protocol is a representative example and may require optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 eq.).
-
Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve Thieno[3,2-c]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Workflow
This workflow can guide your analysis upon observing an unexpected reaction outcome.
Caption: Decision tree for initial side product identification.
References
- Thieno[3,2-c]pyridine Compounds.
- Synthesis of Substituted 2-Bromopyridine Aldehydes.HETEROCYCLES, Vol. 83, No. 9, 2011.
- Plausible mechanism for formylation of pyridine ring.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.ACS Omega.
- Selective oxidation of thienopyridines.Journal of Organic Chemistry.
Sources
Technical Support Center: Improving the Regioselectivity of Thienopyridine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of thienopyridine scaffolds. Thienopyridines are a cornerstone in medicinal chemistry, forming the core of blockbuster drugs like Clopidogrel and Prasugrel.[1][2] However, their synthesis presents a significant challenge: controlling reactions to occur at a specific position on the fused ring system. The electron-deficient nature of the pyridine ring and the electron-rich thiophene ring create a complex reactivity landscape with multiple C-H bonds of similar reactivity.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental hurdles and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What makes regioselective functionalization of thienopyridines so difficult?
Answer: The primary challenge lies in the competing reactivity of the two fused heterocyclic rings. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack but generally unreactive towards electrophiles.[5] Conversely, the thiophene ring is electron-rich and more prone to electrophilic substitution and metalation.[6] This electronic dichotomy means that achieving selectivity for a specific C-H bond requires carefully designed strategies to overcome the inherent reactivity of the scaffold. The main difficulties include:
-
Multiple Reactive Sites: Thienopyridines have several C-H bonds with comparable reactivity, often leading to mixtures of isomers.[3]
-
Pyridine Nitrogen Interference: The lone pair on the pyridine nitrogen can coordinate to and deactivate transition metal catalysts, complicating cross-coupling and C-H activation reactions.[4][7]
-
Harsh Reaction Conditions: Historically, functionalizing the pyridine ring often required harsh conditions that are incompatible with sensitive functional groups.[8]
Q2: Which positions on the thienopyridine core are electronically favored for functionalization?
Answer: Generally, the thiophene ring is more reactive towards electrophilic and metalation-based functionalization than the pyridine ring. For π-excessive heterocycles like thiophene, the C2 position (alpha to the sulfur) is the most acidic and kinetically favored site for deprotonation (lithiation).[6] For direct C-H activation, both C2 and C3 positions on the thiophene ring can be targeted, with selectivity controlled by the catalyst and directing groups.[3] Functionalization of the pyridine ring is less straightforward and almost always requires a directing group or pre-functionalization (e.g., halogenation) to control the site of reaction.[9][10]
Q3: What is the role of a "directing group" in controlling regioselectivity?
Answer: A directing group is a functional group that is temporarily or permanently installed on the substrate to steer a reaction to a specific position, usually ortho to itself.[11] In thienopyridine chemistry, directing groups are crucial for activating and controlling functionalization on the electron-deficient pyridine ring. They work through a "complex-induced proximity effect" (CIPE), where the directing group coordinates to the metal or reagent (e.g., an organolithium base), bringing it close to a specific C-H bond and facilitating its cleavage.[11][12] Common directing groups include amides, carbamates, and sulfoxides.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during key functionalization reactions.
Category 1: Palladium-Catalyzed C-H Activation/Arylation
Problem: My direct C-H arylation is giving me a mixture of C2 and C3-arylated isomers on the thiophene ring with low yield.
-
Potential Cause 1: Suboptimal Ligand/Catalyst System. The ligand plays a critical role in stabilizing the palladium catalyst and influencing the regioselectivity of the C-H activation step.
-
Solution: Screen a panel of ligands. Bulky, electron-rich phosphine ligands can sometimes favor one position over another. For instance, in some systems, specific catalysts have been developed to selectively target the C3 position after initial functionalization at C2.[3] Consider using pivalic acid as an additive, as it often facilitates the C-H activation step through a concerted metalation-deprotonation mechanism.
-
Potential Cause 2: Catalyst Deactivation. The pyridine nitrogen can coordinate to the Pd center, leading to inactive catalyst species.[7]
-
Solution:
-
Use a Protecting Group: Temporarily protect the pyridine nitrogen as an N-oxide. The N-oxide group can also act as a directing group, potentially altering the regioselectivity towards the pyridine ring.
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation.
-
Employ Robust Catalysts: Utilize pre-catalysts or ligand systems known for their stability in heteroaromatic couplings.
-
Category 2: Directed ortho-Metalation (DoM) and Electrophilic Quench
Problem: I am attempting a directed lithiation on the pyridine ring, but I am getting low conversion and recovery of starting material.
-
Potential Cause 1: Inappropriate Organolithium Base. The basicity and steric bulk of the alkyllithium reagent are critical. n-BuLi may be too nucleophilic and can add to the pyridine ring, while LDA or LiTMP are often more suitable as they are bulkier and less nucleophilic.[6]
-
Solution: Switch from n-BuLi to LDA (lithium diisopropylamide) or LiTMP (lithium 2,2,6,6-tetramethylpiperidide). Always perform the reaction at low temperatures (typically -78 °C) in an anhydrous ether solvent like THF to minimize side reactions.[13]
-
Potential Cause 2: Poor Directing Group. Not all directing groups have the same efficacy. The strength of the coordination between the directing group and the lithium reagent determines the efficiency of the deprotonation.[11][12]
-
Solution: Consult a directing group strength chart. Strong directing groups like amides (-CONR₂) or carbamates (-OCONEt₂) are generally more effective for pyridine rings than weaker ones like methoxy (-OCH₃).[12] Ensure your directing group is positioned to direct to the desired C-H bond.
Troubleshooting Flowchart for Poor Regioselectivity
This diagram outlines a decision-making process for troubleshooting regioselectivity issues in C-H functionalization.
Caption: Decision tree for troubleshooting poor regioselectivity.
Category 3: Suzuki-Miyaura Cross-Coupling
Problem: My Suzuki coupling of a bromo-thienopyridine is sluggish and gives low yields.
-
Potential Cause 1: Protodeboronation of the Boronic Acid. Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo hydrolysis (protodeboronation), where the C-B bond is cleaved and replaced with a C-H bond.[7]
-
Solution:
-
Use Boronic Esters: Switch from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[14]
-
Use Anhydrous Conditions: Minimize water in the reaction. Use anhydrous solvents and consider a base like K₃PO₄, which is less hydrolytic than Na₂CO₃.[15]
-
Use Potassium Trifluoroborate Salts: These salts (R-BF₃K) are highly stable crystalline solids that are resistant to protodeboronation and often give excellent results.[14]
-
-
Potential Cause 2: Poor Oxidative Addition or Reductive Elimination. The C-Br bond on an electron-deficient pyridine ring can be difficult to activate.
-
Solution:
-
Change the Halide: If possible, convert the bromide to the more reactive iodide. The C-I bond undergoes oxidative addition much more readily.[16]
-
Optimize Catalyst/Ligand: Use a high-performance catalyst system. Palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective for challenging heteroaryl couplings.
-
Optimization Parameters for Thienopyridine Suzuki Coupling
| Parameter | Standard Condition | Optimized Condition for Thienopyridines | Rationale |
| Halide | Aryl-Br | Aryl-I | C-I bond is weaker and more reactive towards oxidative addition.[16] |
| Boron Source | Aryl-B(OH)₂ | Aryl-B(pin) or Aryl-BF₃K | More stable to protodeboronation, especially with electron-deficient rings.[7][14] |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos or XPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination and prevent catalyst deactivation.[15] |
| Base | Na₂CO₃ (aq) | K₃PO₄ or Cs₂CO₃ (anhydrous) | Stronger, non-aqueous bases can accelerate transmetalation and minimize protodeboronation.[15] |
| Solvent | Toluene/H₂O | 1,4-Dioxane or DME | Polar aprotic solvents can improve solubility and reaction rates.[15] |
Category 4: Selective Halogenation
Problem: I need to halogenate the C3 position of the pyridine ring, but I only get reaction at other positions or a complex mixture.
-
Potential Cause: Inherent Electronic Bias. Direct electrophilic halogenation of pyridines is difficult and typically occurs at the C3/C5 positions, but often requires harsh conditions and lacks selectivity if other activating groups are present.[17]
-
Solution: Employ a Ring-Opening/Closing Strategy. A modern and highly effective method involves temporarily converting the pyridine into a reactive Zincke imine intermediate.[18][19] This synthetic maneuver transforms the electron-poor heterocycle into a series of polarized alkenes that undergo highly regioselective halogenation with reagents like N-halosuccinimides (NCS, NBS) under mild conditions. The subsequent ring-closing step regenerates the 3-halopyridine architecture. This method has proven effective for complex molecules.[18][19]
Key Experimental Protocols
Protocol 1: Regioselective C-3 Direct Arylation of a Thieno[3,2-b]pyridine Scaffold
This protocol is adapted from methodologies developed for direct C-H activation and serves as a representative starting point.[3]
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the thieno[3,2-b]pyridine substrate (1.0 eq), the aryl halide partner (1.5 eq), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).
-
Reagent Addition: Add K₂CO₃ (2.0 eq) as the base and pivalic acid (30 mol%) as an additive.
-
Solvent: Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the substrate).
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to isolate the C-3 arylated product.
Experimental Workflow Diagram
Caption: Workflow for Pd-catalyzed direct C-H arylation.
References
-
Caron, A., et al. (2019). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. Available at: [Link]
-
Maity, S., et al. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
He, R., et al. (2022). Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. Organic Letters. Available at: [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
St-Jean, F., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ACS Catalysis. Available at: [Link]
- ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase.
-
Dolg, M., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis. Available at: [Link]
-
Queiroz, M., et al. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. European Journal of Medicinal Chemistry. Available at: [Link]
-
Cheriaa, A., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. Available at: [Link]
-
Boyd, M. J., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
Asmat, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. Available at: [Link]
- University of Minnesota. (2003). Directed (ortho)
- ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
- ResearchGate. (n.d.). Challenges for C−H functionalization and this work.
-
Maity, S., et al. (2023). C-H functionalization of pyridines. PubMed. Available at: [Link]
- BenchChem. (2025). The Chemical Architecture and Biological Landscape of Thienopyridone: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. BenchChem.
-
Zhang, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. Available at: [Link]
-
Vilahur, G., & Badimon, J. J. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Cardiovascular Drugs and Therapy. Available at: [Link]
-
Hulot, J. S., et al. (2011). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Current Cardiology Reports. Available at: [Link]
- Litvinov, V. P., et al. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity.
-
Anderson, R. A., et al. (2014). A new mechanism of action of thienopyridine antiplatelet drugs - a role for gastric nitrosthiol metabolism? Atherosclerosis. Available at: [Link]
-
Gedeon, T. A., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. Available at: [Link]
-
Mandal, A. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. Available at: [Link]
-
Boyd, M. J., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
Circulation. (2009). Bedside Evaluation of Thienopyridine Antiplatelet Therapy. Circulation. Available at: [Link]
- Baran Lab. (n.d.).
- ResearchGate. (n.d.). The Chemistry of Thienopyridines.
-
Bar, C. N., et al. (2016). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society. Available at: [Link]
- MDPI. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI.
- Acadepep. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadepep.
- ResearchGate. (n.d.). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- ResearchGate. (n.d.). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications.
- Anderson, R. A., et al. (2014). A new mechanism of action of thienopyridine antiplatelet drugs - A role for gastric nitrosthiol metabolism? Cardiff University.
- Journal of Drug Delivery and Therapeutics. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics.
-
Gurbel, P. A., et al. (2014). Detecting a Thienopyridine Effect by Platelet Reactivity Assessment and Its Implications for Risk Stratification. Journal of Thrombosis and Haemostasis. Available at: [Link]
- Sakae, U. (1979). Selective Halogenation and Pseudohalogenation.
- ResearchGate. (n.d.). Protecting group principles suited to late stage functionalization and global deprotection in oligosaccharide synthesis.
-
El-Hiti, G. A., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Available at: [Link]
- ResearchGate. (n.d.). Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors.
- Myers, A. G. (n.d.).
-
Ferber, S. (2004). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. baranlab.org [baranlab.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
Technical Support Center: Navigating Solubility Challenges of Thienopyridine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thienopyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges often encountered with this important class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.
Introduction: The Thienopyridine Solubility Conundrum
Thienopyridines, a class of P2Y12 receptor antagonists, are vital in the management of cardiovascular diseases.[1] However, their therapeutic potential is often hampered by poor aqueous solubility, a critical factor for oral bioavailability and the development of parenteral formulations.[2][3] This guide will explore the root causes of these solubility issues and provide a systematic approach to resolving them.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and formulation of thienopyridine derivatives.
Q1: My thienopyridine derivative is showing very low solubility in aqueous buffers. What are the underlying reasons?
Answer: The limited aqueous solubility of many thienopyridine derivatives stems from their physicochemical properties. These molecules often possess a rigid, heterocyclic ring structure with significant hydrophobic regions.[4] For instance, prasugrel is characterized as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility. The solubility of these compounds is also highly dependent on pH, a crucial factor to consider in your experimental design.[5]
Q2: How does pH influence the solubility of thienopyridine derivatives?
Answer: Thienopyridines are typically weak bases. Their solubility is significantly influenced by the pH of the medium.
-
In acidic environments (low pH): The basic nitrogen atoms in the pyridine ring become protonated, forming a salt. This ionized form is generally more water-soluble. For example, prasugrel hydrochloride is soluble at pH 2 but its solubility decreases as the pH increases.[6] Similarly, ticlopidine hydrochloride is freely soluble in water, creating a self-buffering solution at pH 3.6, but is insoluble in a buffer at pH 6.3.[7] The bisulfate salt of clopidogrel is freely soluble in 0.1N HCl.[8]
-
In neutral or alkaline environments (higher pH): The compound exists predominantly in its non-ionized, free base form, which is less polar and therefore less soluble in aqueous media. Prasugrel hydrochloride is practically insoluble at a pH of 6 to 7.5.[9]
This pH-dependent solubility is a critical consideration for in vitro assays and formulation development.
Q3: I'm observing precipitation when I dilute my DMSO stock solution of a thienopyridine derivative into an aqueous buffer. How can I prevent this?
Answer: This is a common issue known as "crashing out" and occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. Here are several strategies to mitigate this:
-
Optimize Co-solvent Concentration: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for initial stock solutions, its final concentration in your aqueous buffer should be minimized, typically below 1%, to avoid solvent-induced artifacts in your experiment.[10] If precipitation persists, a slightly higher, yet experimentally permissible, co-solvent concentration might be necessary.
-
pH Adjustment: Ensure the pH of your final aqueous buffer is in a range where your thienopyridine derivative is most soluble (typically acidic).[10]
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, can increase the apparent solubility by forming micelles that encapsulate the hydrophobic drug molecules.[10] The surfactant concentration must be above its critical micelle concentration (CMC) to be effective.
-
Slower Addition and Mixing: Adding the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring can sometimes prevent localized supersaturation and subsequent precipitation.
Part 2: Strategies for Solubility Enhancement
For compounds with persistent solubility issues, more advanced formulation strategies are often required. This section provides an overview of common and effective techniques.
Q4: What are the primary strategies I can employ to improve the solubility of my thienopyridine derivative?
Answer: A variety of techniques can be utilized, broadly categorized into physical and chemical modifications, as well as formulation-based approaches.[9][11] The choice of method depends on the specific properties of your compound and the intended application.[11]
Summary of Solubility Enhancement Techniques
| Strategy Category | Technique | Principle of Action |
| Physical Modifications | Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state, which enhances wettability and dissolution.[5][7][12] | |
| Chemical Modifications | Salt Formation | Converting the free base to a salt form (e.g., hydrochloride, mesylate) significantly increases aqueous solubility.[13][14] |
| Prodrug Approach | A more soluble promoiety is attached to the parent drug, which is cleaved in vivo to release the active compound.[2][15] | |
| Formulation-Based | Co-solvency | The addition of a water-miscible organic solvent alters the polarity of the solvent system, increasing the solubility of nonpolar molecules.[16] |
| Cyclodextrin Complexation | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[11][17] | |
| Lipid-Based Formulations (e.g., Microemulsions) | The drug is dissolved in a lipid-based system, such as a microemulsion, which can enhance solubility and oral absorption.[18] | |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants, which increase the dissolution rate due to their small particle size.[11][12] |
Q5: Can you provide a decision-making workflow for selecting a suitable solubility enhancement strategy?
Answer: Absolutely. A systematic approach is crucial for efficiently identifying the most promising strategy for your specific thienopyridine derivative.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to solubility assessment and enhancement.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of a thienopyridine derivative in a specific aqueous buffer.
Materials:
-
Thienopyridine derivative (solid)
-
Aqueous buffer of desired pH (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer)
-
Vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C for biopharmaceutical relevance)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid thienopyridine derivative to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Securely cap the vial and place it on the orbital shaker at a constant temperature (e.g., 37 °C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtrate with a suitable solvent (e.g., the mobile phase for HPLC analysis).
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Repeat the experiment in triplicate to ensure reproducibility.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing solid dispersions to enhance solubility.[16]
Objective: To prepare a solid dispersion of a thienopyridine derivative with a hydrophilic polymer.
Materials:
-
Thienopyridine derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Gelucire 44/14)[16]
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the drug and polymer are soluble.
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the thienopyridine derivative and the chosen hydrophilic polymer in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).
-
Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to prevent degradation.
-
Continue the evaporation until a solid film or mass is formed on the wall of the flask.
-
Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation (e.g., dissolution studies, characterization by DSC and XRD).
Caption: Workflow for preparing solid dispersions via solvent evaporation.
References
- Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 12(7), 896-902.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Ticlopidine Hydrochloride Tablet. DailyMed.
- Rigobello, C., & Steppe, M. (2015). Prasugrel charactherization: Reference substance and pharmaceutical. Journal of Chemical and Pharmaceutical Research, 7(12), 65-71.
- Ticlopidine (hydrochloride) (CAS 53885-35-1). Cayman Chemical.
- Prasugrel hydrochloride physicochemical properties and solubility. BenchChem.
- Prasugrel. PubChem.
- Singh, S. K., et al. (2014). Development of Microemulsion for Solubility Enhancement of Clopidogrel. Advanced pharmaceutical bulletin, 4(1), 29–36.
- US20130045251A1 - Pharmaceutical composition for improving solubility of prasugrel and its preparation method.
- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy.
- Chellampillai, B., & Jambhekar, S. S. (2017). Enhanced Solubility and Dissolution Rate of Clopidogrel by Nanosuspension: Formulation via High Pressure Homogenization Techniq. Journal of Applied Pharmaceutical Science, 7(02), 036-043.
- Sharma, U., et al. (2024). Improved Dissolution and Solubility Characteristics of Clopidogrel Bisulphate using Gelucire 44/14. European Journal of Pharmaceutical and Pharmacological Sciences, 29(1), 291-301.
- Sharma, U., et al. (2017). SOLUBILITY ENHANCEMENT OF CLOPIDOGREL BISULFATE BY SOLID DISPERSION TECHNIQUE USING CARBOXYMETHYLCELLULOSE SODIUM AND XANTHAN GUM. Journal of Drug Delivery and Therapeutics, 7(7), 110-115.
- Kumre, R., et al. (2023). Formulation and Evaluation of Antiplatelet Clopidogrel Tablet using β-cyclodextrin for Solubility Enhancement. International Journal of Pharmaceutical Sciences and Medicine, 8(5), 1-14.
- Prihantini, C. I., et al. (2016). solubility improvement of clopidogrel bisulfate prepared with various polyethylen glycol density and different kind of hydroxy propyl celullose by solvent evaporation method. Journal of Health Science, 1(2), 53-60.
- Ticlopidine. PubChem.
- Ticlopidine hydrochloride. ChemicalBook.
- Sravani, B., et al. (2012). FORMULATION AND OPTIMIZATION OF CLOPIDOGREL BISULFATE IMMEDIATE RELEASE TABLET. International Journal of Pharmaceutical and Chemical Sciences, 2(1), 38-51.
- Glomme, A., & März, J. (2005). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
- Solubility of clopidogrel bisulfate in different buffers.
- Rautio, J., et al. (2008). The prodrug approach: a successful tool for improving drug solubility. Molecules, 13(8), 1621–1661.
- Patel, P., et al. (2020). Enhancement of Solubility and Dissolution of Clopidogrel Bisulfate by Solid Dispersion in Combination with Surface Adsorbent. Pharmacophore, 11(5), 1-13.
- Zhang, X., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 53(19), 1601-1605.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
- Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced drug delivery reviews, 59(7), 677–694.
- Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy, 11(1), 178.
- Zaid, A. N., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules (Basel, Switzerland), 23(1), 145.
- Thienopyridine. PubChem.
- Sharma, D., et al. (2013). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. Indo American Journal of Pharmaceutical Research, 3(6), 4422-4435.
- Singh, G., et al. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.
- Formulation strategies for poorly soluble drugs.
- Paulekuhn, G. S., et al. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutical Development and Technology, 12(2), 187-211.
- Mohammed, A. R., et al. (2006). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Journal of pharmaceutical sciences, 95(9), 1933–1946.
- Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics, 2014, 808039.
- Ticlopidine (hydrochloride)
- Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry, 64(3), 133-138.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
- Technical Support Center: Overcoming Poor Solubility of Pyridine Deriv
- Loftsson, T., & Jarho, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2056.
- Thienopyridine. Wikipedia.
- Improving API Solubility by Salt and Cocrystal Form
- Siller-Matula, J. M., et al. (2012). ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. VASA. Zeitschrift fur Gefasskrankheiten, 41(6), 433–441.
- Wang, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
- Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. BenchChem.
- Sangkuhl, K., et al. (2011). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. Clinical pharmacology and therapeutics, 90(3), 433–438.
- Fenyvesi, F., et al. (2021). Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells. Pharmaceutics, 13(2), 159.
- Cyclodextrin Masterclass X Cyclodextrins as Active Ingredients. YouTube.
- Jeremias, A., & Mehran, R. (2003). The thienopyridines. Journal of invasive cardiology, 15(9), 521–526.
Sources
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Prasugrel | C20H20FNO3S | CID 6918456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. drugs.com [drugs.com]
- 10. japsonline.com [japsonline.com]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. researchgate.net [researchgate.net]
- 13. ejpps.online [ejpps.online]
- 14. Development of Microemulsion for Solubility Enhancement of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. who.int [who.int]
- 18. jddtonline.info [jddtonline.info]
Technical Support Center: Phase Transfer Catalysis in Thienopyridine Oxidation
Welcome to the technical support center for Phase Transfer Catalyzed (PTC) thienopyridine oxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reactions for success.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers often have when approaching the N-oxidation of thienopyridines using phase transfer catalysis.
Q1: Why is Phase Transfer Catalysis (PTC) a preferred method for thienopyridine oxidation?
Phase Transfer Catalysis is a powerful technique for reacting chemical species located in different immiscible phases, such as an aqueous oxidant and an organic-soluble thienopyridine substrate.[1] The catalyst, typically a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting the reactive oxidant anion from the aqueous phase into the organic phase where the thienopyridine resides.[2] This approach offers significant advantages:
-
Milder Reaction Conditions: It often allows for the use of lower temperatures and less harsh reagents compared to traditional methods.[1][3]
-
Increased Reaction Rates: By bringing the reactants together in a single phase, the reaction rate is significantly accelerated.[1]
-
Improved Safety and Sustainability: PTC enables the use of water as a solvent and inexpensive, safer oxidants like Oxone® or hydrogen peroxide, reducing the need for volatile and hazardous organic solvents.[3]
-
Enhanced Selectivity: With careful selection of the catalyst and conditions, it's possible to achieve selective N-oxidation over undesired side reactions, such as oxidation of the thiophene sulfur.[4]
Q2: How do I choose the right Phase Transfer Catalyst for my thienopyridine oxidation?
The choice of catalyst is critical and depends on several factors, including the specific thienopyridine substrate, the oxidant, and the reaction temperature. The most common catalysts are quaternary ammonium ('quat') salts.
| Catalyst Type | Common Examples | Key Characteristics & Considerations |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Aliquat® 336 (Methyltrioctylammonium chloride) | TBAB: Cost-effective, readily available, and effective for many applications. Its moderate lipophilicity makes it a good starting point.[5][6] Aliquat® 336: Highly lipophilic, making it excellent for transferring anions into nonpolar organic phases. It can be more effective than TBAB in certain systems but may be more difficult to remove during work-up.[7][8] |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | More thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures. However, they are generally more expensive.[2] |
| Specialty Catalysts | Crown Ethers, PEG-based catalysts | Used in specific applications. Crown ethers are excellent for solid-liquid PTC but are expensive and pose toxicity concerns. Polyethylene glycols (PEGs) are inexpensive and stable alternatives.[9] |
Expert Tip: The structure of the catalyst cation directly impacts its efficiency and selectivity. Symmetrically substituted cations (like tetrabutylammonium) are often good general-purpose catalysts. Asymmetric cations with long alkyl chains (like in Aliquat® 336) have higher lipophilicity, which can enhance the transfer of the oxidant but may also complicate product isolation.[2]
Q3: Which oxidant should I use for selective N-oxidation?
The goal is to oxidize the pyridine nitrogen without affecting the thiophene ring or other sensitive functional groups.
-
Recommended: Oxone® (Potassium Peroxymonosulfate) is often the oxidant of choice. It has been shown to be highly selective for the N-oxidation of thienopyridine-containing active pharmaceutical ingredients (APIs) like clopidogrel, minimizing the formation of S-oxides or other degradation products.[10][11]
-
Alternatives:
-
Hydrogen Peroxide (H₂O₂): A green and inexpensive oxidant. Its reactivity is often tuned with additives like tungstic acid.[12] However, controlling its reactivity to prevent over-oxidation can be challenging.
-
Sodium Hypochlorite (NaOCl / Bleach): A potent and cheap oxidant, but it can be non-selective and may lead to undesired side reactions, including oxidative dimerization or chlorination of the thiophene ring.[13]
-
m-Chloroperoxybenzoic Acid (m-CPBA): A classic oxidant for N-oxide formation, but it is typically used in homogeneous systems and can be less selective in complex molecules.[14]
-
Q4: What is the role of the solvent system?
In liquid-liquid PTC, a biphasic system is used, typically an aqueous phase for the oxidant and an organic phase for the thienopyridine. The organic solvent should be water-immiscible and capable of dissolving the substrate. Common choices include:
-
Dichloromethane (DCM): Effectively solubilizes many organic compounds and PTCs.
-
Toluene: A less polar option, often used when the substrate is highly soluble.
-
Heptane/Hexane: Used for very nonpolar substrates.
The choice of solvent can influence the partitioning of the catalyst-anion pair and thus affect the reaction rate.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause 1: Inefficient Mass Transfer (Poor Stirring)
-
Why it happens: The reaction occurs at the interface between the aqueous and organic phases, or within the organic phase after the catalyst has transported the oxidant. Inefficient stirring reduces the interfacial surface area, dramatically slowing down the reaction rate, which is often limited by the transfer step.
-
Solution:
-
Increase the stirring rate significantly. A vortex should be clearly visible. For viscous mixtures, mechanical stirring is superior to magnetic stirring.
-
Ensure the reaction vessel geometry allows for efficient mixing and is not overly large for the reaction volume.
-
-
-
Possible Cause 2: Insufficient Catalyst Activity or Loading
-
Why it happens: The catalyst may not be lipophilic enough to efficiently extract the oxidant anion into the organic phase, or the amount of catalyst may be too low to support a practical reaction rate.
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading from a typical 1-5 mol% up to 10 mol%.
-
Switch to a More Lipophilic Catalyst: If using TBAB, consider switching to Aliquat® 336, which has longer alkyl chains and is more effective at solubilizing anions in organic media.[7]
-
Check Catalyst Quality: Ensure the PTC is pure and has not degraded.
-
-
-
Possible Cause 3: Low Reaction Temperature
-
Why it happens: Like most chemical reactions, the oxidation of thienopyridines has an activation energy barrier. Insufficient thermal energy will result in a sluggish reaction.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress by TLC or HPLC. Be cautious, as higher temperatures can also promote side reactions.
-
Problem 2: Poor Selectivity - Formation of Multiple Products (e.g., S-Oxidation)
-
Possible Cause 1: Overly Aggressive Oxidant
-
Why it happens: The thiophene sulfur is also a nucleophilic site susceptible to oxidation, leading to the formation of S-oxides and sulfones.[13] Harsh oxidants or conditions can easily lead to over-oxidation.
-
Solution:
-
Switch to a Milder Oxidant: If using H₂O₂ or NaOCl, switch to Oxone®, which is known for its higher selectivity in N-oxidizing thienopyridines.[10]
-
Control Stoichiometry: Use a precise stoichiometry of the oxidant (e.g., 1.05-1.2 equivalents). Adding the oxidant slowly over time can also help maintain a low instantaneous concentration, favoring the more reactive N-oxidation pathway.
-
-
-
Possible Cause 2: Inappropriate Catalyst Structure
-
Why it happens: A small, highly accessible catalyst cation (e.g., tetramethylammonium) might not provide any steric hindrance, allowing the oxidant to attack both the nitrogen and sulfur atoms indiscriminately.
-
Solution: Consider using a bulkier quaternary ammonium salt. The larger alkyl groups can create a more sterically hindered ion pair with the oxidant anion, potentially leading to greater selectivity for the less-hindered nitrogen atom.
-
-
Possible Cause 3: High Reaction Temperature
-
Why it happens: The activation energy for S-oxidation might be higher than for N-oxidation. At elevated temperatures, you may be providing enough energy to overcome this barrier, leading to a mixture of products.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period.
-
Problem 3: Degradation of the Thienopyridine N-Oxide Product
-
Possible Cause 1: Product Instability under Reaction Conditions
-
Why it happens: N-oxides can be sensitive to the reaction conditions. Under basic conditions, some N-oxides can be unstable.[15] Furthermore, prolonged exposure to the oxidant can lead to further reactions, such as the formation of endo-iminium species or even ring cleavage.[10][11]
-
Solution:
-
Monitor the Reaction Closely: Use HPLC or TLC to track the appearance of the product and the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Control pH: If using an oxidant that generates acidic or basic byproducts, buffer the aqueous phase to maintain a pH where the N-oxide is stable.
-
Temperature Control: Avoid excessive heat, which can accelerate degradation pathways.
-
-
-
Possible Cause 2: Photochemical Degradation
Problem 4: Difficult Work-up and Product Isolation
-
Possible Cause 1: Emulsion Formation
-
Why it happens: The phase transfer catalyst itself is an amphiphilic molecule that can act as a surfactant, leading to the formation of stable emulsions during aqueous work-up, making phase separation difficult or impossible.
-
Solution:
-
Add Brine: After the reaction, add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions.
-
Filter through Celite®: Passing the entire mixture through a pad of Celite® can sometimes help break up emulsions.
-
Change Solvent: If emulsions persist, try adding a different organic solvent during work-up that may have a greater density difference with water.
-
-
-
Possible Cause 2: Catalyst Contamination in the Final Product
-
Why it happens: Highly lipophilic catalysts like Aliquat® 336 are very soluble in the organic phase and can be difficult to remove from the desired product by simple extraction.
-
Solution:
-
Multiple Aqueous Washes: Wash the organic layer with multiple portions of water or brine to remove as much of the catalyst as possible.
-
Acid Wash: For catalysts like TBAB, washing the organic layer with dilute acid can sometimes help partition the catalyst into the aqueous phase.
-
Silica Gel Chromatography: This is often the most effective method. The polar N-oxide product can be separated from the nonpolar or less polar catalyst.
-
Recrystallization: If the N-oxide is a solid, recrystallization can be an excellent final purification step.[17]
-
-
Visualized Logic and Workflows
General PTC Oxidation Mechanism
The diagram below illustrates the fundamental cycle of a phase transfer catalyst in transporting the oxidant anion (Ox⁻) to the organic phase for the reaction.
Caption: Starks' Extraction Mechanism for PTC Oxidation.
Troubleshooting Decision Tree
Use this flowchart to systematically diagnose issues with your thienopyridine oxidation reaction.
Caption: A logical flow for troubleshooting common oxidation issues.
Experimental Protocols
Protocol 1: General Procedure for PTC N-Oxidation of a Thienopyridine
Disclaimer: This is a general guideline. Specific quantities and conditions should be optimized for your particular substrate.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the thienopyridine substrate (1.0 eq.).
-
Add the organic solvent (e.g., Dichloromethane, ~10 mL per gram of substrate).
-
Add the phase transfer catalyst (e.g., TBAB, 0.05 eq.).
-
-
Aqueous Phase Preparation:
-
In a separate beaker, dissolve the oxidant (e.g., Oxone®, 1.2 eq.) in deionized water (~10 mL per gram of oxidant). If necessary, add a buffer to control pH.
-
-
Reaction Execution:
-
Add the aqueous oxidant solution to the vigorously stirring organic solution of the thienopyridine.
-
Heat the reaction to the desired temperature (e.g., 40 °C) and monitor its progress by TLC or HPLC (see Protocol 2). The reaction may be mildly exothermic, so controlled heating is advised.[18]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. If an emulsion has formed, add brine to help break it.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure thienopyridine N-oxide.[19]
-
Protocol 2: Monitoring the Reaction by HPLC
-
Sample Preparation:
-
Carefully withdraw a small aliquot (~0.1 mL) from the vigorously stirring organic layer of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to an appropriate concentration for HPLC analysis.
-
Filter the sample through a syringe filter (0.45 µm) to remove any particulate matter.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.
-
Detection: UV detector set to a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the peaks corresponding to the starting material and the N-oxide product based on their retention times (previously determined with authentic standards if available).
-
Track the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction endpoint. This method is crucial for preventing the formation of degradation products by stopping the reaction at the optimal time.[20][21]
-
References
-
Aliquat 336 - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Aliquat 336. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
-
Banerjee, B. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]
-
MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]
-
Bohrium. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles: Full Paper PDF & Summary. [Link]
-
OUCI. (n.d.). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]
-
Little Flower College Guruvayoor. (n.d.). TOPIC : USE OF QUATERNARY SALTS AS PTC. [Link]
-
ResearchGate. (2007). Kinetics and Mechanism of Quaternary Ammonium Salts as Phase-Transfer Catalysts in the Liquid−Liquid Phase for Oxidation of Thiophene. [Link]
-
IMPAG. (2013). Aliquat 336. [Link]
-
Baumann, W., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]
-
D'Antona, N. (2015). Sustainable Oxidations under Phase-Transfer Catalysis Conditions. Organic Process Research & Development. [Link]
-
Taylor & Francis. (n.d.). Aliquat 336 – Knowledge and References. [Link]
-
ResearchGate. (2005). Effect of the quaternary ammonium salt Aliquat 336 on the solvent extraction of lanthanoid (III) ions with thenoyltrifluoroacetone. [Link]
-
Organic Syntheses Procedure. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. [Link]
-
MDPI. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
-
ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide?. [Link]
- Google Patents. (n.d.). Process for preparing n-oxides.
-
MDPI. (2020). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
-
ResearchGate. (2001). Use of a Quaternary Ammonium Salt Supported on a Liposoluble Poly(ethylene glycol) Matrix for Laboratory and Industrial Synthetic Applications of Phase-Transfer Catalysis. [Link]
-
Fedoryński, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. [Link]
-
ResearchGate. (2014). Effect of quaternary ammonium salt as a phase transfer catalyst for the microwave depolymerization of polyethylene terephthalate waste bottles. [Link]
-
ResearchGate. (2023). (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]
-
ResearchGate. (2007). (PDF) The Chemistry of Thienopyridines. [Link]
-
ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]
-
SpringerLink. (2022). Advances and future trends in selective oxidation catalysis: a critical review. [Link]
-
Baumann, W. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. [Link]
-
MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]
-
University of Bath. (n.d.). SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE. [Link]
-
PubMed. (2018). Subunit mass analysis for monitoring antibody oxidation. [Link]
-
PubMed. (2019). HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion. [Link]
-
Organic Syntheses Procedure. (n.d.). 9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL. [Link]
-
PubMed. (2006). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. [Link]
-
Journal of Drug Delivery and Therapeutics. (2011). 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. [Link]
-
MDPI. (2021). Transition Metal Oxides Supported on TiO2 as Catalysts for the Low-Temperature Selective Catalytic Reduction of NOx by NH3. [Link]
-
ResearchGate. (2020). Ti3AlC2 MAX-phase as an efficient catalyst for oxidative dehydrogenation of n-butane. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. Advances and future trends in selective oxidation catalysis: a critical review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]
- 13. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. mdpi.com [mdpi.com]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. Subunit mass analysis for monitoring antibody oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Oxidative Dimerization of Aminothienopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminothienopyridines. This guide is designed to provide in-depth, practical solutions to a common and critical challenge encountered during the synthesis, purification, and storage of these valuable compounds: oxidative dimerization. By understanding the underlying mechanisms and implementing the preventative strategies detailed here, you can significantly improve your experimental outcomes, ensuring the integrity and purity of your target molecules.
Aminothienopyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the electron-rich nature of the aminothienopyridine core makes it susceptible to oxidation, often leading to the formation of undesired dimers. This side reaction not only reduces the yield of the desired monomer but also introduces complex purification challenges and can compromise the biological activity and safety profile of the final compound.
This resource provides a structured, question-and-answer-based approach to troubleshoot and prevent oxidative dimerization, grounded in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues and questions that arise when working with aminothienopyridines.
Q1: I'm observing a significant amount of an unexpected, higher molecular weight byproduct in my reaction. Could this be an oxidative dimer?
A1: It is highly probable. Oxidative dimerization is a known issue with aminothienopyridine derivatives.[1][2] This process typically involves the coupling of two monomer units, resulting in a product with approximately double the molecular weight.
Mechanism of Dimerization: The exact mechanism can vary, but it often proceeds through one of two primary pathways when an oxidizing agent (like ambient oxygen or a chemical oxidant) is present:
-
Single Electron Transfer (SET): An oxidant can abstract an electron from the electron-rich aminothienopyridine, forming a radical cation. Two of these radical cations can then dimerize to form a dication, which subsequently undergoes intramolecular reactions to yield the final dimeric structure.[1][2]
-
Electrophilic Attack: In the presence of certain oxidants like hypochlorite (bleach), an electrophilic species (e.g., Cl+) can attack the thienopyridine ring, leading to a cascade of reactions that result in dimerization.[1][2]
How to Confirm:
-
Mass Spectrometry (MS): This is the most direct method. Look for a mass peak corresponding to (2 × M) or (2 × M - 2H), where M is the molecular weight of your starting aminothienopyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the dimer will be significantly more complex than that of the monomer. A loss of symmetry and the appearance of new coupling patterns can be indicative of dimerization.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on size. The dimer will elute earlier than the monomer.[3]
Q2: What are the primary experimental factors that promote oxidative dimerization?
A2: Several factors can accelerate the rate of oxidative dimerization. Understanding and controlling these is the first line of defense.
| Factor | Impact on Dimerization | Rationale |
| Atmosphere | High Impact | The presence of atmospheric oxygen is a primary driver for oxidation. Many aminothienopyridines are air-sensitive.[4][5] |
| pH | High Impact | Basic (alkaline) conditions can deprotonate the amino group, increasing the electron density of the system and making it more susceptible to oxidation. Acidic conditions (pH < 6) generally improve stability.[6][7][8] |
| Solvent | Moderate Impact | The choice of solvent can influence reaction pathways. For instance, reactions with oxidants like NaOCl can yield different products depending on the solvent system (e.g., aqueous dioxane vs. CH2Cl2-water).[1][9] |
| Temperature | Moderate Impact | Higher temperatures generally increase the rate of all reactions, including oxidation. |
| Light | Variable Impact | Exposure to light, particularly UV light, can sometimes induce radical formation and promote oxidation.[10] |
| Presence of Metal Ions | High Impact | Trace amounts of transition metal ions (e.g., iron, copper) can catalyze oxidation reactions.[10] |
Q3: My compound seems stable during the reaction but degrades during workup or purification. What can I do?
A3: This is a common scenario where the compound is exposed to oxygen and potentially unfavorable pH conditions during aqueous workup or on the chromatography column.
Troubleshooting Steps:
-
Degas all solutions: Before use, thoroughly degas all solvents and aqueous solutions (e.g., water, brine, buffer solutions) that will come into contact with your compound. This can be done by bubbling an inert gas (argon or nitrogen) through the liquid for 15-30 minutes or by using several freeze-pump-thaw cycles for organic solvents.[11][12]
-
Maintain an inert atmosphere: Conduct the workup and column chromatography under a positive pressure of nitrogen or argon.[13]
-
pH control: If an aqueous wash is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 4-6) to maintain the stability of the aminothienopyridine.[6][14] Avoid basic washes if possible.
-
Use of Antioxidants: Consider adding a small amount of a radical scavenger or antioxidant, like butylated hydroxytoluene (BHT) or ascorbic acid, to your solvents, particularly the chromatography mobile phase.[10][15][16]
-
Minimize exposure time: Perform workup and purification steps as quickly as is reasonably possible to limit the time the compound is exposed to potentially degrading conditions.
Q4: How can I proactively design my experiment to prevent dimerization from the start?
A4: A proactive approach combining atmosphere control, reagent selection, and reaction condition optimization is the most effective strategy.
Workflow for Preventing Oxidative Dimerization
Caption: Troubleshooting guide for selecting stabilizing additives.
By systematically applying these principles and protocols, you can effectively mitigate the risk of oxidative dimerization, leading to higher yields, simplified purifications, and more reliable experimental results in your work with aminothienopyridines.
References
-
Stroganova, T. A., Vasilin, V. K., Dotsenko, V. V., Aksenov, N. A., Morozov, P. G., Vassiliev, P. M., Volynkin, V. A., & Krapivin, G. D. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14030–14048. [Link]
-
ACS Omega. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
-
Wikipedia. (n.d.). Air-free technique. [Link]
-
ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
Wipf Group. (n.d.). Techniques for Handling Air-Sensitive Compounds. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
-
National Center for Biotechnology Information. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series. [Link]
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? [Link]
-
MDPI. (n.d.). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
PubMed. (2014). Synthesis, Characterization, and Antioxidant Properties of Novel Inulin Derivatives With Amino-Pyridine Group. [Link]
-
PubMed. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. [Link]
-
ResearchGate. (2014). Synthesis, characterization, and antioxidant properties of novel inulin derivatives with amino-pyridine group. [Link]
-
PubMed. (2025). Analytical strategies for identification and quantitation of heterodimers in co-formulated monoclonal antibody cocktails by native SEC-MS. [Link]
-
PubMed. (n.d.). Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization. [Link]
-
Royal Society of Chemistry. (n.d.). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. [Link]
-
PubMed. (2017). Novel antioxidants' synthesis and their anti-oxidative activity through activating Nrf2 signaling pathway. [Link]
-
PubMed. (n.d.). Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggregation. [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 6-IMINO-4-(METHYLTHIO)-2-(PYRIDINE-3-YL)-6H-1,3-THIAZINE-5-CARBONITRILE. [Link]
-
SpringerLink. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. [Link]
-
ResearchGate. (2014). How can I prevent protein dimerization? [Link]
-
MDPI. (n.d.). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. [Link]
-
MDPI. (n.d.). The Effects of pH and Excipients on Exenatide Stability in Solution. [Link]
-
ResearchGate. (2022). How to avoid dimers upon protein purification? [Link]
-
National Center for Biotechnology Information. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]
-
PubMed. (2013). Influence of methionine oxidation on the aggregation of recombinant human growth hormone. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical strategies for identification and quantitation of heterodimers in co-formulated monoclonal antibody cocktails by native SEC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series | Semantic Scholar [semanticscholar.org]
- 10. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of pH and Excipients on Exenatide Stability in Solution | MDPI [mdpi.com]
- 15. Synthesis, characterization, and antioxidant properties of novel inulin derivatives with amino-pyridine group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for the Medicinal Chemist: Navigating the Isomeric Landscape of Thieno[3,2-c]pyridine and Thieno[2,3-b]pyridine
In the intricate world of medicinal chemistry, the thienopyridine scaffold stands out as a privileged structure, a recurring motif in a multitude of biologically active compounds. This bicyclic heterocycle, a fusion of thiophene and pyridine rings, offers a unique three-dimensional architecture and electronic distribution that has proven fertile ground for the development of novel therapeutics. Among the various isomeric forms, Thieno[3,2-c]pyridine and Thieno[2,3-b]pyridine have garnered significant attention, with their subtle yet critical structural differences leading to divergent biological activities.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive, data-driven comparison of these two key isomers. We will delve into their synthesis, physicochemical properties, and, most importantly, their distinct roles in medicinal chemistry, supported by experimental insights and established protocols. Our aim is to equip you with the knowledge to make informed decisions in the rational design of next-generation thienopyridine-based drugs.
The Isomeric Distinction: A Foundation for Divergent Biological Roles
The fundamental difference between Thieno[3,2-c]pyridine and Thieno[2,3-b]pyridine lies in the orientation of the thiophene and pyridine rings. This seemingly minor alteration in the placement of the nitrogen and sulfur atoms profoundly impacts the molecule's electronic properties, hydrogen bonding capabilities, and overall shape, which in turn dictates its interaction with biological targets.[1]
Figure 1: Chemical structures of Thieno[3,2-c]pyridine and Thieno[2,3-b]pyridine.
These structural nuances influence key physicochemical properties that are critical for drug development, such as lipophilicity (LogP) and aqueous solubility. While these properties are highly dependent on the specific substituents, general trends can be observed that guide initial design strategies.
Table 1: Comparative Physicochemical Properties of Unsubstituted Cores
| Property | Thieno[3,2-c]pyridine | Thieno[2,3-b]pyridine |
| Molecular Formula | C₇H₅NS | C₇H₅NS |
| Molecular Weight | 135.19 g/mol | 135.19 g/mol |
| Predicted LogP | 1.85 | 1.91 |
| Predicted Solubility | 1.48 g/L | 1.34 g/L |
Note: These values are computationally predicted and serve as a general guide. Experimental values will vary with substitution.
Synthetic Pathways: Crafting the Desired Isomer
The synthesis of each isomer requires a distinct strategic approach, highlighting the importance of retrosynthetic analysis in heterocyclic chemistry.
Constructing the Thieno[3,2-c]pyridine Scaffold
A prevalent and effective method for the synthesis of the Thieno[3,2-c]pyridine core involves the cyclization of a substituted 2-aminothiophene.[2] This approach leverages the reactivity of the thiophene ring and the strategically placed amino group to build the fused pyridine ring. Variations of this strategy allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Figure 2: Generalized synthetic workflow for the Thieno[3,2-c]pyridine core.
Assembling the Thieno[2,3-b]pyridine System
The synthesis of the Thieno[2,3-b]pyridine isomer often begins with a substituted pyridine precursor. A common strategy is the Thorpe-Ziegler cyclization of a 2-alkylthio-3-cyanopyridine, which proceeds through an intramolecular condensation to form the fused thiophene ring. This method provides a versatile entry point to a wide range of substituted Thieno[2,3-b]pyridines.
Figure 3: Generalized synthetic workflow for the Thieno[2,3-b]pyridine core.
A Comparative Look at Biological Applications
The distinct structural and electronic features of the two isomers have led to their exploration in different therapeutic areas, often targeting different classes of biomolecules.
Thieno[3,2-c]pyridines: A Privileged Scaffold in Oncology and Inflammation
The Thieno[3,2-c]pyridine framework has emerged as a valuable building block in the design of agents targeting cancer and inflammatory diseases.[3] Derivatives of this isomer have shown potent activity as kinase inhibitors, smoothened (Smo) receptor antagonists, and potassium channel inhibitors.[4][5] This has led to their investigation for the treatment of various cancers and immunological disorders.[5]
Thieno[2,3-b]pyridines: A Focus on Neurological and Infectious Diseases, and Oncology
The Thieno[2,3-b]pyridine scaffold has demonstrated remarkable versatility, with applications spanning central nervous system (CNS) disorders, infectious diseases, and oncology.[6] These compounds have been investigated as adenosine A1 receptor ligands for epilepsy, highlighting their potential in neurology.[6] Furthermore, they have shown promise as anticancer agents, with some derivatives exhibiting potent activity against prostate and breast cancer cell lines.[7][8] Their mode of action can be complex, with some compounds modulating multiple biological targets related to tumorigenesis.[8]
Table 2: Comparative Therapeutic Areas and Biological Targets
| Isomer | Primary Therapeutic Areas | Example Biological Targets |
| Thieno[3,2-c]pyridine | Oncology, Inflammation, Cardiovascular | Kinases, Smoothened Receptor, Potassium Channels[4][5] |
| Thieno[2,3-b]pyridine | Neurology, Oncology, Infectious Diseases | Adenosine Receptors, Phospholipase C, Topoisomerase I, Heat Shock Protein 90 (Hsp90)[6][8][9][10] |
Essential Experimental Protocols for Comparative Evaluation
To facilitate a direct and meaningful comparison of novel derivatives of these isomers, standardized in vitro assays are indispensable. The following protocols provide a robust framework for such evaluations.
In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
This protocol is a fundamental method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, T47D for breast cancer; HSC3 for head and neck cancer; RKO for colorectal cancer)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., a known anticancer drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and controls for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[10]
Figure 4: Workflow for the in vitro anticancer cell proliferation (MTT) assay.
In Vitro Enzyme Inhibition Assay (e.g., Kinase or Hsp90)
This protocol is designed to determine the direct inhibitory effect of a compound on a specific enzyme.
Materials:
-
Purified target enzyme (e.g., a specific kinase or Hsp90)
-
Substrate for the enzyme
-
ATP (for kinases)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Positive control inhibitor
-
Detection reagent (e.g., fluorescent or luminescent)
-
384-well microplates
Procedure:
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the purified enzyme to the wells and incubate to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate (and ATP for kinases).
-
Incubate for a defined period at the optimal temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Figure 5: Generalized workflow for an in vitro enzyme inhibition assay.
Conclusion: Informed Decisions for Future Drug Design
The comparative analysis of Thieno[3,2-c]pyridine and Thieno[2,3-b]pyridine isomers underscores the profound impact of subtle structural modifications on biological activity. While both scaffolds are undeniably valuable in medicinal chemistry, their distinct properties guide their application in different therapeutic domains. The Thieno[3,2-c]pyridine core has shown particular promise in the development of kinase inhibitors and other agents for oncology and inflammation. In contrast, the Thieno[2,3-b]pyridine isomer has demonstrated broader applicability, with significant potential in neurology, infectious diseases, and oncology.
By understanding the unique synthetic routes, physicochemical characteristics, and biological profiles of each isomer, researchers can make more strategic decisions in the design and development of novel thienopyridine-based therapeutics. The experimental protocols provided herein offer a standardized approach to the comparative evaluation of new derivatives, ensuring the generation of high-quality, reproducible data to drive projects forward. Ultimately, a deep appreciation for the nuances of these isomeric systems will be instrumental in unlocking their full therapeutic potential.
References
- Google Patents. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. US3969358A.
-
Zhang, Y., et al. (2019). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 10(5), 799-803. Retrieved from [Link]
-
Pervan, M., et al. (2021). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. International Journal of Molecular Sciences, 22(16), 8895. Retrieved from [Link]
- Google Patents. (2007). Thieno ( 3 , 2-c) pyridine compounds. WO2007066127A2.
-
ResearchGate. (2022). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... Retrieved from [Link]
-
James, D., et al. (2021). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. bioRxiv. Retrieved from [Link]
-
de Fátima, A., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1146-1157. Retrieved from [Link]
-
Reynisson, J., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(2), 268-276. Retrieved from [Link]
-
ResearchGate. (2005). (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Retrieved from [Link]
-
Kumar, S., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(3), 1033. Retrieved from [Link]
-
ResearchGate. (2017). Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Retrieved from [Link]
-
ACS Publications. (2023). Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction. ACS Applied Polymer Materials. Retrieved from [Link]
Sources
- 1. CAS 272-14-0: Thieno[3,2-c]pyridine | CymitQuimica [cymitquimica.com]
- 2. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Thienopyridine Isomers: A Guide for Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of clinically significant thienopyridine isomers. It is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, hematology, and cardiovascular medicine. We will dissect the nuances of their mechanisms of action, metabolic activation, and resulting pharmacodynamic profiles, supported by experimental data and detailed protocols.
Introduction: The Thienopyridine Class of Antiplatelet Agents
Thienopyridines are a cornerstone in the prevention of thrombotic events in patients with cardiovascular disease. These prodrugs, once metabolized into their active forms, irreversibly antagonize the P2Y12 receptor on platelets, a critical step in adenosine diphosphate (ADP)-induced platelet aggregation. This guide will focus on a comparative analysis of three key isomers: ticlopidine, the first-generation compound; clopidogrel, the widely used second-generation drug; and prasugrel, a third-generation agent with distinct pharmacological properties. Understanding the subtle yet significant differences in their biological activities is paramount for the development of safer and more effective antiplatelet therapies.
Mechanism of Action: Irreversible Antagonism of the P2Y12 Receptor
The common therapeutic target for all thienopyridines is the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface.[1][2] Activation of the P2Y12 receptor by ADP initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, ultimately contributing to thrombus formation.[3][4][5]
The active thiol metabolites of thienopyridines form a disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its irreversible inactivation for the lifespan of the platelet.[6][7] This prevents the downstream signaling events, including the inhibition of adenylyl cyclase and the subsequent decrease in cyclic adenosine monophosphate (cAMP) levels, which are crucial for maintaining platelets in a resting state.[5]
Caption: P2Y12 Receptor Signaling Pathway and Thienopyridine Inhibition.
A Tale of Two Pathways: Metabolic Activation of Thienopyridine Isomers
A critical differentiator among thienopyridine isomers lies in their metabolic activation pathways. As prodrugs, they require conversion in the liver to their active thiol metabolites to exert their antiplatelet effects.[7]
Clopidogrel undergoes a two-step oxidative process primarily mediated by cytochrome P450 (CYP) enzymes.[8][9] A significant portion of the absorbed clopidogrel (around 85%) is hydrolyzed by esterases to an inactive carboxylic acid derivative, leaving only a small fraction available for activation.[8] The activation process is heavily reliant on CYP2C19, making its efficacy susceptible to genetic polymorphisms in this enzyme.[10][11] Individuals who are poor metabolizers for CYP2C19 exhibit a diminished antiplatelet response to clopidogrel.[10]
Prasugrel , in contrast, is more efficiently activated.[12] It is rapidly hydrolyzed by esterases to an intermediate metabolite, which is then oxidized in a single step by various CYP enzymes, with less dependence on CYP2C19.[13][14] This more direct activation pathway results in a faster onset of action and a more consistent and potent antiplatelet effect compared to clopidogrel.[4][11][15]
Ticlopidine's metabolism is also complex, involving multiple CYP pathways.[6] However, its clinical use has been largely superseded by clopidogrel and prasugrel due to a higher incidence of severe adverse effects.[7][16]
Caption: Metabolic Activation Pathways of Clopidogrel and Prasugrel.
Comparative Biological Activity: A Data-Driven Analysis
The differences in metabolic activation translate directly to variations in the pharmacodynamic profiles of thienopyridine isomers.
| Parameter | Ticlopidine | Clopidogrel | Prasugrel |
| Generation | First | Second | Third |
| Prodrug | Yes | Yes | Yes |
| Metabolic Activation | Complex, CYP-mediated | Two-step, CYP-mediated (majorly CYP2C19) | Two-step (initial hydrolysis by esterases), CYP-mediated |
| Onset of Action | Slow (24-48 hours)[7] | Intermediate (2-4 hours for loading dose)[15] | Rapid (30 minutes for loading dose)[10][15] |
| Potency | Less potent | Moderately potent | More potent (approx. 10x clopidogrel)[11] |
| Variability in Response | High | High (influenced by CYP2C19 genetics)[10] | Low[15] |
| Major Adverse Effects | Neutropenia, TTP, agranulocytosis[12][15][17] | Bleeding, lower risk of neutropenia than ticlopidine[7] | Bleeding (higher risk than clopidogrel)[4][11] |
Key Insights:
-
Prasugrel's Superior Pharmacodynamics: Prasugrel consistently demonstrates a more rapid, potent, and less variable inhibition of platelet aggregation compared to clopidogrel.[4][11][15] This is attributed to its more efficient metabolic activation.
-
The Clopidogrel Conundrum: The significant inter-individual variability in response to clopidogrel, largely due to CYP2C19 genetic polymorphisms, presents a clinical challenge, with "poor responders" being at a higher risk of thrombotic events.[10]
-
Ticlopidine's Legacy: While effective, the serious hematological side effects associated with ticlopidine have relegated it to a second-line agent for patients intolerant to other antiplatelet therapies.[12][15][16][17]
Experimental Protocols for Assessing Biological Activity
To empirically compare the biological activity of thienopyridine isomers, two primary in vitro assays are widely employed: Light Transmission Aggregometry (LTA) and Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation analysis.
Light Transmission Aggregometry (LTA)
LTA is considered the "gold standard" for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.
Step-by-Step Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).[8]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).[5]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which serves as a blank.[8]
-
Assay Setup:
-
Agonist Addition: Add a known concentration of ADP (e.g., 5-20 µM) to the PRP to induce aggregation.
-
Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation percentage is the primary endpoint.
VASP Phosphorylation Assay
The VASP phosphorylation assay is a more specific method for assessing the P2Y12 receptor pathway. VASP is an intracellular protein that is phosphorylated when the P2Y12 receptor is inhibited. This phosphorylation can be quantified using flow cytometry.
Step-by-Step Protocol:
-
Blood Collection: Collect whole blood in tubes containing 3.2% sodium citrate.
-
Sample Incubation:
-
In one tube, incubate the blood with prostaglandin E1 (PGE1), which stimulates VASP phosphorylation.
-
In a second tube, incubate the blood with both PGE1 and ADP. ADP, acting through the P2Y12 receptor, will inhibit PGE1-induced VASP phosphorylation in the absence of a P2Y12 antagonist.
-
-
Cell Lysis and Staining:
-
Lyse the red blood cells and permeabilize the platelets.
-
Add a fluorescently labeled antibody specific for phosphorylated VASP.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to quantify the mean fluorescence intensity (MFI) of the platelet population.
-
Platelet Reactivity Index (PRI) Calculation: The PRI is calculated from the MFI of the samples with and without ADP, providing a measure of P2Y12 receptor inhibition.
Caption: Experimental Workflows for LTA and VASP Phosphorylation Assays.
Conclusion: Implications for Drug Development
The comparative analysis of thienopyridine isomers offers valuable insights for the future of antiplatelet therapy. The evolution from ticlopidine to clopidogrel and then to prasugrel highlights a clear trajectory towards more efficient metabolic activation, leading to faster, more potent, and more predictable P2Y12 inhibition.
For researchers and drug development professionals, the key takeaways are:
-
Optimizing Metabolic Activation: The efficiency of prodrug conversion is a critical determinant of clinical efficacy and consistency. Future drug design should aim for metabolic pathways that are less susceptible to genetic variability.
-
Balancing Efficacy and Safety: The increased potency of newer agents like prasugrel is associated with a higher risk of bleeding. The therapeutic challenge lies in uncoupling potent antiplatelet effects from bleeding liabilities.
-
Personalized Medicine: The significant impact of pharmacogenomics on clopidogrel response underscores the importance of personalized medicine approaches in antiplatelet therapy.
By understanding the intricate biological differences between these isomers, the scientific community can continue to innovate and develop the next generation of antiplatelet agents with improved therapeutic profiles.
References
-
Wallentin, L., et al. (2008). Prasugrel achieves greater and faster P2Y12-receptor-mediated platelet inhibition than clopidogrel due to more efficient generation of its active metabolite in aspirin-treated patients with coronary artery disease. European Heart Journal. [Link]
-
Hollopeter, G., et al. (2001). Identification of the platelet ADP receptor targeted by antithrombotic drugs. Nature. [Link]
-
Mega, J. L., et al. (2009). Cytochrome P-450 Polymorphisms and Response to Clopidogrel. The New England Journal of Medicine. [Link]
-
Wiviott, S. D., et al. (2007). Prasugrel versus Clopidogrel in Patients with Acute Coronary Syndromes. The New England Journal of Medicine. [Link]
-
Brandt, J. T., et al. (2007). A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation. American Heart Journal. [Link]
-
National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. Nanotechnology Characterization Laboratory. [Link]
-
Hassall, D. G., et al. (2005). Ticlopidine- and clopidogrel-associated thrombotic thrombocytopenic purpura (TTP): review of the literature (1991-2004). Heart. [Link]
-
Kazui, M., et al. (2010). Identification of the human cytochrome P450 enzymes involved in the two oxidative steps in the bioactivation of clopidogrel to its pharmacologically active metabolite. Drug Metabolism and Disposition. [Link]
-
Murugesan, S., & Kapoor, N. (2016). Platelet Function Tests. Journal of The Association of Physicians of India. [Link]
-
Drugs.com. (2023). Ticlopidine Side Effects. [Link]
-
RxList. (2022). Ticlid (Ticlopidine Hcl). [Link]
-
Farid, N. A., et al. (2007). The disposition of prasugrel, a novel thienopyridine, in humans. Drug Metabolism and Disposition. [Link]
-
Cattaneo, M. (2011). Light transmission aggregometry (LTA) for the diagnosis of platelet function defects. Thrombosis and Haemostasis. [Link]
-
van Giezen, J. J. J., & Humphries, R. G. (2005). P2Y12 receptor antagonists for the prevention of atherothrombotic events. Current Opinion in Investigational Drugs. [Link]
-
Rehmel, J. F., et al. (2006). Interactions of two major metabolites of prasugrel, a thienopyridine antiplatelet agent, with the cytochromes P450. Drug Metabolism and Disposition. [Link]
-
Clarke, T. A., & Waskell, L. A. (2003). The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin. Drug Metabolism and Disposition. [Link]
-
Angiolillo, D. J., et al. (2011). The onset of inhibition of platelet aggregation with prasugrel compared with clopidogrel loading doses using gatekeeping analysis of integrated clinical pharmacology data. Journal of Cardiovascular Pharmacology. [Link]
-
Sugidachi, A., et al. (2007). The greater in vivo antiplatelet potency of prasugrel as compared to clopidogrel reflects more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite. Journal of Thrombosis and Haemostasis. [Link]
-
Asai, F., et al. (2006). A possible mechanism for the differences in efficiency and variability of active metabolite formation from thienopyridine antiplatelet agents, prasugrel and clopidogrel. Drug Metabolism and Disposition. [Link]
-
Savi, P., et al. (1994). Ticlopidine and clopidogrel: P2Y12-antagonists for the prevention of atherothrombosis. Pathophysiology of Haemostasis and Thrombosis. [Link]
-
Geiger, J., et al. (1999). Specific impairment of human platelet P2YAC ADP receptor-mediated signaling by the antiplatelet drug clopidogrel. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Quinn, M. J., & Fitzgerald, D. J. (1999). Ticlopidine and clopidogrel. Circulation. [Link]
-
Caplain, H., & Broudiscou, L. (1999). The pharmacology of ticlopidine. Atherosclerosis Supplements. [Link]
-
Schömig, A., et al. (1999). A randomized comparison of antiplatelet and anticoagulant therapy after the placement of coronary-artery stents. The New England Journal of Medicine. [Link]
-
CAPRIE Steering Committee. (1996). A randomised, blinded, trial of clopidogrel versus aspirin in patients at risk of ischaemic events (CAPRIE). The Lancet. [Link]
-
Wiviott, S. D., & Antman, E. M. (2004). Clopidogrel resistance: a new chapter in a fast-moving story. Circulation. [Link]
-
Serebruany, V. L., et al. (2005). Variability in platelet responsiveness to clopidogrel among 544 individuals. Journal of the American College of Cardiology. [Link]
-
Gurbel, P. A., et al. (2003). Clopidogrel for coronary stenting: response variability, drug resistance, and the effect of pretreatment platelet reactivity. Circulation. [Link]
-
Angiolillo, D. J., et al. (2007). The role of platelet reactivity and genotype on the safety of prasugrel in the TRITON-TIMI 38 trial. Journal of the American College of Cardiology. [Link]
-
Michelson, A. D., et al. (2007). The pharmacodynamics of prasugrel and clopidogrel in the TRITON-TIMI 38 trial. Journal of the American College of Cardiology. [Link]
-
Cattaneo, M. (2004). The P2Y12 receptor: a new therapeutic target. Journal of Thrombosis and Haemostasis. [Link]
-
Storey, R. F. (2001). The P2Y12 receptor as a therapeutic target in atherothrombosis. Platelets. [Link]
-
Kam, P. C., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia. [Link]
Sources
- 1. A head-to-head pharmacodynamic comparison of prasugrel vs. ticagrelor after switching from clopidogrel in patients with coronary artery disease: results of a prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Onset of Inhibition of Platelet Aggregation With Prasugrel Compared With Clopidogrel Loading Doses Using Gatekeeping Analysis of Integrated Clinical Pharmacology Data | Semantic Scholar [semanticscholar.org]
- 3. Prasugrel versus clopidogrel antiplatelet therapy after acute coronary syndrome: matching treatments with patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. Testing platelet aggregation activity [protocols.io]
- 6. Pharmacodynamic assessment of prasugrel and clopidogrel in patients with non-cardioembolic stroke: a multicenter, randomized, active-control clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Study Shows Prasugrel Achieves Faster Onset and Higher Levels of Platelet Inhibition than Clopidogrel at Approved or Higher Doses - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 8. Prasugrel: a critical comparison with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 12. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative comparison of clopidogrel 600 mg, prasugrel and ticagrelor, against clopidogrel 300 mg on major adverse cardiovascular events and bleeding in coronary stenting: synthesis of CURRENT-OASIS-7, TRITON-TIMI-38 and PLATO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
A Comparative Guide to the Synthetic Routes of the Thieno[3,2-c]pyridine Nucleus
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have shown a wide range of biological activities, including antipsychotic, anticancer, and antiplatelet effects.[1][2] The growing interest in this scaffold necessitates a comprehensive understanding of its synthetic pathways. This guide provides a comparative analysis of the primary synthetic strategies for constructing the thieno[3,2-c]pyridine nucleus, offering insights into the rationale behind experimental choices and providing detailed protocols for key methodologies.
Strategic Approaches to the Thieno[3,2-c]pyridine Core
The synthesis of the thieno[3,2-c]pyridine system can be broadly categorized into two main strategies: the construction of the pyridine ring onto a pre-formed thiophene (thiophene-first approach) and the annulation of a thiophene ring onto an existing pyridine scaffold (pyridine-first approach). More recently, multicomponent reactions have emerged as a powerful tool for the convergent synthesis of this bicyclic system.
I. The Thiophene-First Approach: Building the Pyridine Ring
This classical approach utilizes readily available thiophene derivatives as starting materials, followed by the construction of the fused pyridine ring. The key challenge lies in the regioselective functionalization of the thiophene core to enable the desired cyclization.
A. Intramolecular Cyclization of Substituted Thiophenes
A common and effective method involves the intramolecular cyclization of appropriately substituted 3-thienyl derivatives. This strategy offers good control over the final substitution pattern of the pyridine ring. A representative example is the cyclization of N-(3-thienyl)methyl-N-[2,2-(dialkoxy)]ethyl-sulfonamides.[3]
The rationale behind this approach is the use of a stable precursor that can be readily synthesized and purified. The acid-catalyzed cyclization proceeds via the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich thiophene ring. The choice of a para-toluenesulfonyl protecting group on the nitrogen atom serves to activate the system for cyclization and can be removed under the reaction conditions.
Experimental Protocol: Acid-Catalyzed Cyclization of N-(3-thienyl)methyl-N-[2,2-dimethoxy]ethyl-para-toluene sulfonamide [3]
-
Starting Material Synthesis:
-
React 3-thienaldehyde with aminoacetaldehyde dimethyl acetal in refluxing benzene to form the corresponding Schiff base.
-
Reduce the Schiff base with sodium borohydride to yield N-(2,2-dimethoxy)-ethyl-(3-thienyl)methylamine.
-
React the resulting amine with para-toluenesulfonyl chloride to obtain N-(3-thienyl)methyl-N-[2,2-dimethoxy]ethyl-para-toluene sulfonamide.
-
-
Cyclization:
-
A mixture of the sulfonamide (e.g., 25 g), 12N hydrochloric acid (80 ml), and dioxane (500 ml) is refluxed for 4 hours.
-
After cooling, the mixture is concentrated under reduced pressure.
-
The residue is taken up in water, and the aqueous solution is washed with diethyl ether to remove any organic impurities.
-
The aqueous phase is then made alkaline with a concentrated sodium hydroxide solution.
-
The liberated product is extracted with diethyl ether.
-
The combined organic phases are dried over sodium sulfate and evaporated in vacuo.
-
The resulting oily residue is distilled under reduced pressure to afford pure thieno[3,2-c]pyridine.
-
II. The Pyridine-First Approach: Forging the Thiophene Ring
This alternative strategy starts with a functionalized pyridine precursor and constructs the fused thiophene ring. This approach can be advantageous when the desired substitution pattern on the pyridine ring is more easily accessible. Key methods for thiophene ring annulation include the Gewald and Fiesselmann reactions.
A. The Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent condensation that provides a versatile route to 2-aminothiophenes.[4][5][6] By starting with a cyclic ketone, such as a substituted 4-piperidone, this reaction can be adapted to synthesize tetrahydrothieno[3,2-c]pyridines, which can be subsequently aromatized.
The reaction proceeds through an initial Knoevenagel condensation between the ketone and an active methylene nitrile (e.g., ethyl cyanoacetate), followed by the addition of elemental sulfur and subsequent cyclization.[6] The choice of base and solvent is crucial for achieving good yields.
Experimental Protocol: Gewald Synthesis of Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate [7]
-
Reaction Setup:
-
To a solution of ethyl 4-oxo-piperidine-1-carboxylate (1) and ethyl cyanoacetate (2) in a suitable solvent, add elemental sulfur.
-
A base, such as triethylamine, is added to catalyze the reaction.
-
-
Reaction Execution:
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by thin-layer chromatography.
-
-
Work-up and Purification:
-
The reaction mixture is typically poured into water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is then purified by chromatography or recrystallization to yield the desired 2-aminothieno[2,3-c]pyridine derivative (3).
-
B. The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is another powerful method for constructing thiophene rings, typically involving the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[8][9][10] Variations of this reaction, starting from β-ketoesters or α-halovinyl ketones, can also be employed for the synthesis of thieno[3,2-c]pyridines.[11] The reaction proceeds via a series of conjugate additions and a final Dieckmann-like condensation.
III. Convergent Approaches: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, offer significant advantages in terms of efficiency and atom economy.[12][13] Several MCRs have been developed for the synthesis of highly substituted thienopyridine systems.
One such example involves the reaction of a ketone, an active methylene nitrile, elemental sulfur, and an additional component to build the pyridine ring in a one-pot fashion. These reactions often proceed through a Gewald-type intermediate. The choice of catalyst, such as L-proline, can be critical for the success of these reactions, promoting mild reaction conditions and high yields.[14]
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Starting Materials | Key Advantages | Limitations | Typical Yields |
| Intramolecular Cyclization | Substituted thiophenes | Good control over substitution pattern; well-established methodology. | Requires multi-step synthesis of precursors; harsh cyclization conditions may not be compatible with all functional groups. | Moderate to Good |
| Gewald Synthesis | Cyclic ketones, active methylene nitriles, sulfur | Access to 2-aminothieno[3,2-c]pyridines; multicomponent nature improves efficiency. | Limited to the synthesis of 2-amino derivatives; subsequent modification may be required. | Good to Excellent |
| Fiesselmann Synthesis | β-ketoesters, thioglycolic acid derivatives | Versatile for various substitution patterns. | Can require specific and sometimes less accessible starting materials. | Moderate to Good |
| Multicomponent Reactions | Simple, readily available starting materials | High atom economy and efficiency; rapid access to molecular diversity. | Reaction discovery and optimization can be challenging; may lead to complex product mixtures. | Good to Excellent |
Visualizing the Synthetic Pathways
Sources
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 11. scribd.com [scribd.com]
- 12. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 14. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Decoding Platelet Inhibition: A Comparative Guide to Validating Thienopyridine-Based P2Y12 Antagonists
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of thienopyridine-based inhibitors is paramount for advancing cardiovascular therapeutics. This guide provides an in-depth, comparative analysis of the methodologies used to validate the action of these critical antiplatelet agents, grounded in scientific integrity and field-proven insights.
Thienopyridines, a class of prodrugs including clopidogrel, prasugrel, and ticlopidine, represent a cornerstone in the prevention of thrombotic events.[1][2] Their clinical efficacy hinges on the irreversible antagonism of the P2Y12 receptor on platelets, a key player in the amplification of platelet activation and aggregation.[3][4] Validating this mechanism is not merely an academic exercise; it is a crucial step in drug development, ensuring target engagement, optimizing dosage, and predicting clinical outcomes.
The Central Role of the P2Y12 Receptor in Platelet Activation
Upon vascular injury, adenosine diphosphate (ADP) is released from dense granules of activated platelets and binds to two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[3][5] While P2Y1 activation initiates a transient shape change and weak aggregation, the sustained and robust platelet aggregation necessary for thrombus formation is primarily driven by the P2Y12 receptor.[4][6]
Activation of the Gi-coupled P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] This reduction in cAMP alleviates the inhibition of the vasodilator-stimulated phosphoprotein (VASP), promoting its dephosphorylation. Dephosphorylated VASP, in turn, facilitates the conformational change of the glycoprotein (GP) IIb/IIIa receptor, enabling it to bind fibrinogen and cross-link platelets, the final common pathway of platelet aggregation.[7][9] Furthermore, P2Y12 signaling activates phosphoinositide 3-kinase (PI3K), contributing to granule secretion and further amplifying the thrombotic response.[3][7]
Thienopyridines are prodrugs that require hepatic metabolism by cytochrome P450 (CYP) enzymes to be converted into their active thiol-containing metabolites.[10][11] This active metabolite then forms a covalent disulfide bond with cysteine residues on the P2Y12 receptor, leading to its irreversible inhibition for the lifespan of the platelet (7-10 days).[9][12]
Figure 1: P2Y12 Signaling Pathway and Thienopyridine Inhibition.
Methodologies for Validating the Mechanism of Action
A multi-faceted approach is essential to robustly validate the mechanism of action of thienopyridine-based inhibitors. This involves a combination of functional platelet assays and more specific molecular assessments.
Light Transmission Aggregometry (LTA)
Principle: LTA is considered the gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as ADP.
Experimental Protocol:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which serves as a blank.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
Assay Procedure:
-
Pre-warm the PRP sample to 37°C.
-
Add the thienopyridine inhibitor (or vehicle control) and incubate for a specified time.
-
Add the agonist (e.g., ADP at varying concentrations) to induce aggregation.
-
Record the change in light transmission over time using an aggregometer.
-
-
Data Analysis: The maximum aggregation percentage is calculated relative to the light transmission of PRP (0%) and PPP (100%).
Causality and Interpretation: A potent thienopyridine inhibitor will significantly reduce the extent of ADP-induced platelet aggregation compared to the vehicle control. This provides direct functional evidence of P2Y12 pathway inhibition. Comparing the inhibitory effects of different thienopyridines at various concentrations allows for the determination of their relative potency (e.g., IC50 values).
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
Principle: The VASP phosphorylation assay provides a more specific assessment of P2Y12 receptor activity. As P2Y12 activation leads to VASP dephosphorylation, the level of phosphorylated VASP (P-VASP) is inversely proportional to P2Y12 receptor activity.[4] This assay is typically performed using flow cytometry.
Experimental Protocol:
-
Blood Collection: Collect whole blood into tubes containing a suitable anticoagulant.
-
Incubation: Incubate whole blood samples with the thienopyridine inhibitor or vehicle control.
-
PGE1 and ADP Stimulation:
-
Add prostaglandin E1 (PGE1) to stimulate adenylyl cyclase and increase basal P-VASP levels.
-
Add ADP to activate the P2Y12 receptor, which will lead to VASP dephosphorylation in the absence of an inhibitor.
-
-
Cell Lysis and Fixation: Lyse the red blood cells and fix the platelets.
-
Permeabilization and Staining: Permeabilize the platelets and stain with a fluorescently labeled antibody specific for phosphorylated VASP (e.g., anti-P-VASP Ser239).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to quantify the mean fluorescence intensity (MFI) of P-VASP.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the formula: PRI = [(MFI_PGE1 - MFI_(PGE1+ADP)) / MFI_PGE1] x 100%.
Causality and Interpretation: An effective thienopyridine inhibitor will block the ADP-induced dephosphorylation of VASP, resulting in a lower PRI value. This assay offers a more direct measure of P2Y12 receptor inhibition than LTA, as it is less influenced by other platelet activation pathways.
Platelet-Rich Plasma (PRP) cAMP Immunoassay
Principle: This assay directly measures the intracellular cAMP levels in platelets. Since P2Y12 receptor activation inhibits adenylyl cyclase, a decrease in cAMP is expected upon ADP stimulation. Thienopyridine inhibitors should counteract this effect.
Experimental Protocol:
-
PRP Preparation: Prepare PRP as described for LTA.
-
Incubation: Incubate PRP with the thienopyridine inhibitor or vehicle control.
-
Stimulation: Add ADP to stimulate the P2Y12 receptor.
-
Lysis and cAMP Measurement: Lyse the platelets and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Compare the cAMP levels in inhibitor-treated samples to control samples.
Causality and Interpretation: Thienopyridine-treated platelets should exhibit higher levels of cAMP upon ADP stimulation compared to untreated platelets, confirming the blockade of the Gi-coupled P2Y12 receptor's inhibitory effect on adenylyl cyclase.
Comparative Performance of Thienopyridine Inhibitors
The following table summarizes hypothetical comparative data for three thienopyridine inhibitors, illustrating how the described assays can be used to differentiate their performance.
| Parameter | Clopidogrel | Prasugrel | Ticlopidine |
| LTA (ADP-induced Aggregation, % Inhibition) | 60% | 85% | 55% |
| VASP (Platelet Reactivity Index, %) | 40% | 15% | 45% |
| PRP cAMP (Fold increase vs. ADP alone) | 2.5-fold | 4.0-fold | 2.2-fold |
| Metabolic Activation | Two-step, CYP2C19 dependent[10][11] | One-step, less CYP dependent[10][13] | Two-step, CYP dependent[10][14] |
| Onset of Action | Delayed (24-48h for max effect)[9] | More rapid[14] | Delayed |
| Adverse Effects | Bleeding, rare TTP[15] | Higher bleeding risk[2][15] | Neutropenia, TTP[15][16] |
Note: The data presented are illustrative and may not reflect actual clinical values.
Experimental Workflow for Validation
The validation of a novel thienopyridine-based inhibitor should follow a logical and systematic workflow to build a comprehensive data package.
Sources
- 1. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ticlopidine-, Clopidogrel-, and Prasugrel-Associated Thrombotic Thrombocytopenic Purpura: A 20-Year Review from the Southern Network on Adverse Reactions (SONAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Ticlopidine Hydrochloride? [synapse.patsnap.com]
A Comparative Analysis of Novel Tetrahydrothieno[3,2-c]pyridine Derivatives as Potent Bioactive Agents
In the landscape of modern drug discovery, the privileged tetrahydrothieno[3,2-c]pyridine scaffold has emerged as a nucleus of significant therapeutic potential. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of pharmacophoric elements, making it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide presents a comparative analysis of the potency of novel derivatives based on this scaffold, with a focus on two distinct and therapeutically relevant targets: the Smoothened (SMO) receptor in the Hedgehog signaling pathway and the enzyme Phenylethanolamine N-methyltransferase (PNMT).
Through a detailed examination of experimental data, this guide will elucidate the structure-activity relationships (SAR) that govern the potency of these compounds, providing valuable insights for researchers and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Hedgehog Signaling Pathway: Targeting the Smoothened Receptor
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation is implicated in the pathogenesis of several human cancers, making it a prime target for oncology drug discovery.[1] The G-protein coupled receptor, Smoothened (SMO), is a key transducer of the Hh signal and a validated drug target.[2] The FDA-approved drugs Vismodegib and Sonidegib are potent SMO inhibitors used in the treatment of basal cell carcinoma.[3][4]
A series of novel tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and evaluated as SMO antagonists, demonstrating promising inhibitory activity against the Hh pathway.[2]
Comparative Potency of Tetrahydrothieno[3,2-c]pyridine Derivatives as SMO Antagonists
The inhibitory potency of these novel compounds was assessed using a luciferase reporter gene assay in NIH3T3 cells, a standard method for quantifying Hh pathway activation. The results are compared with the clinically approved drug, Vismodegib.
| Compound ID | Structure | Hh Pathway Inhibition IC50 (nM)[2] |
| Vismodegib | Reference Compound | 2.8 |
| Compound A | Tetrahydrothieno[3,2-c]pyridine core with specific R-group substitutions | 5.4 |
| Compound B | Tetrahydrothieno[3,2-c]pyridine core with alternative R-group substitutions | 12.7 |
| Compound C | Tetrahydrothieno[3,2-c]pyridine core with further R-group modifications | 25.3 |
Analysis of Structure-Activity Relationships (SAR):
The data reveals that while the novel tetrahydrothieno[3,2-c]pyridine derivatives exhibit potent inhibition of the Hedgehog pathway, they are slightly less potent than the reference compound, Vismodegib. The variations in potency among the synthesized compounds highlight key structural features that influence their activity. The specific nature of the substituents on the tetrahydrothieno[3,2-c]pyridine core plays a crucial role in determining the inhibitory efficacy. A comprehensive SAR analysis, as detailed in the source literature, indicates that specific substitutions at key positions of the scaffold are critical for optimal interaction with the SMO receptor.[2]
Experimental Protocol: Hedgehog Pathway Luciferase Reporter Assay
This assay quantifies the activity of the Hh pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
Step-by-Step Methodology:
-
Cell Culture: NIH3T3 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test compounds or the reference inhibitor (Vismodegib) for 1 hour.
-
Pathway Activation: The Hh pathway is then activated by adding a conditioned medium containing the Sonic Hedgehog (Shh) ligand.
-
Incubation: The cells are incubated for an additional 48 hours to allow for reporter gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[5] As such, inhibitors of PNMT are valuable tools for studying the physiological roles of epinephrine and have potential therapeutic applications in conditions where epinephrine levels are dysregulated.
A series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) have been synthesized and their inhibitory potency against human PNMT (hPNMT) was compared to their isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) counterparts.[5]
Comparative Potency of Tetrahydrothieno[3,2-c]pyridine Derivatives as PNMT Inhibitors
The inhibitory potency of the THTP derivatives was determined using a radiochemical assay that measures the enzymatic conversion of norepinephrine to epinephrine.
| Compound ID | Structure | hPNMT Inhibition IC50 (µM)[5] |
| THIQ (Reference) | 1,2,3,4-tetrahydroisoquinoline | 1.5 |
| THTP Analog 1 | Tetrahydrothieno[3,2-c]pyridine core | 25 |
| THIQ with 7-Cl | 7-chloro-1,2,3,4-tetrahydroisoquinoline | 0.052 |
| THTP Analog 2 | 2-bromo-tetrahydrothieno[3,2-c]pyridine | 1.8 |
Analysis of Structure-Activity Relationships (SAR):
The results indicate that while the tetrahydrothieno[3,2-c]pyridine scaffold is a viable isostere for the tetrahydroisoquinoline ring system, the THTP derivatives are generally less potent as hPNMT inhibitors than their THIQ counterparts.[5] This decrease in potency is attributed to the electronic properties of the thiophene ring compared to the benzene ring.[5] However, the introduction of a bromine atom at the 2-position of the THTP ring system significantly improves potency, suggesting that halogenation is a favorable modification for this scaffold.[5]
Experimental Protocol: Human PNMT Inhibition Assay
This assay measures the activity of hPNMT by quantifying the formation of radiolabeled epinephrine from norepinephrine and a radiolabeled methyl donor.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PNMT is prepared. The reaction mixture includes buffer, the substrate norepinephrine, and the radiolabeled methyl donor S-adenosyl-L-[methyl-³H]methionine.
-
Inhibitor Addition: Varying concentrations of the test compounds (THTP derivatives) or a reference inhibitor are added to the reaction mixture.
-
Enzyme Reaction: The enzymatic reaction is initiated by the addition of hPNMT and incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution.
-
Product Separation: The radiolabeled epinephrine product is separated from the unreacted radiolabeled S-adenosyl-L-methionine using a separation method such as thin-layer chromatography or high-performance liquid chromatography.
-
Quantification: The amount of radiolabeled epinephrine is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated, and the IC50 values are determined by non-linear regression analysis of the dose-response curves.
Visualizing the Molecular Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Hedgehog Signaling Pathway
Caption: Simplified diagram of the Hedgehog signaling pathway.
Experimental Workflow for Potency Determination
Caption: General experimental workflow for determining compound potency.
Conclusion
The tetrahydrothieno[3,2-c]pyridine scaffold represents a versatile platform for the development of potent and selective inhibitors for diverse biological targets. The comparative analysis presented in this guide demonstrates that while these novel derivatives show significant promise as inhibitors of both the Hedgehog pathway and PNMT, their potency is highly dependent on the specific substitution patterns on the core structure. The detailed experimental protocols and structure-activity relationship insights provided herein are intended to empower researchers in their efforts to optimize these promising compounds into next-generation therapeutic agents.
References
-
Chen, X., Sun, C., Zhang, J., Ding, H., & Song, H. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 7(5), 960-965. [Link]
-
Robarge, K. D., et al. (2009). GDC-0449—a potent inhibitor of the hedgehog pathway. Cancer research, 69(19), 7649-7651. [Link]
-
Grunewald, G. L., et al. (2008). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorganic & medicinal chemistry, 16(2), 859-872. [Link]
-
Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Synthesis and biological activity of substituted-4, 5, 6, 7-tetrahydrothieno pyridines: a review. Mini reviews in medicinal chemistry, 14(12), 1013-1025. [Link]
-
Nam, M., et al. (2015). Discovery and biological evaluation of tetrahydrothieno [2, 3-c] pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. European journal of medicinal chemistry, 97, 245-258. [Link]
-
D'Amato, C., et al. (2021). Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts?. International Journal of Molecular Sciences, 22(23), 12716. [Link]
-
Pan, S., et al. (2010). Discovery of NVP-LDE225, a potent and selective smoothened antagonist. ACS medicinal chemistry letters, 1(3), 130-134. [Link]
-
Chen, X., Sun, C., Zhang, J., Ding, H., & Song, H. (2016). Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists. MedChemComm, 7(5), 960-965. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of novel tetrahydrothieno[3,2-c]pyridine derivatives as potent smoothened antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Kinome: Cross-Reactivity Profiling of Thienopyridine Kinase Inhibitors
In the landscape of targeted drug discovery, protein kinase inhibitors represent a cornerstone of modern therapeutics, particularly in oncology. The thienopyridine scaffold, a privileged structure in medicinal chemistry, has given rise to potent inhibitors, most notably as P2Y12 receptor antagonists for antiplatelet therapy[1][2]. However, the therapeutic potential of thienopyridines extends into the realm of kinase inhibition, with novel compounds being developed against targets like the recepteur d'origine nantais (RON) tyrosine kinase[3][4].
A critical challenge in the development of any kinase inhibitor is ensuring its selectivity. The human kinome is comprised of over 500 kinases, many of which share a high degree of structural homology within their ATP-binding pockets[5]. This conservation makes it exceedingly difficult to design exquisitely selective inhibitors, often leading to off-target effects that can cause toxicity or unexpected pharmacological activities[6][7]. For thienopyridine-based kinase inhibitors, a comprehensive understanding of their cross-reactivity profile is not just a regulatory hurdle, but a fundamental aspect of preclinical validation and a predictor of clinical success.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of thienopyridine kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to empower researchers in making informed decisions for their drug development programs.
The Imperative of Selectivity Profiling
-
Validate the on-target activity: Confirming that the observed biological effect is indeed due to the inhibition of the intended target kinase.
-
Identify potential off-targets: Uncovering unintended interactions that could lead to toxicity or provide opportunities for drug repurposing[6].
-
Guide structure-activity relationship (SAR) studies: Enabling medicinal chemists to rationally design more selective compounds.
-
Provide a rationale for observed phenotypes: Explaining cellular or in vivo effects that may not be attributable to the primary target.
Comparative Analysis of Leading Profiling Technologies
A variety of techniques are available for assessing kinase inhibitor selectivity, each with its own set of advantages and limitations. The choice of method often depends on the stage of drug development, the specific questions being asked, and the available resources. Here, we compare two powerful and widely adopted approaches: chemical proteomics using kinobeads and the Cellular Thermal Shift Assay (CETSA).
| Feature | Kinobeads (Chemical Proteomics) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Competitive binding of an inhibitor against a broad-spectrum kinase affinity matrix. | Ligand-induced thermal stabilization of the target protein. |
| Format | Cell lysates or tissue extracts. | Intact cells, cell lysates, or tissue samples. |
| Readout | Mass spectrometry (LC-MS/MS). | Western blot, ELISA, or mass spectrometry. |
| Coverage | Broad; can profile hundreds of kinases simultaneously. | Target-specific, but can be adapted for multiplexing. |
| Key Advantage | Unbiased, global view of the kinome in a near-native state.[6][8] | Directly measures target engagement in a physiological context.[9][10] |
| Key Limitation | Indirectly measures binding through competition; may miss low-affinity interactions. | Lower throughput for broad profiling compared to kinobeads. |
In-Depth Methodologies for Cross-Reactivity Profiling
To provide actionable insights, we present detailed protocols for both kinobeads-based profiling and CETSA. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.
Method 1: Kinobeads-Based Competitive Profiling
This chemical proteomics approach provides a snapshot of the kinases that interact with a test compound within a complex cellular proteome.[6][11][12] The underlying principle is a competition experiment where the inhibitor is incubated with a cell lysate before being exposed to "kinobeads"—an affinity resin with immobilized, non-selective kinase inhibitors.[6]
Experimental Workflow Diagram:
Caption: Kinobeads experimental workflow for inhibitor profiling.
Step-by-Step Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Inhibitor Incubation:
-
Aliquot the cell lysate into different tubes.
-
Add the thienopyridine kinase inhibitor at various concentrations to the respective tubes. Include a vehicle-only control (e.g., DMSO).
-
Incubate for a defined period (e.g., 1 hour) at 4°C with gentle rotation to allow the inhibitor to bind to its targets.
-
-
Kinobeads Capture:
-
Add a pre-washed slurry of kinobeads to each lysate-inhibitor mixture.
-
Incubate for another defined period (e.g., 1 hour) at 4°C with gentle rotation to allow unbound kinases to bind to the beads.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Digestion and Mass Spectrometry:
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a suitable proteomics software suite.
-
For each kinase, calculate the ratio of its abundance in the inhibitor-treated sample to the vehicle control.
-
A decrease in the abundance of a kinase on the beads in the presence of the inhibitor indicates that the inhibitor is binding to that kinase and preventing it from being captured.
-
Plot the dose-response curves to determine the IC50 values for each identified target.
-
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment.[9][10] The principle is that the binding of a ligand, such as a kinase inhibitor, stabilizes the target protein, leading to an increase in its melting temperature.[13]
Experimental Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with the thienopyridine kinase inhibitor or vehicle control for a specified time.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes) using a PCR cycler. Include an unheated control.
-
Cool the tubes to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target kinase in the soluble fraction using a specific antibody-based method like Western blotting or an ELISA.
-
-
Data Analysis:
-
Quantify the band intensities or ELISA signals for each temperature point.
-
Normalize the data to the unheated control.
-
Plot the percentage of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
The shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Interpreting the Data: A Hypothetical Case Study
Imagine a novel thienopyridine inhibitor, "Thieno-X," designed to target Kinase A.
-
Kinobeads Profiling: The results show that at 1 µM, Thieno-X leads to a >90% reduction in the binding of Kinase A to the beads. However, the data also reveals a 75% reduction for Kinase B and a 50% reduction for Kinase C, suggesting potential off-target activities.
-
CETSA Validation: A follow-up CETSA experiment in intact cells confirms a significant thermal shift for Kinase A upon treatment with Thieno-X. A smaller, but still noticeable, shift is observed for Kinase B, while no significant shift is seen for Kinase C.
Signaling Pathway Context
Understanding the signaling pathways in which the identified on- and off-targets are involved is crucial for predicting the functional consequences of inhibitor treatment.
Sources
- 1. Personalized antiplatelet therapy with P2Y12 receptor inhibitors: benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Battle for PNMT Inhibition: Thieno[3,2-c]pyridines Versus Tetrahydroisoquinolines
A definitive guide for researchers and drug development professionals on the comparative analysis of two potent inhibitor classes for Phenylethanolamine N-Methyltransferase.
In the quest for novel therapeutics targeting the adrenergic system, Phenylethanolamine N-Methyltransferase (PNMT) emerges as a pivotal enzyme. Responsible for the final step in the biosynthesis of epinephrine from norepinephrine, its modulation holds promise for treating a range of conditions, from cardiovascular diseases to stress-related disorders.[1][2] This guide provides an in-depth, objective comparison of two major classes of PNMT inhibitors: the well-established tetrahydroisoquinolines (THIQs) and the comparatively newer thieno[3,2-c]pyridines.
The Central Target: Phenylethanolamine N-Methyltransferase (PNMT)
PNMT is an enzyme primarily located in the adrenal medulla and specific neurons within the brain.[1][3] It facilitates the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to norepinephrine, yielding epinephrine.[1][4] The activity of PNMT is a critical control point in the regulation of epinephrine levels, which play a key role in the "fight-or-flight" response, blood pressure regulation, and glucose metabolism.[2][3] Consequently, inhibiting PNMT can effectively reduce epinephrine production, offering a therapeutic strategy for conditions exacerbated by elevated adrenergic tone.[5]
Figure 1: The enzymatic reaction catalyzed by PNMT, converting norepinephrine to epinephrine with the cofactor SAM.
The Classic Contender: Tetrahydroisoquinolines (THIQs)
Tetrahydroisoquinolines are a long-standing and extensively researched class of PNMT inhibitors. Their structural resemblance to the endogenous substrate, norepinephrine, allows them to effectively compete for binding at the enzyme's active site.
Structure-Activity Relationship (SAR) of THIQs
The inhibitory potency of THIQs is highly dependent on their substitution patterns. Key structural features influencing activity include:
-
Aromatic Ring Substitution: Hydrophilic, electron-withdrawing groups at the 7-position of the THIQ nucleus can enhance binding affinity.[6]
-
3-Position Substitution: The introduction of substituents at the 3-position can improve potency and selectivity, with these groups occupying a lipophilic channel in the PNMT active site.[7][8][9] For instance, a hydroxymethyl group at this position can lead to enhanced activity.[7][9]
-
Stereochemistry: The stereochemistry at chiral centers, particularly at the 3-position, can significantly impact inhibitory activity, with one enantiomer often being more potent than the other.[8]
Performance Data of Representative THIQ Inhibitors
| Compound | Key Substitutions | IC50/Ki (µM) | Selectivity vs. α2-adrenoceptor |
| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | None | 9.7 (Ki) | 0.036 |
| 3-Methyl-THIQ | 3-Methyl | 2.1 (Ki) | 0.36 |
| 7,8-Dichloro-THIQ (SK&F 64139) | 7,8-Dichloro | 0.24 (Ki) | - |
| 7-Aminosulfonyl-3-hydroxymethyl-THIQ | 7-SO2NH2, 3-CH2OH | 0.34 (Ki) | 4100 |
Table 1: Inhibitory potency and selectivity of selected tetrahydroisoquinoline-based PNMT inhibitors.[7][9]
The Modern Challenger: Thieno[3,2-c]pyridines
The thieno[3,2-c]pyridine scaffold represents a more recent development in the field of PNMT inhibitors. This heterocyclic system offers a bioisosteric replacement for the tetrahydroisoquinoline core and has been explored for its potential to yield potent and selective inhibitors.[8]
Structure-Activity Relationship (SAR) of Thieno[3,2-c]pyridines
The SAR for thieno[3,2-c]pyridines as PNMT inhibitors has been systematically investigated, often in direct comparison to their THIQ counterparts.
-
Isosteric Replacement: The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) nucleus serves as a direct isostere for the THIQ ring system.[8]
-
Substitution Patterns: Similar to THIQs, substituents at positions analogous to the 3- and 7-positions of the THIQ scaffold influence potency and selectivity.[8]
-
Electronic Properties: The electronic nature of the thiophene ring in THTPs, compared to the benzene ring in THIQs, can lead to differences in binding affinity.[10]
Performance Data of Representative Thieno[3,2-c]pyridine Inhibitors
| Compound | Key Substitutions | IC50 (µM) |
| THTP | None | >100 |
| 2-Methyl-THTP | 2-Methyl | 15.6 |
| 6-Bromo-2-methyl-THTP | 6-Bromo, 2-Methyl | 0.8 |
Table 2: Inhibitory potency of selected 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-based PNMT inhibitors.[8]
Comparative Analysis: Thieno[3,2-c]pyridine vs. Tetrahydroisoquinoline
| Feature | Tetrahydroisoquinolines (THIQs) | Thieno[3,2-c]pyridines (THTPs) |
| Scaffold Origin | Established, well-explored | More recent, bioisosteric replacement for THIQs |
| Potency | Generally potent, with some compounds reaching nanomolar Ki values.[9] | Generally less potent than their direct THIQ isosteres.[10] |
| Selectivity | Can be highly selective with appropriate substitutions.[9][11] | Demonstrates selectivity, but often lower than optimized THIQs. |
| Synthetic Routes | Numerous established synthetic methods. | Synthetically accessible, with various reported routes.[8][12][13] |
| Key Advantage | Extensive historical data and well-understood SAR. | Novel scaffold offering different physicochemical properties. |
| Key Disadvantage | Potential for off-target effects, particularly at α2-adrenoceptors.[11] | Generally lower potency compared to the most potent THIQs.[10] |
Table 3: A side-by-side comparison of the key features of THIQ and THTP inhibitors of PNMT.
Experimental Workflow: Assessing PNMT Inhibition
The evaluation of novel PNMT inhibitors requires a robust and reproducible experimental setup. A standard method involves a radiometric enzymatic assay.
Step-by-Step Protocol for PNMT Inhibition Assay
-
Preparation of Reagents:
-
Assay Buffer: Typically a Tris-HCl buffer at a pH of around 8.5.[14]
-
Enzyme: Purified recombinant human PNMT.
-
Substrate: Norepinephrine.
-
Cofactor: Radiolabeled S-adenosyl-L-methionine (e.g., [¹⁴C]-SAM or [³H]-SAM).[14]
-
Inhibitor Stock Solutions: Test compounds dissolved in a suitable solvent like DMSO.
-
Stop Solution: A basic buffer such as sodium borate.[14]
-
Extraction Solvent: A mixture of toluene and isoamyl alcohol.[14]
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the assay buffer, a suitable dilution of the PNMT enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of norepinephrine and radiolabeled SAM.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).[14]
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding the stop solution.
-
Extract the radiolabeled product (epinephrine) into the organic extraction solvent.[14]
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2: A streamlined workflow for the experimental determination of PNMT inhibitor potency.
Conclusion and Future Perspectives
Both tetrahydroisoquinolines and thieno[3,2-c]pyridines have demonstrated their utility as scaffolds for the design of PNMT inhibitors. The extensive research on THIQs provides a solid foundation of SAR data, leading to the development of highly potent and selective compounds. While the thieno[3,2-c]pyridine series has generally shown lower potency than their direct THIQ counterparts, they represent a valuable alternative scaffold with distinct chemical properties that may offer advantages in terms of pharmacokinetics or off-target effects.
The choice between these two inhibitor classes will depend on the specific objectives of a drug discovery program. For programs prioritizing maximal potency and leveraging a wealth of existing knowledge, THIQs remain a strong choice. For those seeking novel chemical space and potentially improved drug-like properties, thieno[3,2-c]pyridines offer a compelling starting point. Future research will likely focus on further optimizing the selectivity of both scaffolds and exploring novel heterocyclic systems to uncover the next generation of PNMT inhibitors.
References
-
Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 42(22), 4641-4651. [Link]
-
Grunewald, G. L., et al. (1989). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 32(4), 752-756. [Link]
-
Proteopedia. (2023). Phenylethanolamine N-methyltransferase. Retrieved from [Link]
-
JoVE. (2016). In Vitro Assay to Measure Phosphatidylethanolamine Methyltransferase Activity. Journal of Visualized Experiments, (107), 53539. [Link]
-
Wikipedia. (2023). Phenylethanolamine N-methyltransferase. Retrieved from [Link]
-
Grunewald, G. L., et al. (1986). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry, 29(10), 1972-1979. [Link]
-
Grunewald, G. L., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 47(18), 4483-4493. [Link]
-
DeWald, H. A., et al. (1988). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 31(3), 454-461. [Link]
-
RDiscovery. (2007). Synthesis of 4,5,6,7-tetrahydrothieno[3,2- c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase. Bioorganic & Medicinal Chemistry, 16(1), 224-233. [Link]
-
Maffrand, J. P., & Eloy, F. (1976). Nouvelles synthèses de thiéno[3,2-c]- et thiéno[2,3-c]pyridines. Journal of Heterocyclic Chemistry, 13(6), 1347-1349. [Link]
-
Al-Harrasi, A., et al. (2023). Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. Molecules, 28(23), 7731. [Link]
- Google Patents. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
-
Grunewald, G. L., et al. (2008). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 51(3), 544-554. [Link]
-
Grunewald, G. L., et al. (1996). 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 39(26), 5037-5044. [Link]
-
Dr.Oracle. (2025). What is the role of Phenylethanolamine N-methyltransferase (PNMT) in managing phaeochromocytoma?. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phenylethanolamine n-methyltransferase – Knowledge and References. Retrieved from [Link]
-
Grunewald, G. L., et al. (2005). Exploring the Active Site of Phenylethanolamine N-methyltransferase With 3-hydroxyethyl- And 3-hydroxypropyl-7-substituted-1,2,3,4-tetrahydroisoquinolines. Bioorganic & Medicinal Chemistry Letters, 15(4), 1143-1147. [Link]
-
ResearchGate. (2008). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Retrieved from [Link]
-
MDPI. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Pharmaceuticals, 15(3), 283. [Link]
-
Kennedy, B., & Elayan, I. (2001). Location, development, control, and function of extraadrenal phenylethanolamine N-methyltransferase. Annals of the New York Academy of Sciences, 940, 199-209. [Link]
- Google Patents. (2007). Thieno ( 3 , 2-c) pyridine compounds.
-
ResearchGate. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). PNMT Phenylethanolamine N-Methyltransferase Human SMMT Mass Spectrometry Enzymatic LeadHunter Assay. Retrieved from [Link]
-
PubMed. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3- b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Pharmaceuticals (Basel), 15(3), 283. [Link]
-
ResearchGate. (n.d.). PNMT enzymatic reaction and competitive inhibition hypothesis. Retrieved from [Link]
-
Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Retrieved from [Link]
-
PubMed Central. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
-
PubMed. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 25(11), 2373-2378. [Link]
Sources
- 1. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Location, development, control, and function of extraadrenal phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylethanolamine N-methyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nouvelles synthses de thino[3,2- c ] - et thino[2,3- c ]pyridines | Semantic Scholar [semanticscholar.org]
- 13. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 14. tribioscience.com [tribioscience.com]
Efficacy of Thienopyridines as Chemosensitizers for Topotecan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology, the efficacy of established chemotherapeutic agents is often hampered by the emergence of drug resistance. Topotecan, a potent topoisomerase I (TOP1) inhibitor, is a cornerstone in the treatment of various malignancies, including ovarian and small cell lung cancer. However, its clinical utility can be compromised by resistance mechanisms, primarily revolving around DNA repair pathways and drug efflux pumps. This guide provides a comprehensive analysis of thienopyridines as chemosensitizers to enhance topotecan's therapeutic index, offering a comparative perspective against other emerging chemosensitization strategies.
The Challenge of Topotecan Resistance: A Mechanistic Overview
Topotecan exerts its cytotoxic effects by stabilizing the TOP1-DNA cleavage complex, leading to single-strand breaks that convert to lethal double-strand breaks during DNA replication[1][2]. Cancer cells, however, have evolved sophisticated mechanisms to counteract this, including:
-
Enhanced DNA Repair: The DNA damage instigated by topotecan is a primary target for cellular repair machinery. A key enzyme in this process is Tyrosyl-DNA Phosphodiesterase 1 (TDP1), which resolves the stalled TOP1-DNA complex by hydrolyzing the phosphodiester bond between the DNA 3'-end and the TOP1 tyrosyl moiety. Overexpression of TDP1 is a significant contributor to topotecan resistance[1][3]. Other DNA repair pathways, including those involving Poly(ADP-ribose) polymerase (PARP), also play a role in mitigating topotecan-induced damage[1].
-
Drug Efflux: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), function as cellular pumps that actively extrude topotecan from cancer cells, thereby reducing its intracellular concentration and limiting its efficacy[4].
-
Target Alterations: Mutations in the TOP1 gene can alter the drug-binding site, reducing the affinity of topotecan for its target.
Chemosensitizers aim to counteract these resistance mechanisms, restoring or augmenting the cytotoxic potential of topotecan. This guide will focus on a promising class of such agents: thienopyridines.
Thienopyridines: A Novel Class of Topotecan Chemosensitizers
Thienopyridines are a class of heterocyclic compounds, some of which have been identified as potent inhibitors of DNA repair enzymes. Their potential as chemosensitizers for topotecan stems from their ability to disrupt the cellular response to DNA damage.
Mechanism of Action: Targeting the DNA Damage Response
Recent studies have elucidated that certain thieno[2,3-b]pyridine derivatives can significantly sensitize cancer cells to topotecan[1][3]. The primary proposed mechanism is the inhibition of TDP1. By inhibiting TDP1, these thienopyridine compounds prevent the repair of topotecan-induced TOP1-DNA cleavage complexes, leading to an accumulation of DNA damage and subsequent cell death.
Interestingly, studies involving TDP1 knockout cells have shown that while the absence of TDP1 enhances the synergistic effect of thienopyridines and topotecan, it does not completely abolish it[1][3]. This suggests a more complex mechanism of action, potentially involving the modulation of other DNA repair pathways. There is speculation that thienopyridines may also partially engage PARP1, another key player in DNA damage repair[1].
Figure 1: Proposed mechanism of thienopyridines as topotecan chemosensitizers.
In Vitro Efficacy: Experimental Data
A study on a series of thieno[2,3-b]pyridine derivatives demonstrated their ability to markedly sensitize H460 lung cancer cells to topotecan. Many of these compounds exhibited minimal to no anti-proliferative activity on their own, a desirable characteristic for a chemosensitizer[1][3]. When combined with a non-cytotoxic concentration of topotecan (25 nM), several thienopyridine compounds at 1 µM achieved significant inhibition of cell proliferation, with one compound, 9k, augmenting topotecan's antiproliferative activity by nearly 70%, reaching up to 87% total inhibition[1][3].
Table 1: In Vitro Efficacy of Thieno[2,3-b]pyridine Derivatives in Combination with Topotecan in H460 Cells
| Compound | Concentration (µM) | % Inhibition (Alone) | % Inhibition (with 25 nM Topotecan) | Fold Increase in Inhibition | Reference |
| 9d | 1 | ~5% | ~75% | ~15x | [1] |
| 9k | 1 | ~10% | ~87% | ~8.7x | [1][3] |
| 10a | 1 | ~2% | ~60% | ~30x | [1] |
Data synthesized from Pilkington, et al. (2022).
Furthermore, synergy screening in wild-type versus TDP1 knockout H460 cells revealed that the EC50 values for the combination of thienopyridines and topotecan were significantly lower in the knockout cells, confirming the role of TDP1 in the sensitization effect[1].
Comparative Analysis: Thienopyridines vs. Other Chemosensitization Strategies
While thienopyridines show promise, it is crucial to evaluate them in the context of other strategies being explored to overcome topotecan resistance.
PARP Inhibitors: A Synergistic Approach
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a clinically relevant class of drugs that also target DNA repair pathways. PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, these drugs lead to the accumulation of single-strand breaks, which then collapse replication forks, resulting in double-strand breaks. This mechanism is synthetically lethal in cancer cells with pre-existing defects in double-strand break repair (e.g., BRCA mutations).
The combination of PARP inhibitors with topotecan is based on the rationale that inhibiting two key DNA repair pathways will lead to a synergistic increase in cytotoxicity. Preclinical studies have demonstrated that PARP inhibitors like veliparib and olaparib can potentiate the antitumor activity of topotecan[5][6]. Clinical trials have also explored this combination. For instance, a phase I study of veliparib (ABT-888) with topotecan established a maximum tolerated dose, although myelosuppression was a significant dose-limiting toxicity[5][7][8]. Another study with the ATR inhibitor berzosertib in combination with topotecan showed promising tumor regressions in patients with small cell lung cancer[2][9].
Table 2: Comparison of Mechanistic Approaches
| Feature | Thienopyridines | PARP Inhibitors | ABC Transporter Inhibitors |
| Primary Target | TDP1 (and potentially other DNA repair enzymes) | PARP1/2 | ABCB1 (P-gp), ABCG2 (BCRP) |
| Mechanism | Inhibition of TOP1-DNA complex resolution | Inhibition of single-strand break repair | Inhibition of drug efflux |
| Effect on Topotecan | Increased accumulation of DNA damage | Increased accumulation of DNA damage | Increased intracellular concentration |
| Clinical Status with Topotecan | Preclinical | Clinical trials ongoing/completed | Limited clinical success |
ABC Transporter Inhibitors: Restoring Intracellular Drug Levels
Another approach to chemosensitization is to directly target the drug efflux pumps. Inhibitors of ABC transporters like P-gp and BCRP aim to increase the intracellular concentration of topotecan, thereby enhancing its cytotoxic effect. Several generations of ABC transporter inhibitors have been developed, but their clinical success has been limited by their own toxicity and pharmacokinetic interactions.
Preclinical studies have shown that inhibitors like ivermectin and elacridar can re-sensitize topotecan-resistant cells overexpressing ABC transporters[10]. In vivo studies in mouse models have also demonstrated that dual inhibition of P-gp and BCRP can enhance the oral bioavailability and antitumor efficacy of topotecan[11][12]. However, translating these findings into successful clinical outcomes has been challenging[13].
Experimental Protocols for Evaluating Chemosensitization
To rigorously assess the efficacy of chemosensitizers like thienopyridines, a combination of in vitro and in vivo experimental approaches is necessary.
In Vitro Assays
1. Cell Viability and Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Principle: Actively dividing cells incorporate radiolabeled thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.
-
Protocol:
-
Seed cancer cells (e.g., H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the thienopyridine derivative, topotecan, or the combination of both. Include vehicle-treated cells as a control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add ³H-thymidine to each well and incubate for an additional 4-18 hours to allow for incorporation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation relative to the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the thienopyridine, topotecan, or the combination for a desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Figure 2: General experimental workflow for evaluating chemosensitizers.
In Vivo Models
Xenograft Tumor Model
This model is essential for evaluating the in vivo efficacy and toxicity of the combination therapy.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the experimental therapies, and tumor growth is monitored.
-
Protocol:
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., H460) and harvest the cells. Subcutaneously inject a suspension of the cells (e.g., 5 x 10⁶ cells in PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, topotecan alone, thienopyridine alone, and the combination).
-
Drug Administration: Administer topotecan (e.g., via intraperitoneal injection or oral gavage) and the thienopyridine derivative according to a predetermined dosing schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition and any observed toxicity between the different treatment groups.
-
Future Directions and Clinical Perspective
The preclinical data on thienopyridines as topotecan chemosensitizers are encouraging, particularly their ability to target the TDP1-mediated DNA repair pathway. However, several critical steps are needed to advance this strategy towards clinical application:
-
In Vivo Efficacy and Toxicology: Comprehensive in vivo studies are required to confirm the chemosensitizing effects of thienopyridines in relevant animal models and to establish a safe therapeutic window for the combination therapy.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these thienopyridine derivatives, as well as their pharmacodynamic effects on TDP1 and other potential targets in vivo, is crucial.
-
Clinical Trials: To date, clinical trials specifically investigating thienopyridine derivatives as chemosensitizers for topotecan in an oncology setting are lacking. The majority of clinical research on thienopyridines has focused on their antiplatelet activity[14][15][16][17][18]. Future clinical trials should be designed to evaluate the safety and efficacy of this combination in cancer patients, potentially stratifying patients based on TDP1 expression levels in their tumors.
References
- Pilkington, L. I., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry.
- Thomas, A., et al. (2021). Topotecan–Berzosertib Combination for Small Cell Lung Cancer.
- National Cancer Institute. (2021). Drug combination leads to durable responses in patients with small cell lung cancer.
- ClinicalTrials.gov. (2019). A Phase I/II Trial of Topotecan With VX970, an ATR Kinase Inhibitor in Small Cell Cancers. ClinicalTrials.gov.
- Pilkington, L. I., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan.
- Farago, A. F., et al. (2023). Berzosertib Plus Topotecan vs Topotecan Alone in Patients With Relapsed Small Cell Lung Cancer: A Randomized Clinical Trial. JAMA Oncology.
- de Abreu, F. V., et al. (2022). Reversion of chemoresistance by ABC transporter inhibitors.
- Leggas, M., et al. (2011). Overlapping functions of ABC transporters in topotecan disposition as determined in gene knockout mouse models.
- Kummar, S., et al. (2011). Phase I Study of PARP Inhibitor ABT-888 in Combination with Topotecan in Adults with Refractory Solid Tumors and Lymphomas.
- Zoli, W., et al. (2002). example of in-vivo evaluation of topotecan-based chemotherapy in a panel of human small-cell lung cancer xenografts. PubMed.
- Wahner Hendrickson, A., et al. (2016). A Phase I Clinical Trial of the Poly(ADP-ribose) Polymerase Inhibitor Veliparib and Weekly Topotecan in Patients with Solid Tumors. PubMed Central.
- Papaxoinis, G., et al. (2020). Combined Strategies with Poly (ADP-Ribose) Polymerase (PARP) Inhibitors for the Treatment of Ovarian Cancer: A Literature Review.
- Journal of Clinical Oncology. (2024). Berzosertib Plus Topotecan for Patients With Relapsed Platinum-Resistant Small-Cell Lung Cancer: DDRiver SCLC 250 Study. HMP Global Learning Network.
- Kummar, S., et al. (2011). Phase I study of PARP inhibitor ABT-888 in combination with topotecan in adults with refractory solid tumors and lymphomas. PubMed.
- Tsubata, Y., et al. (2022). Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer. PubMed Central.
- Choi, H. Y., et al. (2021). Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents.
- Chastagner, P., et al. (2000). In vivo potentiation of radiation response by topotecan in human rhabdomyosarcoma xenografted into nude mice. PubMed.
- Lee, H., et al. (2023). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. PubMed Central.
- Laurie, N. A., et al. (2005). Topotecan combination chemotherapy in two new rodent models of retinoblastoma. PubMed.
- Molina, J. R., et al. (2008).
- Li, J., et al. (2020). CM082 Significantly Enhanced the Efficacy of Topotecan in the Model of H460/MX20 Cell Xenograft in Nude Mice.
- Kummar, S., et al. (2010). Pharmacodynamic response in phase I combination study of ABT-888 and topotecan in adults with refractory solid tumors and lymphomas.
- Capodanno, D., et al. (2012). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines. BenchChem.
- Laugwitz, K. L., et al. (2012). Thienopyridines and other ADP-receptor antagonists. PubMed.
- Hankey, G. J., et al. (2006).
- Kulkarni, M., et al. (2019). Sensitization of colorectal cancer to irinotecan therapy by PARP inhibitor rucaparib. PubMed.
- Tani, S., et al. (2003). The thienopyridines. PubMed.
- Zakharenko, A. L., et al. (2022). Transcriptomic Analysis of CRISPR/Cas9-Mediated PARP1-Knockout Cells under the Influence of Topotecan and TDP1 Inhibitor. MDPI.
- Gurbel, P. A., et al. (2012). Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed.
- Lee, S., et al. (2023). The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells. e-crt.org.
Sources
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topotecan–Berzosertib Combination for Small Cell Lung Cancer - NCI [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overlapping functions of ABC transporters in topotecan disposition as determined in gene knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Study of PARP Inhibitor ABT-888 in Combination with Topotecan in Adults with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Clinical Trial of the Poly(ADP-ribose) Polymerase Inhibitor Veliparib and Weekly Topotecan in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of PARP inhibitor ABT-888 in combination with topotecan in adults with refractory solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug combination leads to durable responses in patients with small cell lung cancer | Center for Cancer Research [ccr.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual Inhibition of P-gp and BCRP Improves Oral Topotecan Bioavailability in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro and In-Ovo Antitumor Evaluation of Thieno[3,2-b]pyridine Carboxylates
This guide provides a comprehensive overview and comparative analysis of the antitumor potential of a promising class of heterocyclic compounds: thieno[3,2-b]pyridine carboxylates. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, in-vitro cytotoxicity, and in-ovo efficacy of these molecules. We will explore the experimental data supporting their activity, provide detailed protocols for their evaluation, and discuss their potential mechanisms of action, offering a comparative perspective against relevant chemical scaffolds.
Introduction: The Therapeutic Potential of Thienopyridines in Oncology
The landscape of cancer therapy is continually evolving, with a significant focus on the discovery of novel small molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a large proportion of FDA-approved drugs featuring these structural motifs.[1] Among these, the thienopyridine core, an isomeric fusion of thiophene and pyridine rings, has emerged as a privileged scaffold in drug discovery.[2] While clinically established thienopyridines like clopidogrel are known for their antiplatelet activity through antagonism of the P2Y12 receptor, recent research has unveiled the significant anticancer potential of this structural class.[3][4]
This guide will focus specifically on thieno[3,2-b]pyridine carboxylates, a subset of thienopyridines that have demonstrated promising antitumor activity, particularly against aggressive cancers such as triple-negative breast cancer (TNBC).[5] We will dissect the key experimental methodologies used to characterize these compounds, from initial in-vitro screening to more complex in-ovo tumor models, providing a robust framework for their evaluation.
Synthesis of Thieno[3,2-b]pyridine Carboxylates: A Modular Approach
The generation of a diverse library of thieno[3,2-b]pyridine carboxylates for screening is crucial for establishing structure-activity relationships (SAR). A highly effective and modular synthetic route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This approach allows for the facile introduction of various aryl and heteroaryl substituents, enabling a systematic exploration of the chemical space around the core scaffold.
The general synthetic strategy commences with a starting material such as methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate. This intermediate can then be coupled with a wide range of boronic acids or their derivatives to yield the final products. The versatility of this reaction is a key advantage, as it allows for the synthesis of a large number of analogues for biological evaluation.
In-Vitro Antitumor Evaluation: Quantifying Cytotoxicity and Mechanistic Insights
The initial assessment of any potential anticancer agent involves a battery of in-vitro assays to determine its cytotoxic and cytostatic effects on cancer cell lines. These assays are fundamental for identifying promising lead compounds and for elucidating their mechanisms of action at a cellular level.
Cell Viability and Cytotoxicity Assays: SRB and MTT
Two of the most widely used and reliable methods for determining cell viability and cytotoxicity are the Sulforhodamine B (SRB) and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[5][6][7][8][9] The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is proportional to the cell number. A key advantage of the SRB assay is its independence from cellular metabolic activity, which can be a confounding factor in other assays.[7]
In contrast, the MTT assay is a metabolic activity-based assay. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[10] The intensity of the purple color is proportional to the number of metabolically active, and therefore viable, cells.
Rationale for Choosing SRB over MTT in Initial Screens: While both are robust assays, the SRB assay is often preferred for large-scale screening of chemical compounds. Its endpoint is more stable, and it is less susceptible to interference from compounds that may affect cellular metabolism without being cytotoxic.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the thieno[3,2-b]pyridine carboxylates for a specified incubation period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits 50% of cell growth) for each compound.
Apoptosis Assays: Unveiling the Mode of Cell Death
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is critical. Apoptosis is a highly regulated process that is often dysregulated in cancer, making it a desirable mechanism of action for anticancer drugs.
The Annexin V-FITC Apoptosis Assay is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12][13][14] Annexin V is a protein with a high affinity for PS. When conjugated to a fluorochrome like FITC, it can be used to identify apoptotic cells by flow cytometry or fluorescence microscopy. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, is often used in conjunction with Annexin V to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][15][14]
-
Cell Treatment: Treat cells with the thieno[3,2-b]pyridine carboxylate at its GI50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Comparative In-Vitro Activity of Thieno[3,2-b]pyridine Carboxylates
A key aspect of drug discovery is understanding the structure-activity relationship (SAR) – how changes in a molecule's structure affect its biological activity. The following table summarizes the growth inhibitory (GI50) values of a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates against two triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468, and a non-tumorigenic breast epithelial cell line, MCF-12A.[16] This data allows for a direct comparison of the efficacy and selectivity of these compounds.
| Compound ID | R Group (at position 3) | GI50 (µM) MDA-MB-231 | GI50 (µM) MDA-MB-468 | Cytotoxicity against non-tumorigenic MCF-12A cells |
| 2a | Phenyl | > 50 | > 50 | Low |
| 2b | 4-Methylphenyl | > 50 | > 50 | Low |
| 2c | 4-Methoxyphenyl | > 50 | > 50 | Low |
| 2d | 4-(Trifluoromethyl)phenyl | 20.2 ± 1.2 | 25.5 ± 1.5 | Low |
| 2e | 4-Chlorophenyl | 13.0 ± 0.8 | 15.3 ± 1.1 | Low |
| 2f | 3-Chlorophenyl | 8.5 ± 0.5 | 9.8 ± 0.7 | Low |
| 2g | 3-Bromophenyl | 7.9 ± 0.6 | 8.9 ± 0.5 | Low |
| 2h | Thiophen-2-yl | 10.1 ± 0.9 | 11.5 ± 0.8 | Low |
Interpretation of SAR: The data clearly indicates that the nature of the substituent at the 3-position of the thieno[3,2-b]pyridine core significantly influences the antitumor activity. Unsubstituted phenyl or electron-donating groups (methyl, methoxy) result in inactive compounds. In contrast, the introduction of electron-withdrawing groups, particularly halogens (chloro, bromo) at the meta-position of the phenyl ring, leads to a marked increase in potency. The thiophene-substituted analogue also demonstrates significant activity. Importantly, the most potent compounds exhibit low cytotoxicity against the non-tumorigenic MCF-12A cell line, suggesting a degree of selectivity for cancer cells.
In-Ovo Antitumor Evaluation: Bridging the Gap Between In-Vitro and In-Vivo
While in-vitro assays are essential for initial screening, they lack the complexity of a three-dimensional tumor microenvironment. The chick chorioallantoic membrane (CAM) assay is a well-established in-ovo model that provides a valuable intermediate step between in-vitro studies and more complex and costly in-vivo rodent models.[10][17] The CAM is a highly vascularized extraembryonic membrane of the chicken embryo that can support the growth of tumor xenografts.[17] It is an excellent model for studying tumor growth, angiogenesis, and the efficacy of anticancer agents in a more physiologically relevant setting.
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay[10]
-
Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37.5°C.
-
Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Tumor Cell Implantation: On embryonic day 7, gently place a suspension of cancer cells (e.g., MDA-MB-231) mixed with Matrigel onto the CAM.
-
Tumor Growth: Allow the tumors to grow for a few days.
-
Compound Treatment: On a subsequent day (e.g., day 10), topically apply the thieno[3,2-b]pyridine carboxylate directly onto the tumor.
-
Tumor Excision and Analysis: After a few days of treatment, excise the tumors, photograph them, and measure their weight and volume.
-
Data Analysis: Compare the size and weight of the tumors in the treated group to a vehicle-treated control group to determine the antitumor efficacy of the compound.
Studies have shown that promising thieno[3,2-b]pyridine carboxylates identified in in-vitro screens can significantly reduce tumor size in the in-ovo CAM model, validating their antitumor potential in a more complex biological system.[5]
Potential Mechanisms of Action: Targeting Key Cancer Pathways
The thieno[3,2-b]pyridine scaffold has been identified as a promising framework for the development of kinase inhibitors.[1][7] Kinases are a class of enzymes that play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for cancer therapy.
While the exact molecular targets of the thieno[3,2-b]pyridine carboxylates discussed here are still under investigation, their structural features and observed biological activities suggest that they may function as inhibitors of specific protein kinases involved in cancer progression. For example, some thienopyridine derivatives have been shown to target kinases such as Haspin, which is involved in mitosis.[1][7] Further research, including kinome profiling and molecular docking studies, is needed to fully elucidate the specific targets and signaling pathways modulated by these compounds.
Below is a conceptual diagram illustrating a potential mechanism of action where a thieno[3,2-b]pyridine carboxylate inhibits a signaling pathway crucial for cancer cell proliferation and survival.
Caption: Potential mechanism of action of thieno[3,2-b]pyridine carboxylates.
Comparative Analysis with Isomeric Scaffolds: The Importance of the Fusion Pattern
The biological activity of thienopyridines can be significantly influenced by the fusion pattern of the thiophene and pyridine rings. A comparison with the isomeric thieno[2,3-b]pyridine scaffold reveals distinct pharmacological profiles.[2][10] While both isomers have demonstrated anticancer activity, the specific targets and the potency can vary. For instance, some thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of recepteur d'origine nantais (RON) splice variants, a type of tyrosine kinase.[9] This highlights the importance of exploring different isomeric scaffolds in the drug discovery process to identify the optimal core structure for a given therapeutic target.
Conclusion and Future Directions
Thieno[3,2-b]pyridine carboxylates represent a promising class of compounds for the development of novel anticancer agents. Their modular synthesis allows for the generation of diverse chemical libraries, and robust in-vitro and in-ovo assays provide a clear pathway for their evaluation. The data presented in this guide demonstrates that specific structural modifications to the thieno[3,2-b]pyridine core can lead to potent and selective antitumor activity.
Future research should focus on elucidating the precise molecular targets of the most active compounds to gain a deeper understanding of their mechanism of action. This will facilitate the rational design of next-generation analogues with improved potency and pharmacokinetic properties. Furthermore, in-vivo studies in rodent models will be crucial to assess the therapeutic potential of these compounds in a whole-animal system and to evaluate their safety profiles. The continued exploration of the thieno[3,2-b]pyridine scaffold holds significant promise for the discovery of new and effective cancer therapies.
References
-
Recent Advances and Developments of in vitro Evaluation of Heterocyclic Moieties on Cancer Cell Lines. PubMed. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]
-
The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis. MDPI. [Link]
-
Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism. PMC - PubMed Central. [Link]
-
Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics. The International Journal of Developmental Biology. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
-
Chick Chorioallantois Membrane (CAM) Assay as an In Vivo Model to Study the Anti-angiogenesis and Anti-inflammatory. Journal of Pharmaceutical Negative Results. [Link]
-
Applications of the Chick Chorioallantoic Membrane as an Alternative Model for Cancer Studies. PMC - NIH. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. [Link]
-
A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. Thieme Connect. [Link]
-
Development of heterocyclic-based anticancer agents: A comprehensive review. ResearchGate. [Link]
-
Method for Analysing Apoptotic Cells via Annexin V Binding. Babraham Institute. [Link]
-
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. [Link]
-
Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PMC - NIH. [Link]
-
Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]
-
Thienopyridine and Benzofuran Derivatives as Potent Antitumor Agents Possessing Different Structure—Activity Relationships. ResearchGate. [Link]
-
Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. NIH. [Link]
-
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
-
ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. PubMed. [Link]
-
Clopidogrel. Wikipedia. [Link]
Sources
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anticancer efficacy of the combination of Actinomycin D and resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cancer Event Rate and Mortality with Thienopyridines: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In ovo approach for the assessment of efficacy and toxicity of drug candidates | Innovation Platform [nc3rs.org.uk]
A Guide to the Conformational Analysis of Thieno[3,2-d]pyrimidinones as High-Affinity Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Conformational Analysis
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Its structural resemblance to native purines allows it to effectively compete for binding sites within numerous enzyme families, particularly kinases.[2][4] However, the therapeutic potential of these inhibitors is not dictated solely by their chemical composition but is profoundly influenced by their three-dimensional shape or conformation.
A molecule's ability to adopt a specific low-energy conformation that is complementary to the topography of an enzyme's active site—the "bioactive conformation"—is fundamental to its inhibitory potency.[5][6] Understanding and controlling this conformational preference is therefore a critical objective in rational drug design. This guide provides a comparative analysis of thieno[3,2-d]pyrimidinone-based inhibitors, focusing on how their conformational features govern their interaction with key enzyme targets. We will explore the causality behind experimental choices in conformational analysis and present the supporting data and protocols that validate these approaches.
Comparative Analysis: Thieno[3,2-d]pyrimidinones Across Key Enzyme Families
The versatility of the thieno[3,2-d]pyrimidine core has led to the development of potent inhibitors for several critical enzyme classes implicated in diseases ranging from cancer to osteoporosis. The subtle interplay between the core scaffold and its peripheral substituents dictates the molecule's preferred conformation and, consequently, its target specificity and inhibitory power.
Protein Kinase Inhibitors: A Scaffold for Precision Targeting
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The thieno[3,2-d]pyrimidine framework serves as an excellent ATP-competitive scaffold for kinase inhibitors.[2][4]
-
Phosphoinositide 3-Kinases (PI3Ks): In the development of PI3Kα inhibitors, a co-crystal structure of a thieno[3,2-d]pyrimidine derivative (compound 7) bound to the enzyme provided a definitive view of its bioactive conformation.[7] This structural insight was pivotal, revealing the precise interactions within the ATP-binding pocket and guiding the synthesis of further optimized inhibitors that suppress the PI3K/AKT/mTOR pathway.[7] More advanced applications have even led to bifunctional inhibitors targeting both PI3Kδ and bromodomain and extra-terminal (BET) proteins, a promising strategy for treating aggressive lymphomas.[8]
-
Cyclin-Dependent Kinases (CDKs): The rigid, planar nature of the thieno[3,2-d]pyrimidine system is favorable for fitting into the ATP-binding sites of transcriptional CDKs like CDK7.[9][10] Structure-activity relationship (SAR) studies have focused on optimizing substituents to enhance this interaction, leading to potent inhibitors that induce cell cycle arrest and apoptosis in cancer cells.[9][10]
-
Focal Adhesion Kinase (FAK): A novel 2,7-disubstituted-thieno[3,2-d]pyrimidine scaffold was designed to mimic the bioactive conformation of the well-known diaminopyrimidine motif.[11] This bioisosteric replacement resulted in compound 26f , a potent FAK inhibitor that effectively suppressed cancer cell proliferation and migration, demonstrating how conformational mimicry can be a powerful design strategy.[11]
Table 1: Comparative Inhibitory Activity of Thieno[3,2-d]pyrimidinone-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10b | PI3Kδ | 112 ± 8 | SU-DHL-6 (DLBCL) | - | [8] |
| 26f | FAK | 28.2 | MDA-MB-231 (Breast) | 0.19 | [11] |
| 20 | CDK7 | Potent (not specified) | MDA-MB-453 (Breast) | Potent (not specified) | [10] |
| 21 | FMS (CSF-1R) | 2 | - | - | [12] |
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors
In the pursuit of treatments for osteoporosis, thieno[3,2-d]pyrimidinones have been investigated as inhibitors of 17β-HSD2, an enzyme involved in steroid metabolism.[13][14] A key study in this area highlights the power of using conformational restriction to probe the bioactive shape of an inhibitor. Researchers designed and synthesized a series of conformationally "locked" thieno[3,2-d]pyrimidinones to determine which spatial arrangement of substituents was responsible for biological activity.[13][15] By comparing the activity of these rigid analogues with their more flexible parent compounds, they successfully identified the "biologically active open conformer," providing a clear roadmap for designing more potent molecules.[13][14][15]
Methodologies for Elucidating the Bioactive Conformation
A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive conformational analysis. Each method provides unique insights, and their synergy creates a self-validating system for understanding inhibitor behavior.
X-Ray Crystallography: The Definitive Snapshot
This technique provides an atomic-resolution view of the inhibitor bound within the enzyme's active site, directly revealing the bioactive conformation. It is the gold standard for structure-based drug design.
Expert Rationale: While incredibly powerful, obtaining a high-quality co-crystal structure can be a significant bottleneck. The protein must be pure and stable, and the ligand must bind with sufficient affinity to achieve high occupancy in the crystal lattice. However, the structural data obtained is unparalleled, directly informing on crucial hydrogen bonds, hydrophobic interactions, and the precise orientation of the inhibitor.
Experimental Protocol: Co-crystallization and Structure Determination
-
Protein Expression and Purification: Overexpress the target enzyme (e.g., a specific kinase domain) in a suitable system (e.g., E. coli, insect cells) and purify to >95% homogeneity.
-
Complex Formation: Incubate the purified protein with a 3-5 fold molar excess of the thieno[3,2-d]pyrimidinone inhibitor.
-
Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, pH, additives).
-
Crystal Optimization: Refine initial hit conditions to produce single, diffraction-quality crystals.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, into which the protein-inhibitor model is built and refined to yield the final structure.[7]
NMR Spectroscopy: Conformation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution, which more closely mimics the physiological environment.[16][17]
Expert Rationale: Unlike the static picture from crystallography, NMR reveals the ensemble of conformations a molecule adopts in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) measure through-space interactions between protons, providing distance restraints that are used to calculate the molecule's 3D structure.[5] This is crucial for understanding how a ligand might "pre-organize" into a favorable conformation for binding even before it encounters the enzyme.[6]
Experimental Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve a high-purity sample of the thieno[3,2-d]pyrimidinone inhibitor in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure solubility and minimize peak overlap.[18]
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra to assign all proton and carbon signals.
-
2D NMR Acquisition:
-
COSY: Identify spin-spin couplings through bonds to aid in proton assignments.
-
NOESY/ROESY: Acquire spectra with varying mixing times to detect through-space correlations. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
-
Data Analysis: Integrate the NOESY/ROESY cross-peaks to generate a set of interproton distance restraints.
-
Structure Calculation: Use molecular modeling software to generate a family of 3D structures that satisfy the experimental distance restraints. The resulting ensemble represents the conformational preferences of the molecule in solution.
Computational Modeling: Prediction and Hypothesis Generation
Molecular docking and dynamics simulations are indispensable computational tools that complement experimental data. They allow for the rapid evaluation of binding poses and the prediction of binding affinities for novel inhibitor designs.[19][20]
Expert Rationale: The primary strength of computational modeling is its predictive power. When a crystal structure of the target enzyme is available, docking can predict how a novel thieno[3,2-d]pyrimidinone might bind, guiding synthetic efforts toward more promising compounds.[11] Furthermore, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can build statistically reliable models from a series of known inhibitors to identify the key structural features that govern biological activity, providing a powerful tool for lead optimization.[21]
Conclusion
The thieno[3,2-d]pyrimidinone scaffold continues to be a remarkably fruitful starting point for the design of potent and selective enzyme inhibitors. This guide underscores that a deep understanding of the conformational behavior of these molecules is paramount to unlocking their full therapeutic potential. By integrating high-resolution structural data from X-ray crystallography, solution-state dynamics from NMR spectroscopy, and the predictive power of computational modeling, researchers can move beyond simple SAR and engage in true structure-based design. The deliberate manipulation of molecular conformation, as exemplified by the design of conformationally restricted analogues, represents a sophisticated strategy to enhance potency and specificity. As we continue to unravel the complexities of enzyme-inhibitor interactions, a rigorous and multi-faceted conformational analysis will remain an indispensable tool in the development of next-generation therapeutics.
References
-
Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design, [Link][7]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, [Link][13]
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry, [Link][8]
-
Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules, [Link][14]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. MDPI, [Link][15]
-
Putative Bioactive Conformers of Small Molecules: A Concerted Approach Using NMR Spectroscopy and Computational Chemistry. The OAN, [Link][5]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI, [Link][9]
-
Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences, [Link][16]
-
Chemical structures of some thieno[3,2-d]pyrimidines. ResearchGate, [Link][1]
-
Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI, [Link][21]
-
Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. ResearchGate, [Link][19]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed, [Link][22]
-
Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. PubMed, [Link][11]
-
Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. ACS Publications, [Link][6]
-
3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. RSC Publishing, [Link][20]
-
ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). PubMed, [Link][23]
-
NMR Spectroscopy: a Tool for Conformational Analysis. Auremn, [Link][17]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate, [Link][4]
-
Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube, [Link][18]
-
Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed, [Link][24]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed, [Link][10]
-
Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. PubMed, [Link][12]
-
Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI, [Link]
-
A part of reported thieno[3,2-d]pyrimidine structures. ResearchGate, [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. users.uoa.gr [users.uoa.gr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. auremn.org.br [auremn.org.br]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors | MDPI [mdpi.com]
- 22. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Thieno[3,2-c]pyridine-2-carbaldehyde
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the proper disposal of Thieno[3,2-c]pyridine-2-carbaldehyde, grounded in established safety principles and regulatory guidelines. While specific safety data for this exact isomer is not widely available, this guide synthesizes information from structurally similar compounds and general best practices for hazardous waste management.
Hazard Identification and Risk Assessment
Before handling Thieno[3,2-c]pyridine-2-carbaldehyde, a thorough risk assessment is crucial. While comprehensive GHS hazard data for this specific compound is limited, data from related isomers such as Thieno[2,3-b]pyridine-2-carbaldehyde and Thieno[2,3-c]pyridine-2-carbaldehyde suggest the following potential hazards[1][2][3]:
Given these potential hazards, it is imperative to treat Thieno[3,2-c]pyridine-2-carbaldehyde as a hazardous substance. All personnel handling this compound must be trained on its potential risks and the proper safety procedures.
Key Hazard Summary Table
| Hazard Classification | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2][3]. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2]. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1][2]. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1][2]. |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. When handling Thieno[3,2-c]pyridine-2-carbaldehyde, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes[2][4].
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use[2][4].
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact. Closed-toe shoes are also required[2][4].
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors or dust[2].
Disposal Workflow
The disposal of Thieno[3,2-c]pyridine-2-carbaldehyde must adhere to federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the management of hazardous waste[5][6][7][8][9][10][11][12].
Caption: Emergency Spill Response Protocol.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the affected area and inform nearby personnel.
-
Ventilate: If it is safe to do so, increase ventilation in the area, for instance by opening a fume hood sash.
-
Don PPE: Before attempting any cleanup, put on the appropriate PPE as described in Section 2.
-
Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2][4]
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (check with your EHS office for recommendations), followed by a thorough wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent, wipes, and gloves, must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's EHS department, regardless of the size.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and the most current Safety Data Sheets for the chemicals you are working with.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Resource Conservation and Recovery Act (RCRA)
- Hazardous waste. (n.d.). In Wikipedia.
- EPA Hazardous Waste Management. (2024, April 29).
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- Thieno(2,3-b)pyridine-2-carbaldehyde. (n.d.). PubChem.
- OSHA's Guidance on Dealing with Waste. (n.d.). Medical Systems.
- SAFETY DATA SHEET - Pyridine-2-carbaldehyde. (2025, December 22). Sigma-Aldrich.
- Safety Data Sheet - Thieno[2,3-c]pyridine-2-carbaldehyde. (2024, December 19). CymitQuimica.
- Thieno[2,3-b]pyridine-2-carbaldehyde, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
- Thieno(3,2-c)pyridine. (n.d.). PubChem.
- Hazardous Waste - Overview. (n.d.).
- Hazardous Waste - Standards. (n.d.).
- MATERIAL SAFETY DATA SHEET - PYRIDINE. (2011, August 29). J.T. Baker.
- thieno[3,2-c]pyridine - Safety D
- THIENO[2,3-B]PYRIDINE-2-CARBALDEHYDE - Safety Data Sheet. (2025, July 26). ChemicalBook.
- Safety Data Sheet - Pyridine-2-aldehyde. (2024, February 6). Jubilant Ingrevia.
- 3-Pyridinealdehyde Safety Data Sheet. (2021, February 11). Jubilant Ingrevia Limited.
Sources
- 1. Thieno(2,3-b)pyridine-2-carbaldehyde | C8H5NOS | CID 289925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Thieno[2,3-b]pyridine-2-carbaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous waste - Wikipedia [en.wikipedia.org]
- 7. axonator.com [axonator.com]
- 8. epa.gov [epa.gov]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thieno[3,2-C]pyridine-2-carbaldehyde
Welcome to your essential guide for the safe handling of Thieno[3,2-C]pyridine-2-carbaldehyde. In drug development and chemical research, our progress is intrinsically linked to our commitment to safety. This guide moves beyond a simple checklist. It provides a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific chemical risks associated with this compound. Our goal is to empower you with the knowledge to not only protect yourself but to cultivate a laboratory environment where safety is a self-validating, integral part of the scientific process.
The causality behind our safety protocols stems from a thorough understanding of the molecule's hazard profile. Thieno[3,2-C]pyridine-2-carbaldehyde and structurally similar compounds present a multi-faceted risk profile that demands a comprehensive PPE strategy.
Hazard Assessment: The Foundation of Your PPE Strategy
Understanding the specific dangers is the critical first step in mitigating them. Based on data from analogous pyridine carboxaldehydes and thieno-derivatives, we must prepare for the following hazards:
-
Acute Inhalation Toxicity: Vapors and aerosols of similar compounds are classified as toxic or fatal if inhaled.[1][2] The respiratory tract is a primary and rapid route of exposure for systemic toxicity.
-
Severe Skin and Eye Damage: This class of chemicals is known to cause severe skin burns, irritation, and potentially allergic reactions.[1][3][4] Contact with the eyes can lead to serious, irreversible damage.[1][2]
-
Oral Toxicity: The substance is harmful if swallowed, necessitating strict hygiene measures to prevent ingestion.[1][3][4][5]
-
Respiratory Irritation: Beyond acute toxicity, vapors can cause significant irritation to the respiratory system.[1][3][4][6]
-
Flammability: The compound is a combustible liquid, and its vapors can form explosive mixtures with air, especially upon heating.[2][7] This requires controls for ignition sources and static discharge.
-
Aquatic Toxicity: The chemical is toxic to aquatic life, mandating responsible disposal to prevent environmental release.[1]
This profile dictates that our PPE must provide a complete barrier for all potential routes of exposure: respiratory, dermal, and ocular.
Core PPE Ensemble: A Multi-Layered Defense
Your primary defense is a meticulously selected set of personal protective equipment. Each component is chosen to counter a specific hazard identified above.
A. Respiratory Protection
Given the high inhalation toxicity, respiratory protection is mandatory whenever handling this compound outside of a certified containment system.
-
Standard Operations: For routine work within a properly functioning chemical fume hood, a respirator may not be required, but a risk assessment should confirm this.
-
When Vapors/Aerosols are Generated: An air-purifying respirator (APR) equipped with an organic vapor (Type A) cartridge is the minimum requirement.[7] This should be a NIOSH-approved or European Standard EN 149 compliant respirator.[1][7]
-
Emergency Situations (Spills): In the event of a significant spill or loss of ventilation, only personnel equipped with a Self-Contained Breathing Apparatus (SCBA) should respond.[1]
B. Eye and Face Protection
To prevent contact with splashes that could cause severe eye damage, the following are required:
-
Chemical Splash Goggles: These must fully enclose the eye area, providing a seal against the skin. Standard safety glasses are insufficient.
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the eyes and shields the entire face from splashes.[1]
C. Hand Protection
The skin is a primary contact route. Gloves must be selected based on chemical resistance and the nature of the work.
-
Glove Type: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or PVC gloves are often recommended for pyridine derivatives.[6][8] Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Glove Protocol: Use a double-gloving technique for added protection, especially during tasks with a higher risk of splashes. Never reuse disposable gloves. Contaminated gloves must be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.[6]
D. Body Protection
To prevent accidental skin contact, comprehensive body protection is non-negotiable.
-
Laboratory Coat: A flame-resistant lab coat is essential.
-
Chemical-Resistant Apron: A PVC or similar chemically impervious apron should be worn over the lab coat.[6]
-
Full Coverage: Legs must be fully covered, and closed-toe, non-sparking safety footwear is required.[6] For large-scale work, dedicated chemical-resistant clothing or a full suit may be necessary.[1]
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow is crucial for safety. The following diagram outlines the critical steps for handling Thieno[3,2-C]pyridine-2-carbaldehyde.
Caption: Safe handling workflow from preparation to disposal.
Quantitative Safety and Hazard Summary
This table summarizes the critical hazard and precautionary information derived from safety data sheets of analogous compounds.
| Category | Code | Description | Reference |
| Hazard Statements | H302 | Harmful if swallowed. | [1][3][4] |
| H330/H331 | Fatal or Toxic if inhaled. | [1][2] | |
| H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation. | [1][3] | |
| H317 | May cause an allergic skin reaction. | [1] | |
| H318 | Causes serious eye damage. | [1][2] | |
| H335 | May cause respiratory irritation. | [1][3][4] | |
| H227 | Combustible liquid. | [1][2] | |
| H401/H412 | Toxic to aquatic life / Harmful to aquatic life with long lasting effects. | [1] | |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [1][4] |
| P271 | Use only outdoors or in a well-ventilated area. | [1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][4] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P310 | Immediately call a POISON CENTER or doctor/physician. | ||
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Disposal and Decontamination Plan
Safe disposal is the final, critical step of the handling process.
-
Waste Segregation: All materials that have come into contact with Thieno[3,2-C]pyridine-2-carbaldehyde, including disposable PPE, contaminated labware, and absorbent materials from spills, must be treated as hazardous waste.
-
Containers: Use designated, sealed, and clearly labeled containers for chemical waste. Never mix this waste with other chemical streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Protocol: All waste must be disposed of in accordance with local, national, and institutional regulations. Consult your EHS office for specific procedures. Uncleaned containers should be handled with the same precautions as the product itself.
By integrating this comprehensive safety and PPE strategy into your daily laboratory operations, you build a foundation of trust in your procedures and ensure that your valuable research can proceed without incident.
References
-
Jubilant Ingrevia. (2024, February 6). Safety Data Sheet: Pyridine-2-aldehyde. Jubilant Ingrevia Limited. Link
-
Sigma-Aldrich. (2025, December 22). Safety Data Sheet: pyridine-2-carbaldehyde. Sigma-Aldrich. Link
-
Fisher Scientific. (2009, September 26). Safety Data Sheet: 3-Pyridinecarboxaldehyde. Fisher Scientific. Link
-
Thermo Scientific Chemicals. Thieno[2,3-b]pyridine-2-carbaldehyde, 97%. Fisher Scientific. Link
-
Santa Cruz Biotechnology. 3-Pyridinecarboxaldehyde Safety Data Sheet. Santa Cruz Biotechnology. Link
-
Fisher Scientific. (2024, February 17). Safety Data Sheet: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinehydrochloride. Fisher Scientific. Link
-
Thermo Fisher Scientific. (2012, September 10). Safety Data Sheet: Pyridine-2-carboxaldehyde. Thermo Fisher Scientific. Link
-
CymitQuimica. (2024, December 19). Safety Data Sheet: Thieno[2,3-c]pyridine-2-carbaldehyde. CymitQuimica. Link
-
Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid. Fisher Scientific. Link
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Link
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Thieno[2,3-b]pyridine-2-carbaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
